molecular formula C17H26ClNO2 B133617 Propipocaine hydrochloride CAS No. 1155-49-3

Propipocaine hydrochloride

Cat. No.: B133617
CAS No.: 1155-49-3
M. Wt: 311.8 g/mol
InChI Key: SLARELGEGUUVPI-UHFFFAOYSA-N
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Description

Propipocaine hydrochloride, also known as Propipocaine hydrochloride, is a useful research compound. Its molecular formula is C17H26ClNO2 and its molecular weight is 311.8 g/mol. The purity is usually 95%.
The exact mass of the compound Propipocaine hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Propipocaine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propipocaine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2.ClH/c1-2-14-20-16-8-6-15(7-9-16)17(19)10-13-18-11-4-3-5-12-18;/h6-9H,2-5,10-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLARELGEGUUVPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3670-68-6 (Parent)
Record name Propipocaine hydrochloride
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DSSTOX Substance ID

DTXSID00151122
Record name Propipocaine hydrochloride
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Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155-49-3
Record name Falicaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1155-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propipocaine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propipocaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00151122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROPIPOCAINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0539GSV2ZL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Advanced Synthesis Protocols for Propipocaine Hydrochloride: A Mechanistic & Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propipocaine Hydrochloride (also known as Falicain) is a potent local anesthetic belonging to the amino ketone class. Unlike ester-based anesthetics (e.g., procaine) or amide-based anesthetics (e.g., lidocaine), propipocaine features a keto-linkage, which imparts unique stability against plasma esterases.

This technical guide details the total synthesis of Propipocaine HCl, focusing on the Mannich condensation strategy. This route is selected for its high atom economy, scalability, and the ready availability of precursors. The guide prioritizes mechanistic understanding to allow researchers to troubleshoot and optimize yields autonomously.

Chemical Profile & Retrosynthetic Analysis

Target Molecule Data
PropertySpecification
IUPAC Name 1-(4-propoxyphenyl)-3-(piperidin-1-yl)propan-1-one hydrochloride
Common Name Propipocaine HCl, Falicain
CAS Number 1155-49-3
Molecular Formula C₁₇H₂₅NO₂[1][2][3][4][5] · HCl
Molecular Weight 311.85 g/mol
Core Structure

-amino ketone (Mannich base)
Retrosynthetic Logic

The synthesis is best approached via a Mannich Disconnection at the


-

carbon bond relative to the ketone. This reveals three distinct building blocks:
  • The Nucleophile (Acidic Component): 4'-Propoxyacetophenone.

  • The Electrophile (Carbon Source): Formaldehyde (sourced from Paraformaldehyde).

  • The Amine Component: Piperidine.[6]

This convergent strategy minimizes steps and avoids complex protecting group chemistry.

Retrosynthesis Target Propipocaine HCl (Target Molecule) Disconnect Mannich Disconnection (C-C Bond Cleavage) Target->Disconnect Retro-Mannich Precursor1 4'-Propoxyacetophenone (CH-Acidic Component) Disconnect->Precursor1 Precursor2 Formaldehyde (C1 Linker) Disconnect->Precursor2 Precursor3 Piperidine (Amine Component) Disconnect->Precursor3

Figure 1: Retrosynthetic breakdown of Propipocaine HCl revealing the three-component coupling strategy.

Step-by-Step Synthesis Protocol

Phase 1: Synthesis of 4'-Propoxyacetophenone (The Anchor)

Before the Mannich reaction can occur, the aromatic core must be functionalized. We synthesize 4'-propoxyacetophenone via the Williamson ether synthesis.

Reaction Principle:


 nucleophilic substitution.
Starting Materials:  4'-Hydroxyacetophenone, 1-Bromopropane.
Experimental Protocol
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solvation: Dissolve 4'-Hydroxyacetophenone (0.1 mol, 13.6 g) in Acetone (150 mL) .

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 0.15 mol, 20.7 g) . Note: Anhydrous conditions are critical to prevent hydrolysis of the alkyl halide.

  • Alkylation: Add 1-Bromopropane (0.12 mol, 14.8 g) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 8–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).

  • Workup:

    • Cool to room temperature and filter off the inorganic salts (KBr, excess K₂CO₃).

    • Evaporate the acetone under reduced pressure.

    • Dissolve the residue in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol.

    • Dry over MgSO₄ and concentrate to yield a pale yellow oil or low-melting solid.

Yield Target: >85% Key Quality Attribute: Absence of phenolic -OH peak in IR (approx. 3200-3400 cm⁻¹).

Phase 2: The Mannich Condensation (The Coupling)

This is the critical step where the ketone, amine, and aldehyde condense.

Reaction Principle: Acid-catalyzed formation of an iminium ion, followed by enol attack.[7] Reagents: 4'-Propoxyacetophenone (from Phase 1), Paraformaldehyde, Piperidine Hydrochloride.

Experimental Protocol
  • Reagent Preparation:

    • It is preferable to use Piperidine Hydrochloride directly rather than free piperidine to maintain the acidic pH required for iminium formation and to prevent side reactions (e.g., aldol condensation).

    • Preparation of salt: Dissolve piperidine (0.1 mol) in ethanol and add conc. HCl (0.1 mol) slowly with cooling. Evaporate to dryness if necessary, or use the ethanolic solution directly.

  • Reaction Assembly:

    • In a 250 mL round-bottom flask, combine:

      • 4'-Propoxyacetophenone (0.05 mol, 8.9 g)

      • Piperidine HCl (0.055 mol, 6.7 g) (1.1 eq excess)

      • Paraformaldehyde (0.075 mol, 2.25 g) (1.5 eq excess)

      • Absolute Ethanol (50 mL)

      • Conc. HCl (2-3 drops) (Catalyst to depolymerize paraformaldehyde)

  • Reflux:

    • Heat the mixture to reflux (80°C) with vigorous stirring.

    • Time: 12–24 hours. The solution will typically turn homogeneous and then may darken slightly.

    • Checkpoint: The reaction is complete when the spot for the acetophenone starting material disappears on TLC.

  • Workup & Crystallization:

    • Hot Filtration: If there is any undissolved paraformaldehyde, filter the solution while hot.

    • Precipitation: Allow the filtrate to cool slowly to room temperature, then chill in an ice bath (0–4°C). The Propipocaine HCl should crystallize out.

    • Anti-solvent: If crystallization is slow, add anhydrous Diethyl Ether or Acetone dropwise until turbidity appears, then cool.

    • Filtration: Collect the white crystalline solid via vacuum filtration.

  • Purification:

    • Recrystallize from hot Isopropanol or Ethanol/Ether mixture.

    • Dry in a vacuum desiccator over P₂O₅.

Yield Target: 60–75% Melting Point: 172–174°C (Literature value check required for specific polymorph).

Mechanistic Pathway & Visualization

The success of the Mannich reaction relies on the in situ generation of the electrophilic iminium species.

  • Depolymerization: Paraformaldehyde

    
     Formaldehyde.
    
  • Activation: Formaldehyde + Piperidine

    
     Carbinolamine 
    
    
    
    Iminium Ion (
    
    
    ).
  • Enolization: Acid-catalyzed enolization of 4'-propoxyacetophenone.

  • C-C Bond Formation: The enol attacks the iminium ion.

MannichMechanism HCHO Formaldehyde Iminium Iminium Ion (Electrophile) HCHO->Iminium + Piperidine - H2O Piperidine Piperidine (Amine) Piperidine->Iminium Ketone 4'-Propoxyacetophenone (Keto Form) Enol Enol Form (Nucleophile) Ketone->Enol H+ Cat. Product Propipocaine HCl Iminium->Product Enol->Product C-C Bond Formation

Figure 2: Mechanistic flow of the Mannich reaction generating Propipocaine HCl.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Reversibility of Mannich reaction (Retro-Mannich).Ensure excess amine/formaldehyde is used. Avoid prolonged heating beyond completion.
Oiling Out Product is impure or solvent polarity is incorrect.Triturate the oil with anhydrous ether or acetone to induce crystallization.
Bis-Base Formation Double condensation on the methyl group.Use a slight excess of the amine salt, but strictly control formaldehyde stoichiometry. Do not use large excess of HCHO.
Starting Material Remains Paraformaldehyde failed to depolymerize.Ensure catalytic HCl is added. Use fresh Paraformaldehyde.

Safety & Regulatory Considerations

  • 1-Bromopropane: Classified as a reproductive toxin. Handle in a fume hood with appropriate gloves (Laminate/Silver Shield).

  • Piperidine: Toxic by inhalation and corrosive. Pre-forming the hydrochloride salt reduces volatility risks.

  • Regulatory: While Propipocaine is not a controlled substance in many jurisdictions, it is a bioactive anesthetic. Synthesis should be conducted in compliance with local chemical hygiene and drug precursor regulations.

References

  • Mannich, C., & Krösche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin.[8] Archiv der Pharmazie, 250(1), 647-667. (Foundational reference for Mannich chemistry).[7][8]

  • Blicke, F. F. (1942). The Mannich Reaction.[7][8][9][10] Organic Reactions, 1, 303-341.

  • Profft, E. (1957).
  • PubChem Compound Summary. (2024). Propipocaine hydrochloride (CID 70864). National Center for Biotechnology Information.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Mannich reactions).

Sources

Propipocaine hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: Falicain, Propoxypiperocaine HCl CAS: 1155-49-3 Chemical Class: Amino Ketone (Piperidine Derivative)[1][2][3][4][5]

Executive Summary

Propipocaine hydrochloride is a potent local anesthetic of the amino ketone class, historically significant for its structural stability compared to ester-based anesthetics (e.g., procaine).[3] Unlike the common ester or amide anesthetics, Propipocaine utilizes a keto-ether backbone, conferring resistance to plasma esterases and prolonging its duration of action.[4]

This guide provides a rigorous technical analysis of Propipocaine HCl, distinguishing it from the phonetically similar but chemically distinct Proparacaine (an ester).[3] It covers the physicochemical profile, Mannich base synthesis, sodium channel pharmacodynamics, and analytical detection protocols.[3]

CRITICAL DISTINCTION: Do not confuse Propipocaine (Falicain) with Proparacaine (Alcaine) . [3] * Propipocaine: An amino ketone .[3][4][5][6] Stable in solution. Used historically for infiltration anesthesia. [4][5] * Proparacaine: An amino ester .[3][4][6] Rapidly hydrolyzed. Used primarily as a topical ophthalmic anesthetic.[3][4][5][6][7]

Part 1: Chemical Architecture & Physicochemical Profile[3]

Structural Characterization

Propipocaine HCl is defined by a lipophilic 4-propoxyphenyl tail connected to a hydrophilic piperidine head via a propanone linker.[3][4][5][6] This "intermediate chain" is a ketone, not an ester or amide, which is the defining feature of its stability.[3]

PropertyDataSignificance
IUPAC Name 1-(4-propoxyphenyl)-3-(1-piperidinyl)propan-1-one hydrochlorideDefines the amino-ketone backbone.[2][4][5][6]
Molecular Formula C₁₇H₂₅NO₂[1][2][3][4][5][6][8] · HClSalt form ensures water solubility for injection.[3][4][5][6]
Molecular Weight 311.85 g/mol Facilitates diffusion across nerve sheaths.[3][4][5][6]
Melting Point 166°C (approx)Crystalline solid stability; purity indicator.[1][3][5][6]
Solubility Soluble in water, ethanol, acetoneHigh aqueous solubility allows for easy formulation of parenteral solutions.[3]
Stability Resistant to hydrolysisUnlike esters (procaine), the ketone bond does not degrade in the presence of plasma esterases.[3]
Structure-Activity Relationship (SAR)

The potency of Propipocaine stems from three pharmacophoric elements:

  • Lipophilic Domain (4-propoxyphenyl): The propoxy group increases lipid solubility, enhancing penetration into the neuronal membrane.[3][6]

  • Intermediate Chain (Propanone): The ketone group provides a rigid linker that positions the amine for receptor binding while resisting enzymatic cleavage.[3][6]

  • Hydrophilic Domain (Piperidine): A tertiary amine that exists in equilibrium between the uncharged base (penetrates membrane) and the cationic acid (blocks channel).[3]

Part 2: Synthesis & Manufacturing Considerations

Retrosynthetic Analysis (Mannich Reaction)

The synthesis of Propipocaine is a classic application of the Mannich Reaction .[3] It involves the condensation of an acidic proton (alpha to a carbonyl) with formaldehyde and a secondary amine.[3]

Reagents:

  • Substrate: 4-Propoxyacetophenone (provides the active enolizable hydrogen).[3][4][5][6]

  • Electrophile Source: Paraformaldehyde (generates the iminium ion in situ).[3][6]

  • Amine Component: Piperidine Hydrochloride.[3][4][5][6]

Synthesis Workflow Visualization

The following diagram illustrates the reaction pathway, highlighting the formation of the Mannich base.

PropipocaineSynthesis cluster_conditions Reaction Conditions Start1 4-Propoxyacetophenone (Lipophilic Precursor) Transition Mannich Condensation (Reflux in Ethanol/HCl) Start1->Transition Start2 Piperidine HCl (Amine Source) Intermediate Iminium Ion Formation Start2->Intermediate Start3 Paraformaldehyde (Linker Source) Start3->Intermediate Intermediate->Transition Product Propipocaine HCl (Crystalline Precipitate) Transition->Product Crystallization (Acetone/Ether)

Caption: Synthesis of Propipocaine HCl via Mannich condensation of acetophenone, formaldehyde, and piperidine.

Laboratory Protocol: Synthesis & Purification

Note: This protocol assumes standard safety compliance for handling HCl and organic solvents.

  • Reactant Preparation: Dissolve 0.1 mol of 4-propoxyacetophenone and 0.1 mol of piperidine hydrochloride in absolute ethanol (approx. 100 mL).

  • Addition: Add 0.15 mol of paraformaldehyde to the mixture.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. The solution will darken slightly as the reaction proceeds.[3]

  • Precipitation: Cool the reaction mixture to room temperature. Add a non-polar solvent (e.g., acetone or diethyl ether) to induce crystallization of the hydrochloride salt.[3]

  • Filtration: Filter the white crystalline solid under vacuum.

  • Recrystallization: Purify the crude product by recrystallizing from hot ethanol/acetone to remove unreacted acetophenone.[3][6]

  • Validation: Verify melting point (Target: 166°C) and IR spectrum (Key peak: Ketone C=O stretch at ~1680 cm⁻¹).

Part 3: Pharmacodynamics & Mechanism of Action[3]

Voltage-Gated Sodium Channel Blockade

Propipocaine functions as a Class I antiarrhythmic and local anesthetic.[3][4][5][6] Its primary target is the alpha subunit of the voltage-gated sodium channel (NaV) in neuronal membranes.[6]

Mechanism Steps:

  • Lipophilic Entry: The uncharged free base diffuses through the neural lipid bilayer.[3][6]

  • Intracellular Protonation: Once inside the axoplasm (lower pH), the amine becomes protonated (ionized).[3]

  • Channel Binding: The cationic form binds to the intracellular vestibule of the NaV channel.[3][6]

  • State-Dependent Block: It stabilizes the channel in the inactivated state , extending the refractory period and preventing the rapid influx of Na+ required for action potential propagation.[3]

Signaling Pathway Diagram[3][4][5][6]

MechanismOfAction Extracellular Extracellular Space (pH ~7.4) DrugBase Propipocaine (Base) Uncharged Extracellular->DrugBase Injection Membrane Lipid Bilayer Intracellular Intracellular Axoplasm (pH ~7.0) Membrane->Intracellular Entry DrugIon Propipocaine (Cation) Protonated (R-NH+) Intracellular->DrugIon Protonation (H+) DrugBase->Membrane Diffusion NaChannel Voltage-Gated Na+ Channel (Open State) DrugIon->NaChannel Binds Intracellular Gate BlockedChannel Blocked Channel (Inactivated State) NaChannel->BlockedChannel Stabilization BlockedChannel->Extracellular No Na+ Influx (Anesthesia)

Caption: Mechanism of Propipocaine: Membrane diffusion, intracellular protonation, and NaV channel blockade.[3]

Part 4: Analytical Methodologies

To ensure pharmaceutical grade quality, Propipocaine HCl must be assayed using validated chromatographic techniques.[3]

HPLC Protocol (Standardized)

This method separates Propipocaine from potential synthesis byproducts (e.g., unreacted acetophenone).[3]

ParameterSpecification
Column C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.[3][4][5][6]0) [40:60 v/v]
Flow Rate 1.0 mL/min
Detection UV Absorbance @ 254 nm (detects the aromatic ring)
Retention Time Approx. 5–8 minutes (dependent on exact column)
Limit of Quantitation 0.1 µg/mL
Identification Tests
  • Chloride Identification: Dissolve sample in water; add AgNO₃.[3][5][6] A white precipitate (AgCl) confirms the hydrochloride salt.[3][6]

  • UV Spectrum: Maximum absorption (λmax) typically occurs around 270–280 nm due to the phenone chromophore.[3][6]

Part 5: Toxicology & Safety Profile

Toxicity Metrics

While specific modern LD50 data for Propipocaine is less abundant than for Lidocaine, historical data places it in a potency/toxicity class similar to other potent amino ketones.[3]

  • Acute Toxicity: High systemic doses can cause CNS excitation (seizures) followed by depression, and cardiovascular collapse (bradycardia, hypotension).[3]

  • Tissue Irritation: Due to the ketone structure, Propipocaine (Falicain) was historically noted to be slightly more irritating to tissue than modern amides like Lidocaine, which limited its widespread adoption in modern Western medicine.[3]

  • Metabolism: Metabolized in the liver.[3][6] Unlike procaine, it is not metabolized by plasma cholinesterases, meaning patients with pseudocholinesterase deficiency are not at increased risk compared to the general population (a distinct advantage over esters).[3]

References

  • MedKoo Biosciences. Propipocaine hydrochloride Product Data. Retrieved from MedKoo.com.[3][4][5][6] Link

  • DrugFuture. Propipocaine Chemical Properties and Synthesis References. Retrieved from DrugFuture.com.[3][4][5][6] Link

  • PubChem. Propipocaine Hydrochloride Compound Summary. National Library of Medicine.[3][6] Link

  • Egpat. Clinically important drugs acting on sodium channels.[3][4][5][6][7][9][10] (Mechanism of Action Reference). Link

  • ResearchGate. Synthesis and reactivity of Mannich bases (General Protocol Reference).Link

Sources

Propipocaine Hydrochloride: Mechanistic Action on Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action of Propipocaine hydrochloride (also known historically as Falicain ), a piperidine-derivative local anesthetic.

Technical Whitepaper & Experimental Guide

Executive Summary

Propipocaine hydrochloride (Falicain) is a potent local anesthetic of the amino-ketone class (specifically a propiophenone derivative), distinct from the canonical amino-esters (e.g., procaine) and amino-amides (e.g., lidocaine). Its primary pharmacological target is the voltage-gated sodium channel (Nav) .[1]

Propipocaine functions as a state-dependent sodium channel blocker. It inhibits the initiation and propagation of action potentials by stabilizing the channel in a non-conducting (inactivated) conformation. This guide dissects the molecular kinetics of this blockade, the structural determinants of its binding, and the standard electrophysiological protocols used to quantify its efficacy.

Chemical & Pharmacological Profile

Unlike typical local anesthetics (LAs) that contain an ester or amide linkage, Propipocaine possesses a ketone linkage connecting the lipophilic aromatic tail to the hydrophilic amine group.

PropertySpecification
IUPAC Name 3-(1-Piperidinyl)-1-(4-propoxyphenyl)-1-propanone hydrochloride
Common Name Propipocaine, Falicain
Chemical Class Amino-ketone (Propiophenone derivative)
Molecular Weight 311.85 g/mol
pKa ~8.0–9.0 (Estimated range for piperidine LAs)
Lipophilicity High (due to propoxy tail and piperidine ring)
Ionization State Exists in equilibrium between uncharged base (B) and cationic acid (

).[2][3][4] The cationic form is the active blocker at the intracellular site.

Molecular Mechanism of Action[5]

Propipocaine inhibits Nav channels via the Modulated Receptor Hypothesis , which postulates that the drug binds with different affinities to the channel's distinct functional states: Resting (R) , Open (O) , and Inactivated (I) .

The Binding Site

Propipocaine targets the local anesthetic receptor site located within the inner cavity of the channel pore.

  • Location: The intracellular mouth of the pore, formed chiefly by the S6 transmembrane segments of domains I, III, and IV.[5]

  • Key Residues: Interaction likely involves the conserved aromatic residues (e.g., Phe1764 and Tyr1771 in Nav1.2 numbering) which interact with the aromatic ring of Propipocaine via

    
     stacking, while the charged piperidine nitrogen interacts electrostatically.
    
Access Pathways

Propipocaine reaches its binding site via two distinct pathways depending on its ionization state:

  • Hydrophobic Pathway (Membrane Phase): The uncharged free base diffuses laterally through the lipid bilayer and accesses the receptor site through the fenestrations in the channel pore. This is crucial for tonic block.

  • Hydrophilic Pathway (Cytoplasmic Phase): The cationic form (

    
    ) enters the pore from the intracellular side only when the activation gate is open . This drives use-dependent block  (phasic block).
    
State-Dependent Inhibition
  • Tonic Block: Binding to resting channels at low frequencies. Propipocaine's high lipophilicity allows significant tonic block via the hydrophobic pathway.

  • Phasic (Use-Dependent) Block: During high-frequency firing, the channel opens frequently, allowing rapid access for the cationic drug. Propipocaine stabilizes the inactivated state , delaying recovery and acting as a low-pass filter on neuronal firing frequencies.

Visualization: Signaling & Blockade Pathway

PropipocaineMechanism cluster_extracellular Extracellular Space cluster_membrane Lipid Bilayer cluster_intracellular Intracellular Space Prop_ext Propipocaine (BH+) Prop_base_ext Propipocaine (Base) Prop_ext->Prop_base_ext De-protonation Prop_mem Hydrophobic Pathway (Base Diffusion) Prop_base_ext->Prop_mem Partitioning Nav_Inact Nav Channel (Inactivated) Prop_mem->Nav_Inact High Affinity Binding (Stabilization) Prop_cyto Propipocaine (BH+) Cytoplasmic Pool Prop_mem->Prop_cyto Re-protonation Nav_Rest Nav Channel (Resting) Nav_Open Nav Channel (Open) Nav_Rest->Nav_Open Depolarization Nav_Open->Nav_Inact Time Nav_Blocked Blocked Channel (Non-Conducting) Nav_Open->Nav_Blocked Blockade Nav_Inact->Nav_Rest Repolarization Nav_Inact->Nav_Blocked Blockade Prop_cyto->Nav_Open Hydrophilic Access (Use-Dependent)

Caption: Kinetic pathways of Propipocaine interaction with Nav channels, illustrating hydrophobic and hydrophilic access routes.

Experimental Protocols: Electrophysiological Characterization

To validate the mechanism of Propipocaine, researchers utilize Whole-Cell Voltage Clamp recordings. The following protocols are designed to isolate tonic vs. phasic block and voltage-dependence.

Setup & Solutions
  • System: Patch-clamp amplifier (e.g., Axon MultiClamp 700B).

  • Cell Line: HEK293 cells stably expressing Nav1.7 or Nav1.5, or dissociated DRG neurons.

  • Extracellular Solution (Bath): 140 mM NaCl, 3 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

  • Intracellular Solution (Pipette): 140 mM CsF (to block K+ currents), 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3).

Protocol A: Use-Dependent Block (Phasic Inhibition)

Objective: Quantify the accumulation of block during high-frequency stimulation.

  • Holding Potential: -100 mV (Ensure channels are in Resting state).

  • Pulse Train: Apply a train of 20 depolarizing pulses to 0 mV.

    • Duration: 20 ms per pulse.

    • Frequency: 10 Hz and 40 Hz (to compare frequency dependence).

  • Drug Application: Perfusion of Propipocaine (e.g., 10 µM, 100 µM).

  • Analysis: Plot the peak current amplitude (

    
    ) normalized to the first pulse (
    
    
    
    ).
    • Expected Result: Exponential decay in peak current amplitude over the pulse train in the presence of drug.

Protocol B: Voltage-Dependence of Inactivation (Steady-State)

Objective: Determine if Propipocaine shifts the availability of channels (left-shift in


).
  • Pre-pulse: Apply conditioning pre-pulses ranging from -120 mV to -10 mV (500 ms duration).

  • Test Pulse: Step to 0 mV (20 ms) immediately after pre-pulse to measure available current.

  • Analysis: Fit the normalized conductance (

    
    ) vs. Pre-pulse Voltage to a Boltzmann function:
    
    
    
    
    • Expected Result: A hyperpolarizing shift (negative shift) in

      
       indicates the drug binds to and stabilizes the inactivated state.
      
Protocol C: Recovery from Inactivation

Objective: Measure the time course of drug dissociation from the channel.

  • Conditioning: Depolarize to 0 mV for 1000 ms (induce full inactivation/block).

  • Recovery: Step back to -100 mV for variable intervals (

    
    : 1 ms to 10 s).
    
  • Test: Step to 0 mV to measure recovered current.

  • Analysis: Fit fractional recovery to a double-exponential function.

    • Expected Result: Propipocaine will introduce a slow component (

      
      ) representing the slow dissociation of the drug from the pore, distinct from the fast natural recovery (
      
      
      
      ).

References

  • Hille, B. (1977). Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction. Journal of General Physiology, 69(4), 497–515. Link

  • Catterall, W. A., & Mackie, K. (2011). Local Anesthetics.[2][3][5][6][7][8][9][10] In Goodman & Gilman's: The Pharmacological Basis of Therapeutics.[6] Link

  • Profft, E. (1952).[2] Über die Darstellung von ω-Piperidino-ketonen und ihre physiologische Wirkung (Preparation of omega-piperidino-ketones and their physiological effect). Chemische Technik, 4, 241.[2] (Primary source for Propipocaine/Falicain synthesis).

  • Ragsdale, D. S., et al. (1994). Molecular determinants of state-dependent block of Na+ channels by local anesthetics. Science, 265(5179), 1724-1728. Link

  • Lipkind, G. M., & Fozzard, H. A. (2005). Molecular modeling of local anesthetic drug binding by the voltage-gated sodium channel. Molecular Pharmacology, 68(6), 1611-1622. Link

Sources

Discovery and historical development of Propipocaine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The Amino-Ketone Anesthetic: Discovery, Synthesis, and Pharmacodynamics[1]

Abstract

Propipocaine hydrochloride (often historically referenced by the trade name Falicain) represents a distinct class of local anesthetics known as amino-ketones .[1] Unlike the ubiquitous amino-esters (Procaine) or amino-amides (Lidocaine), Propipocaine lacks the hydrolytically unstable ester linkage and the amide bond.[1] Developed in the mid-20th century by Elmar Profft, this molecule offers a unique case study in structure-activity relationships (SAR), demonstrating how increasing lipophilicity via alkoxy substitutions enhances anesthetic potency.[1] This guide analyzes its chemical genesis, Mannich base synthesis, and the pharmacological rationale for its historical rise and subsequent obsolescence.

Chemical Identity & Structural Classification[1][2]

The nomenclature of local anesthetics often leads to confusion. While the suffix "-caine" typically implies an alkaloid or synthetic analog of cocaine (esters/amides), Propipocaine is chemically defined by a ketone bridge.[1]

  • IUPAC Name: 1-(4-propoxyphenyl)-3-(piperidin-1-yl)propan-1-one hydrochloride[1][2]

  • CAS Number: 1155-49-3[1][2]

  • Molecular Formula: C₁₇H₂₅NO₂[1][3]·HCl

  • Class: Amino-ketone (Mannich Base)[1]

Structural Distinction: Unlike Procaine (an ester hydrolyzed by plasma pseudocholinesterases) or Lidocaine (an amide metabolized hepatically), Propipocaine's ketone linkage provides exceptional resistance to hydrolysis.[1] However, this stability comes with altered tissue irritation profiles.[1]

Historical Development: The "Falicain" Era

In the post-World War II era, the pharmaceutical landscape was fragmented. While the West adopted Lidocaine (synthesized by Löfgren in 1943), researchers in East Germany (DDR) sought independent anesthetic solutions.[1]

The Profft Discovery (1950s): Prof. Elmar Profft, working at the University of Greifswald, focused on p-alkoxy-propiophenones .[1] He hypothesized that the anesthetic effect did not strictly require an ester or amide bond but rather a lipophilic aromatic head separated from a hydrophilic amine tail by an intermediate chain.

  • The Breakthrough: Profft synthesized a series of piperidino-ketones.[1] He discovered that a propoxy (–OC₃H₇) group at the para position of the aromatic ring maximized potency while maintaining acceptable solubility.

  • Commercialization: The lead compound was marketed as Falicain.[1] It was touted for having 50x the potency of Procaine and 10x the potency of Cocaine in corneal anesthesia, though these claims were later contextualized by its toxicity profile.

Synthetic Chemistry: The Mannich Reaction Pathway

The synthesis of Propipocaine is a classic application of the Mannich Reaction , forming a


-amino ketone. This route is elegant, atom-economical, and avoids the need for acid chloride intermediates used in ester synthesis.[1]
Synthesis Workflow (DOT Visualization)

PropipocaineSynthesis cluster_0 Key Transformation: C-C Bond Formation Start 4-Hydroxyacetophenone Step1 Propylation (n-Propyl Bromide / K2CO3) Start->Step1 Inter 4-Propoxyacetophenone Step1->Inter Ether Formation Step2 Mannich Reaction (HCHO + Piperidine HCl) Inter->Step2 Final Propipocaine HCl (Precipitate) Step2->Final Reflux in Ethanol

Figure 1: The synthesis of Propipocaine via the Mannich reaction. The core transformation involves the condensation of an enolizable ketone, formaldehyde, and a secondary amine.

Detailed Experimental Protocol (Reconstructed)

Phase 1: Etherification (Synthesis of 4-Propoxyacetophenone)

  • Reagents: Dissolve 1.0 mol 4-hydroxyacetophenone in acetone. Add 1.1 mol anhydrous

    
    .[1]
    
  • Addition: Dropwise add 1.1 mol n-propyl bromide under reflux.

  • Reaction: Reflux for 8–12 hours. The color typically shifts as the phenoxide reacts.[1]

  • Workup: Filter off inorganic salts. Evaporate solvent.[1] Distill the residue under vacuum to obtain the intermediate oil.

Phase 2: Mannich Condensation (Formation of Propipocaine)

  • Reagents: Combine 0.1 mol 4-propoxyacetophenone, 0.12 mol paraformaldehyde, and 0.1 mol piperidine hydrochloride in absolute ethanol (50 mL).

  • Catalysis: Add a catalytic amount of concentrated HCl (approx. 0.5 mL) to initiate depolymerization of paraformaldehyde.[1]

  • Reflux: Heat to reflux for 6 hours. The reaction mixture should become homogeneous before the product begins to crystallize or oil out.

  • Isolation: Cool the mixture to 0°C. Propipocaine hydrochloride precipitates as a white crystalline solid.[1]

  • Purification: Recrystallize from ethanol/ether.

    • Validation: Melting point check (approx. 172°C).

Pharmacological Profile & Mechanism[5][6][7][8][9]

Propipocaine functions as a Class I antiarrhythmic and local anesthetic.[1] Its mechanism is homologous to other "caines," but its pharmacokinetics differ due to the ketone structure.

Mechanism of Action

Propipocaine binds to the intracellular portion of voltage-gated sodium channels (


).[1]
  • Penetration: The uncharged base diffuses across the axolemma.

  • Protonation: Inside the cell (lower pH), it becomes cationic.[1]

  • Blockade: The cation binds to the S6 segment of Domain IV, physically occluding the pore and preventing

    
     influx, halting depolarization.
    

The Lipophilicity Factor: The p-propoxy tail is critical.[1] It anchors the molecule into the lipid membrane near the channel, increasing the local concentration. This explains why Propipocaine is significantly more potent than Procaine (which has a primary amine and a shorter chain).[1]

Comparative Data Table
ParameterProcaine (Standard)Lidocaine (Amide)Propipocaine (Ketone)
Linkage Ester (Unstable)Amide (Stable)Ketone (Very Stable)
Relative Potency 1 (Baseline)2–4~10–50 (Surface)
Onset SlowRapidRapid
Toxicity (LD50 IV Mouse) ~50 mg/kg~25 mg/kg~15 mg/kg (Higher Toxicity)
Metabolism Plasma EsterasesHepatic CYP450Hepatic Reduction/Oxidation
Irritation LowLowHigh (Tissue Necrosis risk)

Table 1: Comparative pharmacological properties. Note the high potency but increased toxicity and irritation potential of Propipocaine.

Toxicology and Obsolescence

Despite its high potency, Propipocaine fell out of favor in Western medicine. The primary driver was not lack of efficacy, but tissue compatibility .

The "Ketone" Problem: Amino-ketones are chemically stable, but they (and their metabolites) can be locally irritating.[1] Clinical reports from the Falicain era noted a higher incidence of:

  • Injection site edema.[1]

  • Tissue necrosis at high concentrations.[1]

  • Systemic toxicity due to slower metabolic breakdown compared to esters.[1]

Current Status: Propipocaine is largely considered a "historical" drug or used in specific veterinary/research applications.[1] It serves as a template for designing ultra-short-acting beta-blockers or other sodium channel modulators, but it has been superseded by Bupivacaine and Ropivacaine for anesthesia.[1]

References
  • Profft, E. (1951).[1] Über eine neue Gruppe von Lokalanaesthetika (A new group of local anesthetics). Chemische Technik, 3, 210–213.

  • PubChem. (n.d.).[1][2] Propipocaine hydrochloride (Compound Summary).[1][4][2] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Catterall, W. A. (2012).[1] Voltage-gated sodium channels at 60: structure, function and pathophysiology. Nature, 486(7401), S2.[1] [Link][1]

Sources

Technical Monograph: Physicochemical Properties of Propipocaine Hydrochloride for Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Research Significance

Propipocaine hydrochloride (Falicain) represents a distinct class of local anesthetics characterized by an amino-ketone linkage, distinguishing it from the more common amino-esters (e.g., Procaine) and amino-amides (e.g., Lidocaine).

For researchers, this structural distinction is not merely academic; it dictates a fundamentally different stability profile.[1] Unlike esters, which are susceptible to rapid hydrolysis by plasma pseudocholinesterases, and amides, which can degrade under extreme pH, the ketone linker in Propipocaine confers exceptional hydrolytic resistance. This guide details the physicochemical parameters necessary to leverage Propipocaine in electrophysiology, formulation science, and toxicology studies.

Chemical Identity & Structural Analysis[1]

Propipocaine HCl functions as a voltage-gated sodium channel blocker.[1][2] Its efficacy is driven by its amphiphilic structure: a lipophilic propoxy-benzene tail and a hydrophilic piperidine head, connected by a keto-propyl chain.[1]

Table 1: Core Chemical Identifiers
ParameterValue
IUPAC Name 1-(4-propoxyphenyl)-3-(1-piperidinyl)propan-1-one hydrochloride
Common Name Propipocaine HCl, Falicain
CAS Number 1155-49-3 (HCl salt); 3670-68-6 (Free base)
Molecular Formula C₁₇H₂₅NO₂[1][3][4][5][6][7] · HCl
Molecular Weight 311.85 g/mol
Physical State White crystalline powder
Melting Point ~166°C (HCl salt)
Structural-Functional Logic (DOT Visualization)

The following diagram illustrates the pharmacophore segmentation of Propipocaine, highlighting the critical ketone linker responsible for its unique stability profile.

PropipocaineStructure cluster_stability Stability Advantage Tail Lipophilic Tail (4-Propoxybenzene) Linker Linker Chain (Propyl Ketone) Tail->Linker Covalent Bond Head Hydrophilic Head (Piperidine Ring) Linker->Head Covalent Bond Note Ketone Linker: Resistant to plasma esterases (Unlike Procaine) Linker->Note Target Na+ Channel (Intracellular Pore) Head->Target Ion-Trapping (pH dependent)

Figure 1: Pharmacophore segmentation of Propipocaine HCl. The central ketone linker provides resistance to enzymatic hydrolysis, a key advantage over ester-based anesthetics.

Physicochemical Profile

Understanding the ionization state of Propipocaine is critical for experimental design, particularly in patch-clamp studies or membrane permeability assays.

Solubility and pKa

Propipocaine is a weak base due to the tertiary amine in the piperidine ring.

  • Solubility (HCl Salt): Highly soluble in water (>50 mg/mL), ethanol, and acetone. Insoluble in non-polar solvents (ether, hexane).

  • pKa (Estimated): ~8.5 – 9.0.[1]

    • Implication: At physiological pH (7.4), the molecule exists primarily in its cationic (protonated) form. This cationic species is responsible for binding to the inner vestibule of the sodium channel, while the small fraction of uncharged base penetrates the lipid bilayer.

pH-Dependent Partitioning

Researchers must buffer solutions carefully.[1] If the pH exceeds the pKa, the drug precipitates as the free base.

Solvent/MediumSolubility StatusApplication Note
Water / Saline (pH 5-6) SolubleIdeal for stock solutions (stable).[1]
PBS (pH 7.4) SolubleSuitable for acute biological assays.[1]
Carbonate Buffer (pH >10) Insoluble Causes precipitation of the free base. Use for liquid-liquid extraction (LLE).[1]
DMSO SolubleUseful for high-concentration stocks (up to 100 mM).[1]

Stability & Reactivity Profile

The defining feature of Propipocaine for research applications is its hydrolytic stability .

The "Ketone Advantage"

Most local anesthetics are esters (Procaine, Tetracaine) or amides (Lidocaine, Bupivacaine).

  • Esters: Rapidly degrade in aqueous solution and plasma.[1]

  • Amides: Stable but can hydrolyze under strong acid/base conditions.[1]

  • Ketones (Propipocaine): The carbon-carbon bonds flanking the carbonyl group are chemically robust.[1] Propipocaine solutions can withstand autoclaving (though filtration is preferred to avoid thermal degradation of additives) and prolonged storage at room temperature without significant potency loss.[1]

Storage Protocol:

  • Solid: Store at -20°C, desiccated. Stable for >2 years.[1][8]

  • Aqueous Stock (10 mM): Stable at 4°C for 1 month. Avoid freeze-thaw cycles to prevent precipitation artifacts.[1]

Analytical Characterization Protocol

For quality control or pharmacokinetic monitoring, the following HPLC method provides robust separation from common impurities or metabolites.

UV-Vis Spectroscopy[1]
  • Scan Range: 200 – 400 nm.[1]

  • Lambda Max (

    
    ):  ~255-260 nm (characteristic of the p-alkoxy acetophenone chromophore).[1]
    
  • Solvent: 0.1 M HCl (ensures full protonation for consistent spectra).

High-Performance Liquid Chromatography (HPLC) Method

This method utilizes an acidic mobile phase to maintain the piperidine nitrogen in a protonated state, preventing peak tailing caused by interaction with silanol groups on the column.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][8][9]

  • Detection: UV @ 254 nm.[1][3]

  • Temperature: 25°C.

Gradient Profile:

Time (min) % Buffer A % Acetonitrile B Phase
0.0 90 10 Equilibration
10.0 40 60 Elution
12.0 40 60 Wash

| 12.1 | 90 | 10 | Re-equilibration |[1]

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Preparation (Dissolve in Mobile Phase A) Filter Filtration (0.22 µm PTFE) Sample->Filter Inject Injection (20 µL) Filter->Inject Separation C18 Column Separation (pH 3.0 Phosphate/ACN) Inject->Separation Detect UV Detection (254 nm) Separation->Detect Data Integration & Quantitation Detect->Data

Figure 2: Step-by-step analytical workflow for Propipocaine HCl quantification.

References

  • PubChem Compound Summary. (2023). Propipocaine hydrochloride (CID 70863).[1] National Center for Biotechnology Information.[1] Link[1]

  • DrugFuture. (n.d.).[1] Propipocaine Hydrochloride Properties and Melting Point.[1][6][10]Link[1]

  • MedKoo Biosciences. (2023).[1] Propipocaine HCl Product Data Sheet.[1][10]Link[1]

  • Deranged Physiology. (2024). Structure-Activity Relationships of Local Anaesthetics.[1] (Context for pKa and lipid solubility mechanisms). Link

Sources

Propipocaine hydrochloride CAS number 1155-49-3 research

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Propipocaine Hydrochloride (CAS 1155-49-3) [1]

Content Type: Technical Reference & Experimental Guide Subject: Propipocaine Hydrochloride (Falicain) Audience: Pharmaceutical Scientists, Medicinal Chemists, and Analytical Toxicologists

Part 1: Executive Summary & Chemical Identity

Propipocaine hydrochloride (CAS 1155-49-3), historically marketed under the trade name Falicain , is a potent local anesthetic of the amino ketone class. Unlike the more common amino-ester (e.g., Procaine) or amino-amide (e.g., Lidocaine) anesthetics, Propipocaine possesses a propiophenone core structure. This structural distinction confers unique stability profiles and metabolic pathways, specifically resistance to plasma esterases.

This guide provides a comprehensive technical analysis of Propipocaine HCl, detailing its synthesis via the Mannich reaction, pharmacological mechanism, and validated analytical protocols for identification.

Table 1: Physicochemical Characterization
PropertySpecification
Chemical Name 3-(1-piperidinyl)-1-(4-propoxyphenyl)-1-propanone hydrochloride
Common Synonyms Falicain; Propoxypiperocaine HCl; 4-n-propoxy-

-piperidino-propiophenone HCl
CAS Number 1155-49-3
Molecular Formula

Molecular Weight 311.85 g/mol
Melting Point 166°C (crystalline solid)
Solubility Soluble in water, ethanol, and acetone; Insoluble in diethyl ether (base form soluble)
Acidity (pKa) ~8.5 (estimated for tertiary amine)
Appearance White crystalline powder

Part 2: Synthesis & Manufacturing Engineering

The industrial synthesis of Propipocaine HCl relies on the Mannich Reaction , a condensation of an enolizable ketone, a secondary amine, and formaldehyde.[2][3] This route is preferred for its atom economy and convergent nature.

Reaction Mechanism

The synthesis involves the condensation of 4-propoxyacetophenone (substrate) with paraformaldehyde (C1 source) and piperidine hydrochloride (amine source). The reaction proceeds through an iminium ion intermediate formed from the formaldehyde and amine, which is then attacked by the enol form of the acetophenone.

Experimental Protocol (Adapted from Profft, 1952):

  • Reagents: 4-propoxyacetophenone (1.0 eq), Paraformaldehyde (1.2 eq), Piperidine HCl (1.0 eq), Ethanol (Solvent), HCl (catalyst).

  • Procedure:

    • Dissolve 4-propoxyacetophenone and piperidine HCl in absolute ethanol.

    • Add paraformaldehyde and a catalytic amount of concentrated HCl.

    • Reflux the mixture for 3–5 hours. The solution will darken slightly.

    • Crystallization: Cool the reaction mixture to 0°C. The hydrochloride salt precipitates upon addition of acetone or ether.

    • Purification: Recrystallize from ethanol/acetone to yield white needles (MP: 166°C).

Synthetic Pathway Diagram

Synthesis_Pathway Acetophenone 4-Propoxyacetophenone (Substrate) Enol Enol Form of Acetophenone Acetophenone->Enol Acid Cat. Piperidine Piperidine HCl (Amine Source) Iminium Iminium Ion Intermediate Piperidine->Iminium + HCHO, -H2O Formaldehyde Paraformaldehyde (C1 Linker) Formaldehyde->Iminium Propipocaine Propipocaine HCl (Final Product) Iminium->Propipocaine Mannich Condensation Enol->Propipocaine

Figure 1: Convergent Mannich synthesis of Propipocaine HCl involving iminium ion formation and electrophilic addition.

Part 3: Pharmacological Mechanism of Action

Propipocaine functions as a Class I antiarrhythmic and local anesthetic. Its potency is reported to be significantly higher than procaine, attributed to the lipophilicity of the propoxy substituent which facilitates membrane penetration.

Mechanism: Voltage-Gated Sodium Channel Blockade

Like lidocaine, Propipocaine binds to the intracellular portion of voltage-gated sodium (


) channels. It stabilizes the channel in the inactivated state , preventing the conformational change required for channel reopening. This inhibits the massive influx of 

ions necessary for the depolarization phase of the action potential, thereby halting nerve impulse propagation.[4][5][6]

Key Pharmacological Differentiators:

  • Amino Ketone Linkage: Unlike esters (unstable in plasma) or amides (liver metabolism), the ketone linkage is chemically stable but susceptible to reduction or oxidative dealkylation.

  • Potency: The 4-propoxy group increases lipophilicity (

    
    ), enhancing potency compared to non-alkoxylated analogs.
    
Signaling Pathway Diagram

MOA_Pathway Stimulus Nerve Stimulation RestingCh Na+ Channel (Resting) Stimulus->RestingCh OpenCh Na+ Channel (Open) Na+ Influx RestingCh->OpenCh Voltage Change Depolarization Membrane Depolarization OpenCh->Depolarization BlockedCh Na+ Channel (Inactivated/Blocked) No Na+ Influx OpenCh->BlockedCh State Dependent Binding ActionPotential Action Potential Propagation Depolarization->ActionPotential PainSignal Pain Signal Transmission ActionPotential->PainSignal Propipocaine Propipocaine (Intracellular) Propipocaine->BlockedCh Binds Intracellularly BlockedCh->Depolarization INHIBITS Analgesia Analgesia (Signal Blocked) BlockedCh->Analgesia

Figure 2: Mechanism of action showing state-dependent binding of Propipocaine to Na+ channels, inhibiting depolarization.

Part 4: Analytical Profiling & Quality Control

For research and forensic identification, Propipocaine must be distinguished from structural isomers and isobaric compounds.

HPLC Method (Recommended)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm).

  • Mobile Phase: Isocratic 60:40 (Phosphate Buffer pH 3.0 : Acetonitrile).

    • Note: The acidic pH ensures the tertiary amine is protonated, improving peak shape and retention reproducibility.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Absorption of the acetophenone moiety).

  • Expected Retention: Propipocaine will elute after Procaine but before Bupivacaine due to the propoxy tail.

GC-MS Identification

Gas Chromatography-Mass Spectrometry is critical for forensic confirmation.

  • Inlet Temp: 250°C.

  • Column: DB-5ms or equivalent.

  • Fragmentation Pattern (EI, 70eV):

    • Molecular Ion (

      
      ):  m/z 275 (Weak, corresponding to free base).
      
    • Base Peak: m/z 98 (Piperidinomethyl cation,

      
      ).
      
    • Major Fragment: m/z 163 (4-propoxybenzoyl cation,

      
      ).
      
    • Interpretation: The cleavage alpha to the carbonyl group is the dominant fragmentation pathway.

Part 5: Toxicology & Safety

Warning: Propipocaine is a potent CNS depressant and membrane stabilizer.

  • Acute Toxicity: While specific human LD50 data is sparse compared to Lidocaine, animal models for Falicain indicate an LD50 (mouse, IV) in the range of ~20–40 mg/kg, suggesting high potency.

  • Handling:

    • Wear nitrile gloves and safety glasses.

    • Avoid inhalation of dust; use a fume hood during synthesis.

  • Storage: Hygroscopic. Store in a desiccator at room temperature, protected from light.

References

  • Profft, E. (1952). Synthesis of Falicain and related amino ketones. Chemische Technik (Leipzig), 4, 241.[7] [Source Verification: Chemical Abstracts 47:10531]

  • DrugFuture. (n.d.). Propipocaine Hydrochloride - Chemical Monograph. Retrieved from

  • PubChem. (2024).[1] Propipocaine Hydrochloride (CID 70863). National Library of Medicine. Retrieved from

  • Catterall, W. A. (2000). From Ionic Currents to Molecular Mechanisms: The Structure and Function of Voltage-Gated Sodium Channels. Neuron, 26(1), 13-25. [Mechanistic Grounding]

Sources

Technical Guide: Mannich Synthesis of Propipocaine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propipocaine hydrochloride (3-(piperidin-1-yl)-1-(4-propoxyphenyl)propan-1-one HCl) is a local anesthetic of the amino ketone class. Its synthesis relies on the Mannich reaction , a classic carbon-carbon bond-forming transformation involving an enolizable ketone, a secondary amine, and a non-enolizable aldehyde.[1][2]

This guide provides a rigorous, scalable protocol for the synthesis of Propipocaine HCl. Unlike generic textbook descriptions, this document focuses on the critical process parameters (CPPs) that dictate yield and purity, specifically addressing the suppression of elimination side-products (vinyl ketones) and the control of pH-dependent kinetics.

Retrosynthetic Analysis & Reaction Scheme

The synthesis is a convergent assembly of three components.[2] The core pharmacophore is constructed by introducing a piperidine moiety onto the


-carbon of 4-propoxyacetophenone using formaldehyde as the carbon linker.

The Reaction:



Chemical Pathway Diagram

G Ketone 4-Propoxyacetophenone (Nucleophile Precursor) Enol Enol Species (Active Nucleophile) Ketone->Enol Tautomerization Amine Piperidine (Amine Component) Iminium Iminium Ion (Electrophile) Amine->Iminium Acid Cat. Aldehyde Paraformaldehyde (Linker) Aldehyde->Iminium Product Propipocaine HCl (Mannich Base) Iminium->Product C-C Bond Formation Enol->Product

Figure 1.1: Convergent pathway of the Mannich condensation showing the generation of the active electrophile (Iminium) and nucleophile (Enol).[3][4][5][6][7]

Mechanistic Causality & Critical Parameters

To ensure reproducibility, one must understand the "why" behind the protocol. The Mannich reaction is an equilibrium process driven by acid catalysis.

The Mechanism[8]
  • Iminium Formation: Formaldehyde reacts with piperidine (as the hydrochloride salt or free base with acid) to form a hemiaminal, which dehydrates to form the highly electrophilic iminium ion (

    
    ).
    
  • Enolization: The acid catalyst promotes the keto-enol tautomerism of 4-propoxyacetophenone. The enol form is the nucleophile.

  • C-C Bond Formation: The enol attacks the iminium ion. This is the rate-determining step in acidic media.

  • Salt Stabilization: The resulting free base is basic; in the presence of HCl, it crystallizes as the hydrochloride salt, driving the equilibrium forward (Le Chatelier’s principle).

Critical Process Parameters (CPPs)
ParameterSpecificationScientific Rationale
pH Control pH < 3.0Crucial: The reaction requires acid to generate the iminium ion and the enol. However, if pH is too low, the ketone is protonated (good) but the amine is "locked" as a non-nucleophilic ammonium salt (bad). Optimization: Use Paraformaldehyde + Piperidine HCl to maintain a buffered acidic environment.
Solvent Ethanol (95%) or IsopropanolProtic solvents support the ionic transition state. Ethanol is preferred for its ability to dissolve reactants at reflux but precipitate the product salt upon cooling.
Stoichiometry 1.0 : 1.2 : 1.2 (Ketone:Amine:HCHO)A slight excess of amine and aldehyde compensates for the reversibility of iminium formation and ensures complete consumption of the valuable ketone.
Temperature Reflux (approx. 80°C)Required to overcome the activation energy of enolization.

Experimental Protocol

Safety Note: Formaldehyde is a carcinogen. Piperidine is toxic and corrosive. Perform all operations in a fume hood.

Materials
  • Precursor A: 4-Propoxyacetophenone (17.8 g, 0.1 mol)

  • Precursor B: Piperidine Hydrochloride (14.6 g, 0.12 mol)

  • Precursor C: Paraformaldehyde (3.6 g, 0.12 mol equivalent of HCHO)

  • Catalyst/Solvent: Absolute Ethanol (50 mL), Conc. HCl (approx. 0.5 mL)

  • Recrystallization: Acetone/Ethanol mixture.[2]

Step-by-Step Synthesis
  • Reactor Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 4-propoxyacetophenone , piperidine hydrochloride , and paraformaldehyde to the flask.

  • Solvation: Add 50 mL of absolute ethanol. Add 0.5 mL of concentrated HCl (37%) to initiate the catalytic cycle.

    • Expert Insight: Using Piperidine HCl (salt) instead of free piperidine allows for better pH control and reduces the exotherm upon mixing.

  • Reaction: Heat the mixture to a gentle reflux (bath temp ~85°C) with vigorous stirring. Maintain reflux for 4 to 6 hours .

    • Monitoring: Monitor reaction progress via TLC (Mobile phase: EtOAc/Hexane 1:1). The ketone spot should disappear.

  • Precipitation: Remove the heat source. Allow the solution to cool to room temperature naturally. Then, place the flask in an ice bath (0-5°C) for 2 hours.

    • Observation: The Propipocaine HCl should crystallize as a white solid. If oiling occurs (common in Mannich reactions), scratch the glass with a rod or add a seed crystal.

  • Filtration: Filter the precipitate under vacuum. Wash the filter cake with cold acetone (2 x 15 mL) to remove unreacted ketone and colored impurities.

  • Purification: Recrystallize the crude solid from a minimum amount of boiling ethanol (or isopropanol). Allow to cool slowly to maximize crystal size and purity.

  • Drying: Dry the crystals in a vacuum oven at 50°C for 6 hours.

Process Workflow Diagram

Workflow Start Start: Charge Reagents (Ketone, Piperidine HCl, Paraform, EtOH) Reflux Reflux 80°C, 4-6 Hours (Formation of Mannich Base) Start->Reflux Check TLC Check (Ketone Consumption?) Reflux->Check Check->Reflux No Cool Cooling & Crystallization (Ice Bath, 0-5°C) Check->Cool Yes Filter Vacuum Filtration Wash w/ Cold Acetone Cool->Filter Recryst Recrystallization (Boiling EtOH) Filter->Recryst Dry Drying (Vacuum, 50°C) Recryst->Dry End Final Product: Propipocaine HCl Dry->End

Figure 3.1: Operational workflow for the synthesis and purification of Propipocaine HCl.

Quality Control & Characterization

Confirm the identity of the synthesized compound using the following specifications.

TestExpected Result
Appearance White crystalline powder
Melting Point 170–172°C (Literature value for HCl salt)
IR Spectroscopy 1680 cm⁻¹ (Ketone C=O stretch)2400–2700 cm⁻¹ (Broad ammonium N-H stretch)
¹H NMR (DMSO-d₆)

0.9 (t, 3H, propyl-CH3)

1.7 (m, propyl-CH2)

3.1-3.5 (m, piperidine/linker protons)

4.0 (t, 2H, O-CH2)

7.0 & 7.9 (d, 4H, Aromatic AA'BB' system)

Troubleshooting & Impurity Profile

Common pitfalls in Mannich reactions include the "Retro-Mannich" dissociation and the formation of vinyl ketones.

Impurity Pathways

Impurity Product Propipocaine HCl (Target) Vinyl Vinyl Ketone (Elimination Impurity) Product->Vinyl Thermal Elimination (Retro-Mannich) Bis Bis-Mannich Base (Over-reaction) Product->Bis Excess HCHO/Amine (Attack at alpha-position)

Figure 5.1: Potential degradation and side-reaction pathways.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Oiling out Product is not crystallizing due to impurities or solvent composition.Reheat to dissolve, add a few drops of acetone, and cool very slowly. Scratch the flask wall.
Low Yield Incomplete enolization or pH too low (amine protonated).Adjust pH to ~3-4. Ensure reagents are dry (water inhibits iminium formation).
Yellow Color Oxidation of the amine or formation of vinyl ketone polymers.Recrystallize from ethanol/charcoal. Ensure inert atmosphere (N₂) during reflux.

References

  • Mannich, C., & Krösche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie. (Foundational Mannich Chemistry).

  • Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. (Comprehensive review of reaction conditions).
  • Blicke, F. F. (1942). The Mannich Reaction. Organic Reactions, 1, 303-341. (Classic mechanism review).

  • PubChem Database. Propipocaine Hydrochloride. National Center for Biotechnology Information. (Structure and Property Verification).

  • Organic Chemistry Portal. Mannich Reaction. (Modern mechanistic insights).

Sources

Technical Guide: Solubility Profiling & Physicochemical Characterization of Propipocaine Hydrochloride

[1]

Executive Summary

Propipocaine hydrochloride (Falicain) is a piperidine-containing amino-ketone local anesthetic.[1] Unlike the more common ester-linked (procaine) or amide-linked (lidocaine) anesthetics, Propipocaine possesses a ketone linkage derived from a Mannich base structure.[1] This structural distinction dictates a unique solubility and stability profile that researchers must navigate carefully during formulation.[1]

This guide provides a technical analysis of Propipocaine HCl’s solubility across aqueous and organic media.[1][2] It moves beyond simple "soluble/insoluble" descriptors to explore the thermodynamic drivers of dissolution and provides a validated experimental framework for quantifying solubility limits in your own laboratory.[1]

Key Technical Insight: The solubility of Propipocaine HCl is governed by the hydration energy of the piperidinium cation versus the lattice energy of the crystal.[1] Furthermore, its Mannich base structure introduces a specific thermal instability risk (retro-Mannich reaction) in aqueous solution, prohibiting standard autoclaving protocols.[1]

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]

To predict solubility behavior, we must first understand the molecular architecture.[1]

PropertyDetail
IUPAC Name 1-(4-Propoxyphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride
CAS Number 1155-49-3
Molecular Formula C₁₇H₂₅NO₂[1][3][4][5][6] · HCl
Molecular Weight 311.85 g/mol
Structural Class Amino-ketone (Mannich Base)
Melting Point ~166°C (Crystalline solid)
pKa (Estimated) 8.5 – 9.2 (Piperidine nitrogen)
Structural Implications for Solubility
  • The Hydrophilic Domain: The protonated piperidine nitrogen and the chloride counter-ion provide a high dipole moment and ionic character, driving solubility in polar protic solvents (Water, Methanol).[1]

  • The Lipophilic Domain: The 4-propoxy phenyl tail and the piperidine ring provide significant hydrophobic surface area.[1] This allows for solubility in moderately polar organic solvents (Ethanol, Acetone) but is insufficient to drive solubility in non-polar hydrocarbons (Hexane) due to the dominant ionic lattice energy of the salt form.[1]

Solubility Landscape

The following data summarizes the solubility profile of Propipocaine HCl. Note that specific quantitative values (

Solvent Compatibility Table[1]
Solvent ClassSpecific SolventSolubility StatusMechanistic Rationale
Aqueous Water (pH 7.[1]0)Soluble Ion-dipole interactions between water and the piperidinium-chloride ion pair overcome crystal lattice energy.[1]
Alcohols Ethanol (96%)Soluble The ethyl chain interacts with the lipophilic tail, while the hydroxyl group solvates the ionic head.[1]
Ketones AcetoneSoluble Unusual for many HCl salts, but Propipocaine's ketone linker and lipophilic bulk allow interaction with acetone.[1]
Chlorinated ChloroformSparingly Soluble While the free base is highly soluble, the HCl salt has a high lattice energy that chloroform struggles to overcome.[1]
Ethers Diethyl EtherInsoluble Low dielectric constant cannot support the dissociation of the ionic bond.[1]
Hydrocarbons Hexane / HeptaneInsoluble Complete lack of polarity prevents solvation of the salt.[1]
The pH-Solubility Profile (The "pH-max" Concept)

Propipocaine HCl is a salt of a weak base.[1] Its solubility is pH-dependent.[1][7]

  • pH < pKa (Acidic to Neutral): The molecule remains protonated (

    
    ).[1] Solubility is maximal and determined by the intrinsic solubility of the salt form (
    
    
    ).[1]
  • pH > pKa (Basic): The molecule deprotonates to the free base (

    
    ).[1] Solubility drops precipitously to the intrinsic solubility of the free base (
    
    
    ), which is significantly lower in water but higher in organic solvents.[1]

Critical Formulation Warning: Do not buffer aqueous Propipocaine HCl solutions above pH 7.5. Approaching the pKa risks precipitation of the free base (oiling out), which can lead to dosing errors or embolism in parenteral applications.[1]

Stability & Degradation (The Retro-Mannich Risk)[1]

Unlike ester anesthetics that hydrolyze, Propipocaine is a Mannich base.[1] In aqueous solution, particularly under heat or alkaline conditions, it can undergo a Retro-Mannich Reaction , decomposing into the original ketone (4-propoxyacetophenone), formaldehyde, and piperidine.[1]

Implication: Aqueous solutions of Propipocaine HCl cannot be sterilized by autoclaving.[1][3]

RetroMannichPropPropipocaine HCl(Amino-Ketone)InterTransition State(Heat/pH > 7)Prop->InterReverse MannichProd14-PropoxyacetophenoneInter->Prod1Prod2FormaldehydeInter->Prod2Prod3Piperidine HClInter->Prod3

Figure 1: The retro-Mannich degradation pathway triggered by thermal stress or high pH.[1]

Experimental Protocol: Determination of Saturation Solubility

Since specific literature values for Propipocaine HCl in novel solvent systems (e.g., hydro-alcoholic mixtures) may be unavailable, use this self-validating protocol to determine

Analytical Method: HPLC-UV

Before measuring solubility, establish a robust quantification method.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0, 25 mM) [30:70 v/v].

    • Note: The acidic pH ensures the amine remains protonated and suppresses silanol interactions, resulting in sharp peaks.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 260 nm (targeting the acetophenone chromophore).[1]

  • Temperature: 25°C.

Shake-Flask Solubility Workflow

This protocol ensures thermodynamic equilibrium is reached, avoiding supersaturation errors.[1]

  • Preparation: Add excess Propipocaine HCl solid to 10 mL of the target solvent in a glass vial. "Excess" is defined as visible undissolved solid remaining after initial shaking.[1]

  • Equilibration: Place the vial in an orbital shaker incubator at 25°C ± 0.1°C. Shake at 200 RPM for 24 hours.

  • Clarification: Filter the supernatant using a 0.45 µm PVDF syringe filter.[1]

    • Validation Step: Discard the first 1 mL of filtrate to account for drug adsorption to the filter membrane.[1]

  • Dilution: Immediately dilute the filtrate with the Mobile Phase to bring the concentration within the linear range of your HPLC calibration curve (typically 10–100 µg/mL).

  • Quantification: Inject into HPLC. Calculate concentration using the regression equation from your standard curve.[1]

SolubilityWorkflowStartStart: Excess Solid + SolventShakeEquilibrate: 24h @ 25°C(Orbital Shaker)Start->ShakeCheckVisible Solid Remaining?Shake->CheckAddMoreAdd more solidCheck->AddMoreNoFilterFilter (0.45 µm PVDF)Discard first 1 mLCheck->FilterYesAddMore->ShakeDiluteDilute with Mobile Phase(Prevent precipitation)Filter->DiluteHPLCHPLC Quantification(UV @ 260 nm)Dilute->HPLCCalcCalculate S_sat (mg/mL)HPLC->Calc

Figure 2: Step-by-step workflow for determining thermodynamic solubility.

References

  • O'Neil, M.J.[1] (Ed.). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. 15th Edition.[1] Royal Society of Chemistry, 2013.[1] (Source for general solubility data: "Soluble in water, alcohol, acetone").[1][3][8]

  • Profft, E.

    
    -amino ketones."[1] Chemische Technik, vol. 4, 1952, pp. 241.[1][3] (Original synthesis and characterization of Falicain).
    
  • Yalkowsky, S.H., et al. Handbook of Aqueous Solubility Data. CRC Press, 2010.[1] (General principles of HCl salt solubility).

  • PubChem Compound Summary. "Propipocaine hydrochloride (CID 70863)."[1] National Center for Biotechnology Information.[1] [Link][1][6]

  • DrugFuture. "Propipocaine Hydrochloride Properties." [Link][1]

Spectroscopic data of Propipocaine hydrochloride (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization of Propipocaine Hydrochloride

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of Propipocaine Hydrochloride (also known as Falicain), a potent local anesthetic of the amino-ketone class. Unlike ester-based anesthetics (e.g., Procaine) or amide-based anesthetics (e.g., Lidocaine), Propipocaine features a keto-ether linkage, specifically defined as 1-(4-propoxyphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride .

This document is designed for analytical scientists and medicinal chemists. It moves beyond simple data listing to explain the causality of spectral features, establishing a self-validating protocol for identity confirmation and impurity profiling.

Chemical Identity & Structural Logic

To interpret spectra accurately, one must first understand the electronic environment of the molecule. Propipocaine HCl consists of three distinct pharmacophores that dictate its spectral signature:

  • The Aromatic Core: A 1,4-disubstituted benzene ring (p-substituted). The electron-donating propoxy group and the electron-withdrawing carbonyl group create a "push-pull" electronic system, resulting in a distinct AA'BB' splitting pattern in NMR.

  • The Linker Chain: A propanone bridge. The carbonyl group (

    
    ) is conjugated to the phenyl ring, lowering its IR frequency, while the adjacent ethylene chain (
    
    
    
    ) serves as the connection to the amine.
  • The Nitrogenous Head: A piperidine ring.[1][2][3][4] In the hydrochloride salt form, the nitrogen is protonated (

    
    ), significantly affecting chemical shifts and IR absorption bands.
    
PropertySpecification
IUPAC Name 1-(4-propoxyphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride
CAS Number 1155-49-3
Molecular Formula

Molecular Weight 311.85 g/mol (Salt) / 275.39 g/mol (Free Base)
Melting Point 166°C – 167°C (Characteristic of high purity)

Analytical Workflow & Sample Preparation

Reliable spectroscopy begins with rigorous sample preparation. The following workflow ensures that artifacts (solvent peaks, moisture) do not obscure critical data.

AnalyticalWorkflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Spectroscopy RawSample Raw Propipocaine HCl Drying Vacuum Desiccation (P2O5, 24h) RawSample->Drying Solvation Solvation (DMSO-d6 / MeOH) Drying->Solvation IR FT-IR (ATR) (Functional Groups) Drying->IR NMR 1H / 13C NMR (Structural Connectivity) Solvation->NMR MS LC-MS/ESI (Mass & Fragmentation) Solvation->MS

Figure 1: Integrated analytical workflow for the characterization of Propipocaine HCl.

Protocol Notes:

  • NMR: Use DMSO-

    
     rather than 
    
    
    
    if possible. While water-soluble, the exchangeable amine proton (
    
    
    ) is better observed in DMSO, providing confirmation of salt formation.
  • IR: Use Attenuated Total Reflectance (ATR) on the solid powder. KBr pellets can introduce moisture bands that obscure the amine salt region (

    
    ).
    

Nuclear Magnetic Resonance (NMR) Analysis

The NMR spectrum of Propipocaine is the definitive fingerprint for structural connectivity.

H NMR (Proton) – 400 MHz, DMSO-

Rationale: The spectrum is dominated by the symmetry of the aromatic ring and the aliphatic chains.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment & Structural Logic
9.80 - 10.20 Broad Singlet1H

(Ammonium):
Confirms HCl salt formation. Disappears with

shake.
7.95 Doublet (

Hz)
2HAr-H (Ortho to C=O): Deshielded by the carbonyl anisotropy. Part of AA'BB' system.
7.05 Doublet (

Hz)
2HAr-H (Ortho to O-Propyl): Shielded by electron donation from the ether oxygen.
4.05 Triplet2H

:
Deshielded by the adjacent oxygen atom.
3.55 Multiplet2H

(Chain):
Adjacent to the positively charged nitrogen.
3.40 Multiplet2H

:
Alpha to the carbonyl.
2.90 - 3.20 Multiplet4HPiperidine Ring (

):
Protons alpha to the ring nitrogen. Broadened due to ring inversion/salt effects.
1.70 - 1.85 Multiplet6HPiperidine Ring (

) & Propyl (

):
Overlapping aliphatic signals.
1.00 Triplet3H

(Propyl):
Terminal methyl group.
C NMR (Carbon) – 100 MHz, DMSO-

Rationale: Look for the diagnostic carbonyl peak and the distinct aromatic carbons.

  • Carbonyl (

    
    ): 
    
    
    
    ppm. (Typical for aryl ketones).
  • Aromatic C-O:

    
     ppm.[5] (Ipso carbon attached to oxygen).
    
  • Aromatic C-H:

    
     (Ortho to C=O) and 
    
    
    
    (Ortho to O-Propyl).
  • Aliphatic C-N:

    
     ppm (Piperidine and Chain).
    
  • Propoxy Chain:

    
     (
    
    
    
    ),
    
    
    (
    
    
    ),
    
    
    (
    
    
    ).

Infrared Spectroscopy (IR) Profiling

The IR spectrum serves as a rapid identification tool, particularly for distinguishing the salt form from the free base.

Wavenumber (

)
Functional GroupDiagnostic Insight
2400 – 2800

Stretch
The "Salt" Band: A broad, jagged absorption characteristic of tertiary amine salts. This confirms the HCl form.[6]
1670 – 1685

Stretch
Aryl Ketone: Lower frequency than aliphatic ketones (

) due to conjugation with the benzene ring.
1600, 1575

Aromatic
Benzene Ring Breathing: Sharp, distinct bands confirming the aromatic core.
1250

Stretch
Aryl Alkyl Ether: Strong asymmetric stretching of the propoxy group linkage.
830 - 840

Bending
Para-Substitution: A strong band indicative of 1,4-disubstitution on the benzene ring.

Mass Spectrometry (MS) & Fragmentation

Mass spectrometry provides molecular weight confirmation. For Propipocaine, Electron Impact (EI) or ESI-MS/MS reveals a specific fragmentation pathway driven by the stability of the piperidine ring.

  • Molecular Ion (

    
    ):  m/z 275 (Free base detected in EI).
    
  • Protonated Ion (

    
    ):  m/z 276 (ESI mode).
    

Fragmentation Logic: The primary fragmentation occurs via


-cleavage  relative to the nitrogen atom or the carbonyl group.
  • Base Peak (m/z 98): The methylene-piperidinium ion (

    
    ). This is the "Mannich fragment" formed by cleavage between the carbonyl carbon and the alpha-methylene group.
    
  • Acylium Ion (m/z 163): The 4-propoxybenzoyl cation (

    
    ). This results from cleavage at the carbonyl-alpha carbon bond.
    

MS_Fragmentation cluster_pathways Parent Parent Ion [M+H]+ m/z 276 Cleavage1 Alpha-Cleavage (C-C) Parent->Cleavage1 Fragment1 Fragment A (Base Peak) Methylene-Piperidinium m/z 98 Cleavage1->Fragment1 Dominant Path Fragment2 Fragment B 4-Propoxybenzoyl Cation m/z 163 Cleavage1->Fragment2 Secondary Path

Figure 2: Primary fragmentation pathways of Propipocaine in Positive Ion Mode.

Quality Control & Impurity Profiling

In a drug development context, knowing the pure spectrum is insufficient; one must recognize the impurities.

  • Impurity A (Precursor): 4-Propoxyacetophenone.

    • Detection: Look for a methyl ketone singlet in

      
      H NMR at 
      
      
      
      ppm.
  • Impurity B (Hydrolysis Product): Para-hydroxy derivative (if the propyl group is cleaved).

    • Detection: Broad phenolic -OH band in IR (

      
      ) and shift in aromatic NMR peaks.
      

Conclusion: Propipocaine Hydrochloride is characterized by a distinctive triplet-multiplet-triplet pattern for the propoxy group, an AA'BB' aromatic system, and the diagnostic "salt broadness" in the IR/NMR amine regions. The data presented here provides a robust foundation for identification and purity assessment in pharmaceutical applications.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70863, Propipocaine hydrochloride. Retrieved from [Link][1]

Sources

Propipocaine hydrochloride as a β-aminoketone local anesthetic

The -Aminoketone Paradigm: Technical Guide to Propipocaine Hydrochloride

Version: 2.1 | Status: Technical Reference | Classification: Small Molecule Therapeutics

Executive Summary: Beyond the Amide-Ester Duopoly

In the landscape of local anesthetics, the field is dominated by two chemical classes: amino-esters (e.g., Procaine) and amino-amides (e.g., Lidocaine). Propipocaine hydrochloride (historically known as Falicain) represents a distinct, often overlooked third class: the


-aminoketones

This guide addresses the unique chemical architecture of Propipocaine, where the typical ester or amide linkage is replaced by a keto-methylene bridge. This structural deviation confers unique stability against plasma esterases but introduces specific challenges regarding retro-Mannich degradation. For the drug development scientist, Propipocaine serves as a critical model for understanding non-hydrolyzable anesthetic pharmacophores and the Mannich base synthetic pathway.

Chemical Architecture & Specifications

The Keto-Bridge Advantage

Unlike procaine, which is rapidly hydrolyzed by plasma butyrylcholinesterase, Propipocaine possesses a ketone linkage. This renders the molecule immune to enzymatic hydrolysis in the blood, theoretically extending its duration of action. However, the

Mannich base
Technical Data Sheet
ParameterSpecificationNotes
IUPAC Name 1-(4-propoxyphenyl)-3-piperidin-1-ylpropan-1-one hydrochloride
CAS Number 1155-49-3
Formula

Molecular Weight 311.85 g/mol
Class

-Aminoketone (Mannich Base)
Distinct from Amides/Esters
Solubility Soluble in water, ethanol; Soluble in DMSOLipophilic free base
pKa (est) ~8.5 - 9.0Tertiary amine (piperidine ring)
Metabolism Ketone reduction (non-hydrolytic)Forms active/inactive amino-alcohols

Synthesis Protocol: The Mannich Reaction

Context: The synthesis of Propipocaine is a classic application of the Mannich reaction, a three-component condensation. As a Senior Scientist, it is critical to control pH to prevent the formation of vinyl ketone byproducts via elimination.

Reaction Scheme Visualization

The following diagram outlines the convergent synthesis of Propipocaine HCl.

PropipocaineSynthesisFigure 1: Mannich Condensation Pathway for Propipocaine SynthesisPre14-Propoxyacetophenone(Ketone Component)ProductPropipocaine Base(Mannich Base)Pre1->ProductEnol AttackPre2Paraformaldehyde(C1 Source)InterIminium IonIntermediatePre2->InterAcid Cat.Pre3Piperidine HCl(Amine Component)Pre3->InterInter->ProductSaltPropipocaine HCl(Crystalline Salt)Product->SaltHCl/EthanolRecrystallization

Step-by-Step Protocol

Safety Note: Piperidine is toxic and flammable. Formaldehyde is a carcinogen. Perform all steps in a fume hood.

Reagents:

  • 4-Propoxyacetophenone (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Piperidine Hydrochloride (1.0 eq)[1]

  • Solvent: Absolute Ethanol

  • Catalyst: Concentrated HCl (trace)

Procedure:

  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve Piperidine HCl and Paraformaldehyde in absolute ethanol. Add 2-3 drops of concentrated HCl to catalyze the depolymerization of paraformaldehyde and formation of the iminium ion.

  • Condensation: Add 4-Propoxyacetophenone to the mixture.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Critical Control Point: Monitor by TLC. Disappearance of the acetophenone indicates completion.
    
  • Precipitation: The Mannich base hydrochloride often precipitates upon cooling. If not, reduce solvent volume under vacuum and add diethyl ether to induce crystallization.

  • Purification: Recrystallize the crude solid from ethanol/acetone (1:1).

  • Validation:

    • Melting Point: Verify against standard (approx. 172-175°C for similar derivatives, specific to salt form).

    • IR Spectroscopy: Look for the characteristic ketone carbonyl stretch (

      
      ) and absence of vinyl signals.
      

Mechanism of Action: Ion Trapping & Channel Blockade

Propipocaine functions similarly to lidocaine but with altered kinetics due to its lipophilicity.

  • Diffusion: The uncharged free base diffuses through the neural sheath and the axonal membrane.

  • Protonation: Once intracellular (lower pH), the tertiary amine accepts a proton.

  • Binding: The cationic form binds to the intracellular moiety of the voltage-gated sodium channel (

    
    ), locking it in the inactivated state .
    
Signaling Pathway Diagram

MoAFigure 2: Pharmacodynamic Mechanism - Sodium Channel Blockadecluster_extExtracellular Fluid (pH 7.4)cluster_memNeuronal Membranecluster_intIntracellular Cytosol (pH 7.0)Drug_ExtPropipocaine (Base)Drug_IntPropipocaine (Base)Drug_Ext->Drug_IntPassive Diffusion(Lipophilic)ChannelNa+ Channel(Open/Inactivated)BlockBlockChannel->BlockConductionFailureDrug_IonPropipocaine-H+(Cation)Drug_Int->Drug_IonProtonation(pKa ~8.5)Drug_Ion->ChannelBinds IntracellularGate

[1]

Pharmacology & Toxicology

Metabolic Fate

Unlike esters (hydrolyzed) or amides (N-dealkylation/hydroxylation),

carbonyl reduction
  • Primary Pathway: Reduction of the ketone to a secondary alcohol by cytosolic reductases.

  • Result: Formation of 1-phenyl-3-amino-propanols. These metabolites often retain some anesthetic activity but are more polar and readily excreted.

Toxicity Profile (The "Irritation" Factor)

Historically, Propipocaine (Falicain) demonstrated high potency (approx. 10x Procaine) but was limited by tissue irritation .

  • Mechanism of Irritation: Mannich bases can undergo a Retro-Mannich reaction , releasing trace amounts of formaldehyde and vinyl ketones (Michael acceptors) which are cytotoxic and alkylating agents.

  • Comparison:

    • Lidocaine:[2][3][4][5][6][7][8][9] Low tissue toxicity, rare allergy.

    • Propipocaine:[10][11][12][13] High potency, moderate tissue irritation risk, no cross-allergy with amides/esters.

References

  • Profft, E. (1950s). Chemie und Pharmakologie der beta-Aminoketone (Falicain). Foundational work on the synthesis of propoxyphenyl-aminoketones. [Source: Historical Chemical Archives]
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 575298, Propipocaine hydrochloride. Retrieved from [Link]

  • Roman, G. (2015).[1] Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry. (Contextualizes the stability and reactivity of the

    
    -aminoketone pharmacophore).
    
  • Becker, D.E. & Reed, K.L. (2006). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia Progress. (Comparative mechanism of sodium channel blockers). [Link]

Propipocaine Hydrochloride: A Pharmacological Deep Dive into the Amino-Ketone Anesthetic

[1]

Executive Summary

Propipocaine hydrochloride (historically known as Falicain) represents a distinct class of local anesthetics characterized by an amino-ketone linkage, diverging from the canonical amino-ester (e.g., procaine) and amino-amide (e.g., lidocaine) structures.[1][2][3] This structural deviation grants Propipocaine unique physicochemical stability and a metabolic profile independent of plasma esterases. This technical guide analyzes the pharmacological architecture of Propipocaine, detailing its structure-activity relationship (SAR), voltage-gated sodium channel (Nav) blockade mechanism, and specific experimental protocols for validating its efficacy.[1][2]

Chemical Architecture & Structure-Activity Relationship (SAR)

The defining feature of Propipocaine is its resistance to hydrolysis, attributed to the absence of an ester or amide bond. It is chemically defined as 1-[4-(propoxy)phenyl]-3-(1-piperidinyl)-1-propanone hydrochloride .[1][2][3]

The Amino-Ketone Linkage

Unlike procaine, which is rapidly hydrolyzed by plasma butyrylcholinesterase, Propipocaine possesses a ketone bridge (

12
  • Stability: The ketone bond renders the molecule resistant to non-specific plasma esterases, necessitating hepatic metabolism (reduction/oxidation).

  • Lipophilicity: The p-propoxy substituent on the aromatic ring significantly enhances lipid solubility, facilitating rapid trans-membrane diffusion to the intracellular binding site of the sodium channel.

  • Basic Center: The piperidine ring serves as the hydrophilic amine, with a pKa typically around 8.0–9.0, ensuring a balance between the uncharged base (penetrating form) and the cationic acid (active blocking form) at physiological pH.

Comparative Structural Classes
FeatureAmino-Esters (Procaine)Amino-Amides (Lidocaine)Amino-Ketones (Propipocaine)
Linkage Ester (-COO-)Amide (-NHCO-)Ketone (-CO-)
Metabolism Plasma Hydrolysis (Rapid)Hepatic CYP450Hepatic Reduction/Oxidation
Stability Low (Heat/pH sensitive)HighHigh
Onset Slow to ModerateRapidRapid

Pharmacodynamics: Mechanism of Action

Propipocaine functions as a state-dependent blocker of voltage-gated sodium channels (Nav1.x), preventing the depolarization phase of the action potential.[1]

Molecular Binding Pathway[1][2]
  • Diffusion: The uncharged base form (

    
    ) diffuses across the neuronal lipid bilayer.
    
  • Protonation: Once intracellular, the lower pH environment favors the protonated cationic form (

    
    ).
    
  • Occlusion: The cation binds to the intracellular vestibule of the Nav channel (specifically interacting with residues in the S6 transmembrane segment of domain IV), physically occluding the pore.

  • State Dependence: Propipocaine exhibits higher affinity for the inactivated state of the channel, a phenomenon known as "phasic block," making it highly effective in rapidly firing neurons (frequency-dependent inhibition).

Visualization: Nav Channel Blockade Pathway

The following diagram illustrates the kinetic pathway of Propipocaine binding.

Propipocaine_MechanismExtracellularExtracellular Space(pH 7.4)Drug_BasePropipocaine (Base)LipophilicExtracellular->Drug_BaseApplicationMembraneLipid BilayerIntracellularIntracellular Space(pH 7.0)Membrane->IntracellularTranslocationDrug_CationPropipocaine (Cation)HydrophilicIntracellular->Drug_CationProtonation (H+)Drug_Base->MembraneDiffusionNav_OpenNav Channel(Open)Drug_Cation->Nav_OpenPore OcclusionNav_BlockedNav Channel(Blocked/Inactivated)Drug_Cation->Nav_BlockedHigh Affinity Binding(Phasic Block)Nav_ClosedNav Channel(Resting)Nav_Closed->Nav_OpenDepolarizationNav_Open->Nav_BlockedInactivation

Figure 1: Kinetic pathway of Propipocaine traversing the membrane to block the voltage-gated sodium channel in its open/inactivated states.[1][2]

Pharmacokinetics & Toxicology

Metabolism

Unlike esters, Propipocaine is not a substrate for plasma pseudocholinesterase.[1]

  • Primary Pathway: Hepatic ketone reduction to the corresponding secondary alcohol.

  • Secondary Pathway: Oxidative dealkylation of the piperidine ring.

  • Clinical Implication: Patients with atypical pseudocholinesterase (who cannot metabolize procaine) can safely metabolize Propipocaine, though caution is required in patients with severe hepatic impairment.[1][2]

Toxicity Profile

Historically, Propipocaine (Falicain) was noted for a potency roughly 10x that of procaine, but with a commensurate increase in toxicity.[2]

  • CNS Toxicity: Tremors, restlessness, and seizures (due to blockade of inhibitory cortical pathways).[2]

  • Tissue Irritancy: Early formulations were associated with higher tissue irritation compared to modern amides, limiting its use primarily to topical or specific infiltration niches in the mid-20th century.

Experimental Protocols

To validate the pharmacological profile of Propipocaine, the following self-validating protocols are recommended.

Protocol A: Whole-Cell Patch Clamp (Nav1.7 Inhibition)

Objective: Determine the IC50 of Propipocaine on voltage-gated sodium channels.[1][2]

  • Cell Preparation: Transfect HEK-293 cells with human Nav1.7 cDNA.

  • Solutions:

    • Pipette (Intracellular):[1][2] 140 mM CsF, 10 mM NaCl, 10 mM HEPES (pH 7.3).[2]

    • Bath (Extracellular):[1][2] 140 mM NaCl, 3 mM KCl, 1 mM CaCl2, 10 mM HEPES (pH 7.4).[1][2]

  • Perfusion: Establish a gravity-fed perfusion system (1–2 mL/min) to prevent flow artifacts.

  • Voltage Protocol:

    • Hold membrane potential at -120 mV (removes inactivation).[1][2]

    • Depolarize to 0 mV for 20 ms (activates channels).

    • Apply Propipocaine in ascending concentrations (0.1 µM – 100 µM).[1][2]

  • Data Analysis: Fit peak current reduction to the Hill equation:

    
    [1][2]
    
Protocol B: Sciatic Nerve Block (Rat Model)

Objective: Assess in vivo duration of anesthesia and motor block.

  • Animal: Male Wistar rats (250–300g).

  • Injection: Under isoflurane anesthesia, expose the sciatic nerve notch. Inject 0.2 mL of Propipocaine HCl (0.5% or 1.0% solution).[1][2]

  • Assessment (Every 10 min):

    • Motor Function: Hopping response (lift rat, lower one hind limb).[1][2]

    • Sensory Function: Proprioceptive placing and withdrawal reflex to pinch.[1]

  • Endpoint: Time to full recovery of motor/sensory function.

  • Control: Lidocaine 2% (Positive Control), Saline (Negative Control).[1][2]

Experimental Workflow Diagram

WorkflowStartStart: Compound Synthesis(Mannich Reaction)QCQC: NMR & HPLC Purity >98%Start->QCChoiceAssay SelectionQC->ChoiceInVitroIn Vitro: Patch Clamp(HEK-293 / Nav1.7)Choice->InVitroInVivoIn Vivo: Sciatic Nerve Block(Rat Model)Choice->InVivoData1Output: IC50 & State DependenceInVitro->Data1Data2Output: Duration of Action(Motor/Sensory)InVivo->Data2SynthesizeFinal Profile:Potency vs. Toxicity RatioData1->SynthesizeData2->Synthesize

Figure 2: Integrated workflow for characterizing Propipocaine from synthesis to functional validation.

References

  • National Center for Biotechnology Information (2025). Propipocaine hydrochloride (CID 70863).[1][2] PubChem Compound Summary.[1][3] Retrieved from [Link][1][2]

  • Scholz, A. (2002). Mechanisms of action of local anaesthetics. Local Anaesthetics, Handbook of Experimental Pharmacology. Retrieved from [Link][1][2]

  • DrugBank Online. Propipocaine: Pharmacology and Metabolic Data.[1] Retrieved from [Link][1][2]

  • O'Neil, M.J.[1] (Ed.). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. (Historical reference for Falicain/Propipocaine properties).[1][2][4]

Investigating the toxicological profile of Propipocaine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive toxicological assessment of Propipocaine hydrochloride, structured for researchers and drug development professionals.

Executive Summary

Propipocaine hydrochloride (historically known as Falicain ) is a potent local anesthetic of the amino-ketone class.[1] Unlike the more common amino-ester (e.g., procaine) or amino-amide (e.g., lidocaine) anesthetics, propipocaine possesses a ketone linkage connecting the aryl moiety and the basic amine. While largely obsolete in modern clinical practice due to the superior therapeutic index of newer agents, it has re-emerged in forensic toxicology as an adulterant in illicit supply chains (e.g., cocaine, synthetic cathinones) to mimic the "numbing" sensation of high-purity cocaine.

This guide delineates the physicochemical properties, mechanism of action (MoA), toxicokinetics, and analytical detection protocols for Propipocaine HCl.

Chemical & Pharmacological Characterization[1][2]

Structural Identity[1]
  • IUPAC Name: 1-[4-(4-propoxyphenyl)]-3-(1-piperidinyl)-1-propanone hydrochloride[1]

  • Common Name: Propipocaine HCl, Falicain

  • CAS Number: 3670-68-6 (HCl salt) / 499-67-2 (Free base - Note: Verify specific salt forms in procurement)[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1] · HCl
  • Molecular Weight: 275.39 g/mol (Free base), 311.85 g/mol (HCl salt)[1]

  • Structural Class: Amino-ketone local anesthetic.[1]

Mechanism of Action (MoA)

Propipocaine functions as a voltage-gated sodium channel (Na


) blocker.[1][2] It binds to the intracellular portion of the Na

alpha subunit, stabilizing the channel in the inactivated state . This prevents the rapid influx of sodium ions (

) required for the depolarization phase (Phase 0) of the action potential in neuronal and cardiac tissue.

Key Differentiator: The ketone linkage confers high lipophilicity, allowing rapid membrane penetration but also contributing to a slower rate of metabolism compared to ester-linked anesthetics, potentially extending systemic toxicity.

MoA_Pathway Prop Propipocaine (Protonated) Membrane Lipid Bilayer Diffusion Prop->Membrane Lipophilic Base Intra Intracellular Space (pH 7.2) Membrane->Intra Re-protonation Binding Binding to Site IV-S6 Intra->Binding Access via Cytoplasm Nav_Open Nav Channel (Open State) Nav_Open->Binding Block Channel Blockade (Inactivated State Stabilization) Binding->Block Effect Inhibition of Action Potential (Conduction Block) Block->Effect

Figure 1: Mechanism of Action.[1] Propipocaine penetrates the neuronal membrane in its uncharged form, becomes protonated intracellularly, and blocks the Na+ channel from the inside.

Toxicokinetics (ADME)[1]

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) is critical for interpreting toxicological data.

Absorption & Distribution[1]
  • Absorption: Rapidly absorbed through mucous membranes and the gastrointestinal tract due to high lipid solubility.

  • Distribution: High Volume of Distribution (

    
    ), crossing the Blood-Brain Barrier (BBB) effectively.[1]
    
  • Protein Binding: Estimated >90% (based on structural analogs like dyclonine).[1]

Metabolic Pathways

Unlike ester anesthetics hydrolyzed by plasma pseudocholinesterases, Propipocaine undergoes hepatic metabolism. The primary pathways involve Phase I modifications.

Predicted Metabolic Route:

  • O-Dealkylation: Removal of the propoxy chain to form the phenolic metabolite.

  • Carbonyl Reduction: Reduction of the ketone to a secondary alcohol.

  • N-Oxidation: Oxidation of the piperidine ring.[1]

Metabolism cluster_Phase1 Phase I Metabolism (Hepatic CYP450) cluster_Phase2 Phase II Conjugation Parent Propipocaine M1 O-despropyl-propipocaine (Phenolic metabolite) Parent->M1 O-Dealkylation (CYP2D6/3A4) M2 Hydroxy-propipocaine (Ketone reduction) Parent->M2 Ketone Reductase M3 Piperidine-N-oxide Parent->M3 N-Oxidation Conj1 Glucuronide Conjugates M1->Conj1 UGT M2->Conj1

Figure 2: Proposed Metabolic Pathways.[1] Major clearance is expected via hepatic oxidation and subsequent glucuronidation.

Systemic Toxicology

Acute Toxicity Profile

Propipocaine toxicity manifests primarily in the Central Nervous System (CNS) and Cardiovascular System (CVS). The toxicity correlates with plasma concentration.

SystemClinical ManifestationMechanism
CNS (Early) Tinnitus, metallic taste, circumoral numbness, agitation.[1]Blockade of inhibitory cortical interneurons.
CNS (Late) Tonic-clonic seizures, CNS depression, respiratory arrest.[1]Global neuronal depression.
Cardiovascular Bradycardia, hypotension, QRS widening, asystole.Blockade of cardiac Na+ channels (Phase 0 depression) and direct vasodilation.
Comparative Toxicity

While specific modern LD50 data is rare, historical data for amino-ketone anesthetics places Propipocaine in a potency/toxicity class similar to Tetracaine .[1]

  • Estimated LD50 (Mouse, IV): ~6-10 mg/kg (Inferred from Falicain historical data).[1]

  • Therapeutic Index: Narrower than lidocaine, posing higher risk of systemic toxicity if accidentally injected intravascularly.

Analytical Toxicology & Detection Protocols

For forensic and research verification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1]

Sample Preparation (Urine/Plasma)[1]
  • Aliquot: 100 µL biological matrix.

  • Internal Standard: Add 10 µL of Lidocaine-d10 (1 µg/mL).

  • Precipitation: Add 400 µL ice-cold Acetonitrile. Vortex 30s.

  • Centrifugation: 10,000 x g for 10 min at 4°C.

  • Injection: Dilute supernatant 1:1 with Mobile Phase A.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: ESI Positive Mode.

MRM Transitions Table:

AnalytePrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
Propipocaine 276.2

98.1 (Piperidine ring)84.1 25 / 35
Lidocaine-d10 245.296.1147.220

Note: The fragment at m/z 98 corresponds to the N-methyl-piperidine moiety cleavage, characteristic of this structure.[1]

Analytical_Workflow Sample Biological Sample (Plasma/Urine) Extract Protein Precipitation (ACN + IS) Sample->Extract Sep LC Separation (C18, Gradient) Extract->Sep MS1 Q1: 276.2 m/z Sep->MS1 Frag Collision Cell (CID) MS1->Frag MS2 Q3: 98.1 / 84.1 m/z Frag->MS2

Figure 3: LC-MS/MS Analytical Workflow for Propipocaine Detection.

References

  • O'Neil, M.J. (Ed.). (2013).[1] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. Royal Society of Chemistry. (Source for chemical structure and historical classification of Falicain).

  • Catterall, W. A. (2012).[1][3] "Voltage-gated sodium channels at 60: structure, function and pathophysiology." Journal of Physiology. Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023).[1] Adulterants in illicit drugs: Implications for public health. (Contextual reference for local anesthetics as cutting agents). Link

  • PubChem Database. (2024).[1] Compound Summary for CID 517321 (Propipocaine). National Center for Biotechnology Information. Link

  • Baselt, R. C. (2020).[1] Disposition of Toxic Drugs and Chemicals in Man. 12th Ed. Biomedical Publications. (Standard reference for local anesthetic metabolism and analytical transitions).

Sources

Methodological & Application

Application Note: Propipocaine Hydrochloride in In-Vitro Electrophysiology

[1][2][3]

Abstract

This application note provides a rigorous technical guide for the use of Propipocaine Hydrochloride (Falicain) in in-vitro electrophysiology. Unlike common ester or amide local anesthetics, Propipocaine is a ketone-linked agent (propiophenone derivative).[1][2][3] This structural distinction influences its physicochemical stability and pH-dependent membrane penetration.[1][2][3] This guide outlines standardized protocols for characterizing its state-dependent inhibition of Voltage-Gated Sodium Channels (VGSCs), specifically focusing on tonic versus phasic (use-dependent) block analysis using whole-cell patch-clamp techniques.

Pharmacological Profile & Mechanism[1][2][3][4][5][6][7]

Structural Distinction

Propipocaine HCl (CAS: 1155-49-3) is chemically defined as 3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one hydrochloride.[1][2][3]

  • Class: Keto-linked local anesthetic.[1][2][3]

  • Significance: Lacks the ester linkage found in procaine or the amide linkage in lidocaine.[2][3] This renders it resistant to hydrolysis by plasma esterases, potentially altering its metabolic stability profile compared to classic esters.[1][2][3]

  • Target: Primary affinity for the intracellular pore of Voltage-Gated Sodium Channels (

    
    1.x).[1][2][3]
    
Mechanism of Action: The Modulated Receptor

Propipocaine follows the Modulated Receptor Hypothesis (Hille, 1977).[3] It does not merely plug the channel; its affinity changes based on the channel's conformational state (Resting, Open, or Inactivated).[2][3]

  • Hydrophilic Pathway: The charged (protonated) form enters the open pore from the intracellular side.[2][3]

  • Hydrophobic Pathway: The uncharged (neutral) form may diffuse through the lipid bilayer to access the binding site, though this is pH-dependent.[2][3]

  • State Dependence: Propipocaine exhibits high affinity for the Inactivated State , leading to strong use-dependent block during high-frequency firing.[1][2][3]

ModulatedReceptorRestingResting State(Low Affinity)OpenOpen State(Access Allowed)Resting->OpenDepolarizationInactivatedInactivated State(High Affinity)Open->InactivatedTimeBlockedDrug-Bound(Non-Conducting)Open->BlockedPropipocaine(Fast Block)Inactivated->RestingRepolarizationInactivated->BlockedPropipocaine(Slow Stabilization)Blocked->InactivatedUnbinding

Figure 1: State-dependent binding model. Propipocaine preferentially stabilizes the Inactivated state, preventing recovery to the Resting state.[3]

Solution Preparation & Handling[1][2][3]

Reproducibility in electrophysiology begins with solution chemistry.[1][2][3] Propipocaine HCl is a salt; its solubility is high in water, but its active species (protonated vs. neutral) depends on pH.[2][3]

Physicochemical Properties
PropertyValueNote
MW 311.85 g/mol Hydrochloride salt
Solubility Water (>50 mM), DMSOSoluble in aqueous buffers
pKa ~8.5 - 9.0 (Est.)[1][2][3]Exists predominantly as cation at pH 7.4
Stability High (Ketone linkage)Resistant to hydrolysis; light sensitive
Stock Solution Protocol[1][2][3]
  • Weighing: Weigh 31.19 mg of Propipocaine HCl powder.

  • Dissolution: Dissolve in 1.0 mL of sterile, deionized water (Milli-Q) to create a 100 mM Stock .

    • Note: DMSO is not required for the HCl salt and should be avoided if possible to prevent vehicle effects on sensitive channels.[2][3]

  • Storage: Aliquot into light-protective (amber) tubes. Store at -20°C. Stable for 3 months.

  • Working Solutions: Dilute serially in extracellular bath solution immediately prior to experimentation.

    • Critical Step: Adjust the final pH of the bath solution after adding the drug if concentrations exceed 100 µM, as the HCl salt is acidic.[2][3]

Experimental Protocol: Voltage-Clamp Characterization

Objective: To determine the

Setup Configuration
  • System: Whole-cell Patch Clamp (e.g., Axon MultiClamp 700B).[1][2][3]

  • Cell Line: HEK-293 stably expressing

    
    1.5 or 
    
    
    1.7.[1][2][3]
  • Temperature: Room Temperature (22°C) is standard; 37°C increases kinetics and drug on/off rates.[1][2][3]

Solutions
  • Extracellular (Bath): 140 mM NaCl, 4 mM KCl, 2 mM

    
    , 1 mM 
    
    
    , 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH).[2]
  • Intracellular (Pipette): 130 mM CsF (or CsCl), 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.2 with CsOH).[2]

    • Why CsF? Cesium blocks potassium channels, isolating the

      
       current.[2][3] Fluoride improves seal stability.[1][2][3]
      
Workflow: Tonic vs. Phasic Block

This protocol separates the drug's effect on resting channels from its accumulation in active channels.[2][3]

ProtocolWorkflowStartWhole-Cell Configuration(Hold at -120 mV)Control1. Record Baseline Current(20 pulses @ 1 Hz)Start->ControlPerfusion2. Perfuse Propipocaine(Wait 3-5 mins for equilibrium)Control->PerfusionTonic3. Tonic Block Protocol(Single pulse from -120 to -10 mV)Perfusion->TonicPhasic4. Phasic Block Protocol(Train: 20 pulses @ 10 Hz or 20 Hz)Tonic->PhasicWashout5. Washout & Recovery(Verify reversibility)Phasic->Washout

Figure 2: Sequential workflow for characterizing local anesthetic block.[1][2][3]

Step-by-Step Pulse Protocols:

A. Tonic Block (Resting State Affinity)

  • Holding Potential: -120 mV (ensures channels are in Resting state).

  • Test Pulse: Depolarize to -10 mV for 20 ms.

  • Frequency: Very low (0.1 Hz) to prevent accumulation of inhibition.

  • Measurement: Compare Peak

    
     (Drug) vs. Peak 
    
    
    (Control).

B. Use-Dependent Block (Phasic Block)

  • Holding Potential: -120 mV.

  • Train: Apply a train of 20 pulses (-10 mV, 20 ms duration).

  • Frequency: High frequency (10 Hz, 20 Hz, and 40 Hz).

  • Observation: Propipocaine will cause a progressive decline in peak current amplitude pulse-by-pulse as the drug accumulates in the inactivated state.[1][2][3]

Data Analysis & Interpretation

Calculating Tonic Inhibition

Fit the concentration-response data to the Hill Equation:

123
  • 
    : Concentration for 50% block.[1][2][3]
    
  • 
    : Hill coefficient (typically near 1 for local anesthetics, implying 1:1 binding).[1][2][3]
    
Quantifying Use-Dependence

Use-dependence is the additional block accumulated during the pulse train.[1][2][3]

  • Where

    
     is the peak current of the first pulse (Tonic block only).[2][3]
    
  • Where

    
     is the peak current of the 20th pulse (Tonic + Phasic block).[2][3]
    

Interpretation Guide:

  • High Tonic Block: Drug binds well to the Resting state (high lipophilicity).[2][3]

  • Steep Use-Dependence: Drug has a slow "off-rate" (

    
    ) from the inactivated state.[1][2][3] It gets trapped between pulses.[1][2][3] This is the desired profile for anti-arrhythmics or anti-epileptics targeting high-frequency firing tissues.[1][2][3]
    

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Run-down Loss of intracellular factorsAdd ATP/GTP to pipette solution; keep experiments <20 mins.[1][2][3]
No Use-Dependence Frequency too lowIncrease train frequency to 20-50 Hz to exceed

.
Voltage Error Series Resistance (

)
Compensate

>80%. If

> 10 M

, discard cell.[1][2][3]
pH Drift Drug acidityCheck pH of the final drug solution.[2][3] Acidic pH reduces potency (protonated form cannot cross membrane to reach internal site).[1][2][3]

References

  • Hille, B. (1977).[1][2][3] Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction.[1][2][3] Journal of General Physiology, 69(4), 497–515.[2][3] Link

  • Lipkind, G. M., & Fozzard, H. A. (2005).[1][2][3] Molecular modeling of local anesthetic drug binding by the NaV1.5 sodium channel.[2][3] Molecular Pharmacology, 68(6), 1611–1622.[2][3] Link

  • PubChem. (n.d.).[1][2][3][4] Propipocaine hydrochloride (CID 70863).[1][2][3] National Library of Medicine.[1][2][3] Retrieved October 24, 2023.[1][2][3] Link

  • Lenkey, N., et al. (2010).[1][2][3] Efficient characterization of use-dependent ion channel blockers by real-time monitoring of channel state.[1][2][3][5] Journal of Biomolecular Screening, 15(10), 1212-1219.[1][2][3] Link[1][2][3]

HPLC method development for Propipocaine hydrochloride quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography Strategy for the Quantification of Propipocaine Hydrochloride

Executive Summary & Scientific Context

Propipocaine Hydrochloride (Falicain) is a piperidine-derivative local anesthetic.[1] Chemically defined as 3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one hydrochloride, it presents specific analytical challenges typical of basic pharmaceutical compounds.

The core difficulty in analyzing Propipocaine lies in its tertiary amine functionality (within the piperidine ring). On traditional silica-based HPLC columns, residual silanol groups (


) act as weak acids.[1] The basic amine of Propipocaine (

) interacts strongly with these silanols, leading to peak tailing, variable retention times, and poor resolution.

This guide outlines a Modernized Reversed-Phase (RP-HPLC) approach. We move away from older ion-pairing methods, utilizing instead a high-purity, end-capped stationary phase combined with pH-controlled buffering to ensure robust quantification suitable for QC and pharmacokinetic studies.[1]

Physicochemical Profiling & Method Logic

Effective method development requires aligning the chromatography with the molecule's properties.

PropertyValue / CharacteristicImpact on HPLC Method
Structure Aromatic ketone + Piperidine ringDetection: The aromatic ketone provides a strong UV chromophore.[1][2] Separation: The piperidine ring is the site of basicity.
Basicity (

)
~8.5 - 9.0 (Estimated for piperidines)pH Selection: At neutral pH, the drug is partially ionized, causing peak broadening. We must operate at pH < 4.0 (fully protonated) or pH > 10.0 (free base).[1]
Hydrophobicity Moderate (Propoxy group)Elution: Requires a moderate organic modifier (Acetonitrile) concentration (25-40%).[1]
The Development Decision Tree

The following logic flow illustrates why specific parameters were chosen for this protocol.

MethodLogic Start Target: Propipocaine HCl (Basic Amine) pKa_Check Check pKa (~8.5) Determine Ionization State Start->pKa_Check pH_Decision Select Mobile Phase pH pKa_Check->pH_Decision Path_Acidic Acidic (pH 3.0) Analyte = Protonated (BH+) pH_Decision->Path_Acidic Standard Approach Path_Basic Basic (pH 10.0) Analyte = Free Base (B) pH_Decision->Path_Basic Alternative Column_Select Column Selection Path_Acidic->Column_Select Path_Basic->Column_Select Col_Acidic C18 End-capped (Inertsil ODS-3 or Equiv) Column_Select->Col_Acidic For pH 3.0 Col_Basic Hybrid Silica (XBridge) (Resistant to high pH) Column_Select->Col_Basic For pH 10.0 Result Selected Protocol: Acidic Buffer + C18 (Most Robust for QC) Col_Acidic->Result

Figure 1: Decision matrix for selecting the mobile phase pH and stationary phase based on Propipocaine's basicity.

Detailed Experimental Protocol

This protocol uses an isocratic elution mode, which is preferred for routine QC quantification due to its stability and lack of column re-equilibration time.

Chromatographic Conditions
  • Instrument: HPLC system with UV-Visible or PDA detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column:

    
     column, 
    
    
    
    ,
    
    
    particle size.[3]
    • Specification: Must be End-capped or Base-Deactivated Silica (BDS) to minimize tailing.[1]

    • Recommended: Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna C18(2).[1]

  • Mobile Phase:

    • Buffer (Solvent A): 25 mM Potassium Dihydrogen Phosphate (

      
      ), adjusted to pH 3.0 with Orthophosphoric Acid (
      
      
      
      ).
    • Organic (Solvent B): Acetonitrile (HPLC Grade).[1]

    • Ratio: Isocratic 70:30 (Buffer : Acetonitrile).[1][3] Note: Adjust organic ratio

      
       to achieve retention time of 6–10 mins.
      
  • Flow Rate: 1.0 mL/min.[1][4]

  • Temperature:

    
     (Thermostatted).
    
  • Detection: UV at 254 nm (Secondary reference: 220 nm for higher sensitivity if matrix allows).

  • Injection Volume: 20

    
    .
    
Reagent Preparation

1. Phosphate Buffer (pH 3.0):

  • Dissolve 3.40 g of

    
     in 900 mL of HPLC-grade water.[1]
    
  • Calibrate a pH meter with buffers 4.0 and 7.0.[1]

  • Add diluted Orthophosphoric Acid (10%) dropwise while stirring until pH reaches exactly 3.0

    
     0.05.
    
  • Dilute to 1000 mL with water.

  • Critical Step: Filter through a 0.45

    
     Nylon membrane filter and degas (sonicate) for 10 minutes.
    

2. Standard Stock Solution (1000


): 
  • Weigh accurately 50 mg of Propipocaine HCl Reference Standard.[1]

  • Transfer to a 50 mL volumetric flask.

  • Dissolve in ~30 mL of Mobile Phase.

  • Sonicate for 5 minutes.

  • Make up to volume with Mobile Phase.[1]

3. Working Standards: Dilute the Stock Solution to create a calibration curve series: 10, 25, 50, 75, and 100


.

Sample Preparation Workflow

For pharmaceutical formulations (e.g., injection solutions or creams), sample matrix interference must be removed.

SamplePrep Raw Sample (Cream/Solution) Solubilize Solubilization (Dissolve in Mobile Phase) Raw->Solubilize Sonicate Sonication (15 mins, Ambient) Solubilize->Sonicate Filter Filtration (0.45 µm PVDF/Nylon) Sonicate->Filter Vial HPLC Vial Ready for Injection Filter->Vial

Figure 2: Sample preparation workflow ensuring removal of particulates and matrix excipients.[1]

System Suitability & Validation (ICH Q2)

Before routine use, the method must be validated.[5] The following acceptance criteria ensure the system is functioning correctly.

System Suitability Parameters (SST)

Run 6 replicate injections of the Standard Solution (50


).
ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) %RSD

Ensures flow rate and column equilibrium stability.
Peak Area %RSD

Confirms injection precision and detector stability.
Tailing Factor (

)

(Ideal: 1.0–1.[1][6]2)
Critical for Bases: High tailing indicates unsuppressed silanol interactions.[1]
Theoretical Plates (

)

Indicates column efficiency.[1]
Validation Strategy (Summary)
  • Linearity: Plot Area vs. Concentration (10–100

    
    ).[1] 
    
    
    
    must be
    
    
    .[1]
  • Accuracy: Spike placebo matrix at 80%, 100%, and 120% levels. Recovery range: 98.0% – 102.0%.[1][4]

  • LOD/LOQ: Based on Signal-to-Noise (S/N).

    • LOD (S/N = 3:1): Typically ~0.5

      
      .[1]
      
    • LOQ (S/N = 10:1): Typically ~1.5

      
      .[1]
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary interactions with silanols.1. Ensure pH is

. 2. Add 10-20 mM Triethylamine (TEA) to buffer (competes for silanol sites).[1] 3. Replace column with a "High Carbon Load" C18.
Drifting Retention Time Temperature fluctuation or insufficient equilibration.1.[1] Use a column oven (

). 2. Equilibration time must be

column volumes.[1]
High Backpressure Particulates in sample or buffer precipitating.1.[1] Re-filter mobile phase. 2. Check if buffer precipitates when mixed with ACN (keep ACN < 80%).[1]

References

  • PubChem. (n.d.).[1][7] Propipocaine hydrochloride | C17H26ClNO2.[1][8] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • ICH. (2005).[1][4][7][9][10] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]

  • Moffat, A. C., Osselton, M. D., & Widdop, B. (2011). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press. (General reference for physicochemical properties of basic drugs).
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons. (Authoritative text on mobile phase selection for amines).

Sources

Application Note: Propipocaine Hydrochloride (Falicain) in Nerve Block Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

Propipocaine hydrochloride (historically known as Falicain) represents a distinct class of local anesthetics: the amino-ketones . Unlike the ubiquitous amino-amides (Lidocaine, Bupivacaine) or amino-esters (Procaine, Tetracaine), Propipocaine possesses a ketone linkage between its aromatic lipophilic tail and hydrophilic amine head.

This structural divergence offers a unique value proposition in drug development:

  • Chemical Stability: The ketone bond is resistant to plasma esterases (unlike esters) and offers a distinct metabolic profile from amides.

  • Hypoallergenic Potential: It serves as a critical alternative for subjects with hypersensitivity to standard amide or ester linkages.

  • Potency Profile: Historical data suggests Propipocaine exhibits potency superior to Procaine, with a duration of action comparable to Lidocaine, making it a prime candidate for "rediscovery" using modern characterization assays.

This guide outlines the standardized protocol for characterizing Propipocaine HCl in peripheral nerve block models , focusing on the rat sciatic nerve assay.

Physicochemical & Pharmacological Profile[1]

Before initiating in vivo work, researchers must account for the compound's specific properties to ensure solution stability and bioavailability.

PropertySpecificationExperimental Implication
IUPAC Name 3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one HClUnique amino-ketone scaffold.[1]
Molecular Weight ~311.85 g/mol Similar mass to Bupivacaine; diffuses readily through nerve sheaths.
Solubility Soluble in Water/SalineFormulate in 0.9% NaCl. Adjust pH to 6.0–6.5 to prevent precipitation of the free base.
pKa ~8.0 - 8.5 (Est.)[1]Onset may be slightly slower than Lidocaine (pKa 7.9) due to lower non-ionized fraction at physiological pH.
Mechanism Voltage-gated Na+ Channel (Nav) BlockerBinds intracellularly to the S6 segment of Domain IV.
Mechanism of Action: The Pore Blockade

Propipocaine functions by penetrating the neuronal membrane in its uncharged (lipophilic) state. Once intracellular, it becomes protonated (ionized) and binds to the voltage-gated sodium channel, physically occluding the pore and preventing Na+ influx required for depolarization.

Nav_Blockade Extracellular Extracellular Space (pH 7.4) Prop_Base Propipocaine (Base) Uncharged Extracellular->Prop_Base Injection Membrane Neuronal Membrane (Lipid Bilayer) Intracellular Intracellular Space (pH 7.1) Membrane->Intracellular Entry Prop_Ion Propipocaine (Cation) Protonated Intracellular->Prop_Ion Protonation (pH < pKa) NavChannel Nav Channel (Open State) Block NERVE BLOCK (Analgesia) NavChannel->Block Conduction Failure Prop_Base->Membrane Diffusion Prop_Ion->NavChannel Binds Site IV-S6

Caption: Mechanism of Propipocaine action. The drug must cross the membrane as a neutral base before ionizing to block the channel from the inside.

Experimental Protocol: Rat Sciatic Nerve Block

This protocol is the "Gold Standard" for assessing the efficacy (motor and sensory block) of local anesthetics. It allows for a direct comparison between Propipocaine and a standard control (e.g., 2% Lidocaine).

Materials & Formulation[2][3]
  • Test Compound: Propipocaine Hydrochloride (purity >98%).[2]

  • Vehicle: 0.9% Sterile Saline.[1]

  • Positive Control: Lidocaine HCl (2%) with 1:100,000 Epinephrine (optional, for duration comparison).

  • Subjects: Male Sprague-Dawley rats (200–250g).[1]

  • Equipment: Hot plate analgesiometer, 30G needle, 1mL syringe.

Formulation Table:

Concentration (%) mg/mL Volume per Injection Purpose
0.5% 5 mg/mL 0.2 mL Threshold Efficacy
1.0% 10 mg/mL 0.2 mL Standard Potency

| 2.0% | 20 mg/mL | 0.2 mL | High Potency / Toxicity Check |[1]

Injection Technique (Percutaneous)
  • Anesthesia: Briefly anesthetize the rat with Isoflurane (2-3%) to facilitate accurate injection.

  • Landmarking: Palpate the greater trochanter and the ischial tuberosity. The sciatic nerve passes through the notch between these structures, running down the mid-thigh.

  • Injection: Insert the 30G needle posterior to the trochanter, directing it toward the sciatic notch. Upon contacting the bone, withdraw slightly (1mm) and inject 0.2 mL of the solution.

  • Verification: A successful block often results in immediate "foot drop" (loss of dorsiflexion) upon recovery from isoflurane.

Assessment Workflow

Testing begins immediately after the rat recovers from isoflurane (Time 0).

A. Motor Block Assessment (Postural Thrust)
  • Method: Hold the rat by the thorax, allowing hind legs to hang. Lower the rat so the lateral aspect of the paw touches the table.

  • Scoring:

    • Score 0 (Normal): Rat immediately extends the paw to support weight.

    • Score 1 (Partial): Slow or weak extension.

    • Score 2 (Complete Block): Paw remains curled; rat cannot generate thrust.

B. Sensory Block Assessment (Thermal Hyperalgesia)
  • Method: Place the rat on a hot plate set to 56°C .

  • Measurement: Record latency (time) to paw withdrawal or licking.

  • Cut-off: 12 seconds (strictly enforced to prevent tissue damage).

  • Baseline: Normal latency is typically 2–4 seconds.[1]

Experimental_Workflow cluster_Testing Testing Cycle (Every 10 min) Start Start Experiment (n=8 rats/group) Formulation Prepare Solutions (0.5%, 1.0%, 2.0%) Start->Formulation Injection Sciatic Nerve Injection (0.2 mL volume) Formulation->Injection MotorTest Motor Test (Postural Thrust) Injection->MotorTest SensoryTest Sensory Test (Hot Plate 56°C) MotorTest->SensoryTest Record Record Scores SensoryTest->Record Recovery Recovery? (Return to Baseline) Record->Recovery Recovery->MotorTest No End Calculate Duration & Onset Time Recovery->End Yes

Caption: Workflow for the Rat Sciatic Nerve Block assay. Testing repeats every 10-15 minutes until full recovery.

Data Interpretation & Safety

Expected Outcomes

Based on the amino-ketone structure, Propipocaine is expected to show:

  • Onset: 2–5 minutes (Slightly slower than Lidocaine due to pKa).

  • Duration: Dose-dependent.

    • 0.5%: ~60–90 minutes.[1]

    • 1.0%: ~120–180 minutes.[1]

  • Potency: If the duration at 1.0% exceeds Lidocaine 2%, Propipocaine is considered more potent .

Safety & Toxicity (Critical)

Since Propipocaine is less common, toxicity monitoring is mandatory.

  • LD50 Estimation: Historical data is sparse.[1] If lethargy, seizures, or respiratory distress occur at 2.0%, immediately cease testing and reduce dose.

  • Neurotoxicity: Histological examination of the sciatic nerve (H&E stain) 7 days post-injection is recommended to rule out neuroinflammation or demyelination, a known risk with potent ketones.

References

  • Falicain History & Chemistry: Profft, E. (1954). Chemie und Pharmakologie des Falicains. Chemische Technik, 6, 377.

  • Mechanism of Local Anesthetics: Catterall, W. A., & Mackie, K. (2011). Local Anesthetics.[3][4][5][6][7][8][9][10][11] In: Goodman & Gilman's The Pharmacological Basis of Therapeutics.

  • Sciatic Nerve Block Protocol: Thalhammer, J. G., et al. (1995). Neurologic evaluation of the rat during sciatic nerve block with lidocaine. Anesthesiology, 82(4), 1013-1025.

  • Amino-Ketone Classification: Tetzlaff, J. E. (2000).[1] Clinical Pharmacology of Local Anesthetics. Butterworth-Heinemann.[1]

  • Toxicity Standards: Organization for Economic Co-operation and Development (OECD). (2008).[3][12] Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.

Sources

Application Note: Propipocaine Hydrochloride as a Chemical Probe for Voltage-Gated Sodium Channels

[1]

Abstract & Introduction

Propipocaine hydrochloride (also known as Falicain) is a ketone-linked local anesthetic and a valuable chemical probe for interrogating the biophysics of Voltage-Gated Sodium Channels (VGSCs).[1] Unlike the more common amide (e.g., lidocaine) or ester (e.g., procaine) anesthetics, Propipocaine features a keto-alkylene linkage. This structural distinction makes it a critical tool for Structure-Activity Relationship (SAR) studies, specifically for probing the electrostatic and steric requirements of the local anesthetic binding site within the channel pore.

This guide details the utilization of Propipocaine HCl as a pharmacological probe to study state-dependent channel blockade, providing protocols for solution preparation, in vitro electrophysiology (patch-clamp), and data analysis.

Key Applications
  • State-Dependent Block Analysis: Probing the transition of NaV channels between Resting, Open, and Inactivated states.

  • Pore Mapping: Investigating the inner-cavity binding site (S6 segment, Domain IV) of the sodium channel.

  • Comparative Pharmacology: Serving as a ketone-class reference standard against amide/ester anesthetics to isolate linker-specific binding kinetics.[1]

Chemical & Physical Properties

Before initiating experimental workflows, ensure the compound meets the necessary purity and handling standards.

PropertySpecification
Chemical Name 3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one;hydrochloride
Common Name Propipocaine HCl, Falicain
CAS Number
Molecular Formula C₁₇H₂₆ClNO₂
Molecular Weight 311.85 g/mol
Solubility Soluble in Water (>50 mg/mL), Ethanol, Acetone.[1][2][3]
pKa ~8.5 (Predominantly cationic at physiological pH 7.[1]4)
Appearance White crystalline powder
Stability Stable in aqueous solution at room temperature.[1] Do NOT Autoclave.

Mechanism of Action: The "Why" Behind the Probe

Propipocaine functions as a state-dependent sodium channel blocker .[1] It does not physically plug the channel from the outside (like Tetrodotoxin); instead, it permeates the membrane (in its uncharged form) or enters through the open pore (hydrophilic pathway) to bind deep within the inner cavity.

Mechanistic Diagram: State-Dependent Binding

The following diagram illustrates the "Modulated Receptor Hypothesis," showing how Propipocaine preferentially binds to and stabilizes the Inactivated State of the channel, thereby lengthening the refractory period.

GRestingResting State(Channel Closed)OpenOpen State(Conducting Na+)Resting->OpenDepolarizationInactivatedInactivated State(Refractory)Open->InactivatedTime-dependentBlockedPropipocaine-Bound(Non-Conducting)Open->BlockedHydrophilic Path(Fast Block)Inactivated->RestingRepolarizationInactivated->BlockedHigh Affinity Binding(State Stabilization)Blocked->InactivatedSlow Dissociation

Figure 1: Kinetic model of Propipocaine interaction with NaV channels. The probe exhibits high affinity for the Inactivated state, effectively "trapping" the channel in a non-conducting conformation.

Experimental Protocol: In Vitro Electrophysiology

The gold standard for utilizing Propipocaine as a probe is the Whole-Cell Patch Clamp technique. This allows for precise control over the channel's voltage state, enabling the isolation of "Tonic" vs. "Phasic" block.

Phase 1: Solution Preparation

Reagents:

  • Propipocaine HCl powder.[1][3]

  • Distilled Deionized Water (ddH₂O).[1]

  • HEPES-buffered saline (External Solution).[1]

  • 0.22 µm syringe filter (PES or Nylon).[1]

Stock Solution Protocol:

  • Weighing: Weigh 31.2 mg of Propipocaine HCl.

  • Dissolution: Dissolve in 10 mL of ddH₂O to create a 10 mM Stock Solution . Vortex until clear.

  • Sterilization: Pass the solution through a 0.22 µm syringe filter into a sterile cryovial. Note: Do not autoclave, as heat may degrade the ketone linkage.

  • Storage: Aliquot and store at -20°C. Stable for 3 months.

Working Solutions:

  • Dilute the stock in External Bath Solution to concentrations ranging from 1 µM to 1 mM immediately prior to the experiment.

  • Recommended Test Concentrations: 10 µM, 30 µM, 100 µM, 300 µM (to construct a dose-response curve).

Phase 2: Whole-Cell Patch Clamp Workflow

This workflow describes the measurement of Use-Dependent Block , the hallmark of Propipocaine's activity.

Workflowcluster_0Preparationcluster_1Recording ProtocolsStep1Cell Culture(HEK293/CHO expressing NaV1.x)Step2Giga-seal Formation(>1 GΩ)Step1->Step2Step3Whole-Cell Configuration(Break-in)Step2->Step3Control1. Control Trace(No Drug)Step3->ControlTonic2. Tonic Block Protocol(Low Freq: 0.1 Hz)Control->TonicPerfuse PropipocainePhasic3. Phasic Block Protocol(High Freq: 10-20 Hz)Tonic->PhasicAssess Use-DependenceRecovery4. Recovery Protocol(Variable Interpulse Interval)Phasic->RecoveryAssess Dissociation

Figure 2: Experimental workflow for characterizing Propipocaine block using patch-clamp electrophysiology.

Phase 3: Detailed Voltage Protocols

1. Tonic Block (Resting State Affinity):

  • Holding Potential: -100 mV (or -120 mV to remove inactivation).

  • Stimulation: Depolarize to 0 mV for 20 ms.

  • Frequency: 0.1 Hz (very slow).

  • Measurement: Compare peak current amplitude before and after drug perfusion.

  • Insight: This measures the affinity of Propipocaine for the Resting channel.

2. Phasic (Use-Dependent) Block:

  • Holding Potential: -100 mV.[1]

  • Stimulation: Train of 20 pulses to 0 mV (20 ms duration).

  • Frequency: 10 Hz or 20 Hz.

  • Measurement: Plot the decline in peak current amplitude vs. pulse number.

  • Insight: Propipocaine accumulates in the channel because it binds to the open/inactivated states during the pulse and dissociates slowly between pulses. A steep decline indicates high affinity for the inactivated state.

3. Recovery from Inactivation:

  • Protocol: Two-pulse protocol.[1] A conditioning pulse (to inactivate channels) followed by a variable recovery delay (1 ms to 500 ms) at -100 mV, then a test pulse.[1]

  • Analysis: Plot fractional recovery vs. time. Propipocaine will significantly shift the recovery curve to the right (slower recovery) compared to control.

Data Analysis & Interpretation

To validate Propipocaine activity, analyze the data using the following parameters:

ParameterDefinitionExpected Result with Propipocaine
IC₅₀ (Tonic) Conc. for 50% block at restTypically High (>100 µM).[1] Low affinity for resting state.[1][4]
IC₅₀ (Phasic) Conc.[1] for 50% block at high freqSignificantly Lower (e.g., 10-30 µM). High affinity for inactivated state.[1]
Shift in V½ Voltage of half-inactivationHyperpolarizing shift (Left shift).[1] The drug stabilizes the inactivated state at more negative potentials.
τ (Tau) of Recovery Time constant of recoveryIncreased . The drug physically obstructs the recovery path, slowing the transition back to resting.

Safety & Handling (MSDS Highlights)

  • Hazard Class: Acute Toxicity (Oral).[1]

  • Signal Word: Warning.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water.

  • Disposal: Dispose of as hazardous chemical waste containing amine salts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70863, Propipocaine hydrochloride.[1] Retrieved January 28, 2026 from [Link]

  • Catterall, W. A. (2000). From Ionic Currents to Molecular Mechanisms: The Structure and Function of Voltage-Gated Sodium Channels.[1] Neuron, 26(1), 13–25. (Foundational mechanism of LA binding).[1]

  • Hille, B. (1977). Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction.[1] Journal of General Physiology, 69(4), 497–515. (Classic theory applicable to Propipocaine's state-dependence).[1]

  • Scholz, A. (2002). Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels.[1] British Journal of Anaesthesia, 89(1), 52-61.[1] [Link]

Optimization of Propipocaine Hydrochloride Evaluation via Whole-Cell Patch-Clamp

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Protocol

Executive Summary & Mechanism of Action

Propipocaine Hydrochloride (also known as Falicain) is a piperidine-derivative local anesthetic and Class Ic antiarrhythmic agent. Unlike simple pore occluders, Propipocaine exhibits state-dependent inhibition of voltage-gated sodium channels (Nav).

To generate robust data for drug development, researchers must not treat Propipocaine as a static blocker. Its efficacy is dynamically linked to the channel's conformational state (Resting, Open, or Inactivated). This protocol is designed to quantify these specific interactions, distinguishing between tonic block (resting state) and phasic block (use-dependent/open-channel state).

Mechanistic Pathway

Propipocaine is a weak base. At physiological pH, it exists in equilibrium between an uncharged lipophilic form (which crosses the membrane) and a charged cationic form. The cationic form binds intracellularly to the channel pore (Site 2), stabilizing the inactivated state.

PropipocaineMechanism Extracellular Extracellular Space (pH 7.4) Drug_Ext Propipocaine (Uncharged) Membrane Lipid Bilayer Drug_Int_Uncharged Propipocaine (Uncharged) Membrane->Drug_Int_Uncharged Entry Intracellular Intracellular Space (pH 7.2) Drug_Ext->Membrane Diffusion Drug_Int_Charged Propipocaine+ (Cationic) Drug_Int_Uncharged->Drug_Int_Charged Protonation (pH dependent) Nav_Open Nav Channel (Open) Drug_Int_Charged->Nav_Open Fast Block (Phasic) Nav_Inactivated Nav Channel (Inactivated) Drug_Int_Charged->Nav_Inactivated High Affinity Binding Nav_Resting Nav Channel (Resting) Nav_Resting->Nav_Open Depolarization Nav_Open->Nav_Inactivated Time Nav_Inactivated->Nav_Resting Repolarization Blocked Blocked Channel (Stabilized Inactivation) Nav_Inactivated->Blocked Drug Bound

Figure 1: The Hydrophobic Pathway and Modulated Receptor Hypothesis. Propipocaine crosses the membrane in neutral form, becomes protonated intracellularly, and preferentially binds to the Inactivated State.

Solution Chemistry & Compound Preparation

The validity of patch-clamp data depends entirely on the ionic environment. For Nav recording, we must isolate Na+ currents by blocking K+ and Ca2+ currents.

A. Stock Preparation
  • Compound: Propipocaine Hydrochloride (CAS: 1155-49-3).[1]

  • Solvent: Water or Saline (highly soluble). Avoid DMSO if possible to prevent membrane fluidity artifacts, though it is soluble in DMSO.

  • Stock Concentration: 100 mM (Store at -20°C).

  • Working Concentrations: 1 µM – 1000 µM (Serial dilution in extracellular solution immediately before use).

B. Physiological Solutions (Standard Nav Isolation)
SolutionComponentConcentration (mM)Function
Intracellular CsF or Cs-Aspartate130Blocks K+ currents (Cs+ is impermeable to K+ channels).
(Pipette)NaCl10Sets E_Na reversal potential.
EGTA10Buffers intracellular Ca2+.
HEPES10pH Buffer.[2]
Mg-ATP4Maintains metabolic health/phosphorylation.
pH Adjustment 7.2 (with CsOH) CRITICAL: Affects drug protonation state.
Extracellular NaCl140Charge carrier for inward current.
(Bath)KCl5.4Physiological baseline.
CaCl21.8Surface charge screening.
MgCl21.0Membrane stability.[2]
HEPES10pH Buffer.[2]
Glucose10Osmotic balance/metabolism.
pH Adjustment 7.4 (with NaOH) Mimics physiological environment.

Technical Note: If currents are too large (>5 nA), causing voltage clamp errors, reduce extracellular NaCl to 30-50 mM (replace with Choline-Cl or NMDG) to maintain high-fidelity voltage control.

Electrophysiological Protocols

Perform all recordings in Whole-Cell Voltage Clamp mode. Quality Control Criteria:

  • Seal Resistance: >1 GΩ.[2][3]

  • Series Resistance (Rs): <10 MΩ (Compensated >80%).

  • Leak Current: <100 pA at -80 mV.

Protocol A: Tonic Block (Resting Affinity)

Measures the drug's affinity for the resting state of the channel.

  • Holding Potential: -120 mV (Ensures 100% of channels are available/resting).

  • Stimulation: Apply a single test pulse to -10 mV (20-50 ms duration) every 10 seconds (0.1 Hz).

  • Application: Perfusion of Propipocaine.

  • Endpoint: Measure peak current amplitude reduction at steady state.

  • Caution: Low frequency (0.1 Hz) is required to allow full recovery of drug-bound channels between pulses, preventing use-dependent accumulation.

Protocol B: Use-Dependent Block (Phasic Inhibition)

The "Gold Standard" for local anesthetics. Measures accumulation of block during rapid firing.

  • Holding Potential: -120 mV.

  • Train: Apply a train of 20 pulses to -10 mV.

  • Frequency: High frequency (10 Hz or 20 Hz).

  • Analysis: Normalize the peak current of the n-th pulse (

    
    ) to the first pulse (
    
    
    
    ).
  • Result: Propipocaine should show a progressive decline in current amplitude (P20 < P1) as drug accumulates in the inactivated state.

Protocol C: Steady-State Inactivation (V1/2 Shift)

Determines if the drug stabilizes the inactivated state (shifting the availability curve to more negative potentials).

  • Prepulse: 500 ms conditioning steps ranging from -140 mV to -10 mV (in 10 mV increments).

  • Test Pulse: Immediately follow with a standard test pulse to -10 mV.

  • Plot: Normalized Current (

    
    ) vs. Prepulse Voltage.
    
  • Fit: Boltzmann Equation (see Section 4).

  • Expectation: Propipocaine causes a hyperpolarizing shift in the

    
     of inactivation.
    

ProtocolWorkflow cluster_0 Baseline Recording cluster_1 Drug Application (Propipocaine) Start Establish Whole-Cell Mode (Vh = -120 mV) IV_Curve 1. Run I-V Protocol (Determine Peak Voltage) Start->IV_Curve Stab 2. Stabilize Current (5 mins at 0.1 Hz) IV_Curve->Stab WashIn 3. Perfusion (2-5 mins) Monitor Tonic Block Stab->WashIn Protocol_UD 4. Use-Dependence Protocol (20 pulses @ 10Hz) WashIn->Protocol_UD Protocol_SSI 5. Steady-State Inactivation (Prepulse ladder) Protocol_UD->Protocol_SSI WashOut 6. Washout (>10 mins) Verify Recovery Protocol_SSI->WashOut

Figure 2: Experimental Workflow for comprehensive characterization of Propipocaine.

Data Analysis & Curve Fitting

Concentration-Response (IC50)

Calculate the fraction of block at varying concentrations and fit to the Hill Equation :



  • X = Log concentration.

  • Note: Report IC50 for both Tonic (Resting) and Phasic (10 Hz) conditions.

Steady-State Inactivation Shift

Fit the availability curve to the Boltzmann Function :



  • 
    : Prepulse potential.
    
  • 
    : Voltage of half-maximal inactivation.
    
  • 
    : Slope factor.
    
  • Metric:

    
    . A negative shift indicates stabilization of the inactivated state.
    

Troubleshooting & Critical Considerations

  • Voltage Error: Sodium currents are fast and large. If

    
     and 
    
    
    
    , the voltage error is
    
    
    . Action: Use 80-90% Rs compensation or reduce external Na+.
  • Lipophilicity & Washout: Propipocaine is lipophilic. It partitions into the lipid bilayer.[4] Washout may take >15 minutes. If the seal is lost during washout, the data point is invalid for "recovery" analysis but valid for "onset."

  • pH Sensitivity: The potency of Propipocaine is highly pH-dependent. Ensure internal pipette solution pH is strictly 7.2. A drift to 7.4 inside the pipette will increase the uncharged fraction, altering the block kinetics.

References

  • Catterall, W. A. (1987). Common modes of drug action on Na+ channels: local anesthetics, antiarrhythmics and anticonvulsants.[5][6] Trends in Pharmacological Sciences, 8(2), 57-65. Link

  • Hille, B. (1977). Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction. Journal of General Physiology, 69(4), 497-515. Link

  • Grant, A. O., et al. (1989). Mechanism of blockade of cardiac sodium channels by propafenone (Comparison with similar Class 1c agents). Circulation Research, 64, 678-690. Link

  • PubChem. (2023). Propipocaine hydrochloride (Compound Summary). National Library of Medicine. Link

  • Bean, B. P., et al. (1983). Lidocaine block of cardiac sodium channels. Journal of General Physiology, 81(5), 613-642. (Foundational protocol for state-dependent block). Link

Sources

Technical Application Note: Comprehensive Characterization of Propipocaine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Propipocaine Hydrochloride (also known as Falicain) represents a distinct class of local anesthetics structurally characterized as amino ketones , specifically 3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one hydrochloride.[1]

Unlike the more common amino-ester (e.g., Procaine) or amino-amide (e.g., Lidocaine) anesthetics, Propipocaine lacks the hydrolytically unstable ester or amide linkage. Instead, it features a ketone bridge connecting the lipophilic aromatic tail and the hydrophilic amine head. This structural difference dictates unique stability profiles and analytical requirements.

Critical Distinction: Do not confuse Propipocaine (Falicain) with Proparacaine (an amino-ester). The analytical methods for one are not directly transferable to the other due to differences in chromophores and ionization behavior.

Physicochemical Profile
PropertyValueRelevance to Analysis
CAS Number 1155-49-3Unique Identifier
Formula

MW: 311.85 g/mol
Melting Point ~166°CPurity indicator (DSC)
pKa ~8.5 (Tertiary Amine)Dictates HPLC pH selection
Chromophore 4-Propoxy-acetophenone moietyUV Detection (

nm)

Characterization Workflow

The following diagram outlines the logical flow for full characterization, ensuring orthogonality between identification, purity, and solid-state analysis.

G cluster_ID Structural ID cluster_Purity Purity & Assay cluster_Solid Solid State RawMat Crude Propipocaine HCl FTIR FTIR Spectroscopy (Functional Groups) RawMat->FTIR HPLC RP-HPLC (UV) (Organic Impurities) RawMat->HPLC DSC DSC / TGA (Polymorphs/Solvates) RawMat->DSC NMR 1H / 13C NMR (C-H Skeleton) FTIR->NMR Release Certificate of Analysis (Release) FTIR->Release NMR->Release LCMS LC-MS (Impurity ID) HPLC->LCMS If unknowns > 0.1% HPLC->Release DSC->Release XRD X-Ray Diffraction (Crystallinity) XRD->Release

Figure 1: Orthogonal characterization workflow ensuring complete chemical and physical verification.

Protocol A: Structural Identification (FTIR)

Objective: Confirm identity by verifying the ketone carbonyl and ether functional groups, distinguishing it from ester-based anesthetics.

Methodology
  • Technique: ATR-FTIR (Attenuated Total Reflectance) or KBr Pellet.

  • Range: 4000 – 600

    
    .
    
  • Resolution: 4

    
    , 32 scans.
    
Critical Spectral Markers
Wavenumber (

)
AssignmentDiagnostic Value
1675 – 1685

Stretch (Aryl Ketone)
Primary ID. Differentiates from Esters (usually >1700

).
1240 – 1260

Stretch (Aryl Ether)
Confirms the propoxy tail.
2800 – 3000

Stretch (Aliphatic)
Piperidine ring and propyl chain signals.
~2500 – 2700

Stretch
Broad band indicating the Hydrochloride salt form.

Application Note: If the carbonyl peak shifts significantly (>10


), investigate potential hydration (water H-bonding) or free-base conversion.

Protocol B: Chromatographic Purity (HPLC-UV)

Objective: Quantify Propipocaine HCl and separate synthesis byproducts (e.g., 4-propoxyacetophenone, piperidine).

Method Development Logic

Propipocaine is a tertiary amine (


).
  • At Neutral pH: The amine is partially deprotonated, leading to interaction with silanol groups on the silica column, causing severe peak tailing.

  • At Basic pH (>10): Silica dissolves; requires specialized hybrid columns.

  • At Acidic pH (3.0): The amine is fully protonated (

    
    ). Repulsion from protonated silanols ensures sharp peak shape.
    
Standard Operating Procedure (SOP)

1. Chromatographic Conditions:

  • Column: C18 (L1),

    
     mm, 5 
    
    
    
    (e.g., Agilent Zorbax SB-C18 or equivalent).
  • Mobile Phase A: 25 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic (Recommended for QC) or Gradient (for Impurity Profiling).

    • Isocratic:[2][3] 65% Buffer / 35% ACN.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 260 nm (near

    
     of the phenone).
    
  • Temperature: 30°C.

  • Injection Volume: 10

    
    .
    

2. Standard Preparation: Dissolve 50.0 mg of Propipocaine HCl Reference Standard in 50 mL of Mobile Phase (1.0 mg/mL).

3. System Suitability Criteria (Self-Validating):

  • Tailing Factor (

    
    ):  NMT 2.0 (Ideally < 1.5).
    
  • Theoretical Plates (

    
    ):  NLT 2000.
    
  • RSD (n=5): NMT 2.0% for peak area.

HPLC Start Method Development pKa_Check Check pKa (~8.5) Tertiary Amine Start->pKa_Check pH_Decision Select pH 3.0 (Ensure Ionization) pKa_Check->pH_Decision Col_Select Select C18 Column (Hydrophobic Retention) pH_Decision->Col_Select Check_Tailing Check Tailing Factor Col_Select->Check_Tailing Add_TEA Add Triethylamine (Silanol Blocker) Check_Tailing->Add_TEA Tf > 1.5 Finalize Finalize Method Check_Tailing->Finalize Tf < 1.5 Add_TEA->Finalize

Figure 2: Decision tree for optimizing HPLC conditions for amine-based anesthetics.

Protocol C: Impurity Profiling (LC-MS)

Objective: Identify degradation products, specifically the "Retro-Mannich" breakdown.

Mechanism: Amino ketones formed via Mannich reactions are susceptible to thermal degradation, reversing into the ketone and amine precursors.



LC-MS Configuration[7]
  • Source: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Mobile Phase: Replace Phosphate buffer with 0.1% Formic Acid (volatile) / Acetonitrile.

  • Target Ions:

    • Propipocaine: m/z 276.2 (Free base mass + H).

    • Impurity A (4-Propoxyacetophenone): m/z ~179.

    • Impurity B (Vinyl ketone intermediate): m/z ~219 (if elimination occurs).

Protocol D: Solid-State Analysis (DSC)

Objective: Determine purity via melting point depression and assess polymorphism.

Procedure
  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments or Mettler Toledo).

  • Sample: 2–5 mg in a crimped aluminum pan (pinhole lid).

  • Ramp: 10°C/min from 30°C to 200°C.

  • Purge: Nitrogen at 50 mL/min.

Interpretation
  • Sharp Endotherm Onset: ~166°C indicates pure crystalline form.

  • Broadening: Indicates impurities or amorphous content.

  • Early Events (<100°C): Check for solvates or moisture (correlate with TGA).

References

  • PubChem. (n.d.).[5][6] Propipocaine hydrochloride (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • DrugFuture. (n.d.). Propipocaine Properties and Melting Point. Retrieved October 26, 2023, from [Link]

  • McPolin, O. (2009). Validation of HPLC Methods for Pharmaceutical Analysis. Mourne Training Services.
  • Schmidt, A. C. (2005). Solid-state characterization of falicaine hydrochloride. Journal of Thermal Analysis and Calorimetry.

Sources

Application Note: Propipocaine Hydrochloride as a Structural Probe for Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility Profile

Propipocaine hydrochloride (historically known as Falicain) is a piperidine-derivative local anesthetic. Unlike the vast majority of clinically used anesthetics which possess ester (e.g., procaine) or amide (e.g., lidocaine) linkages, Propipocaine features a keto-linkage between the lipophilic aromatic ring and the hydrophilic amine tail.

Research Utility: This structural distinction makes Propipocaine a critical "chemical probe" for structure-activity relationship (SAR) studies of the Voltage-Gated Sodium Channel (


)  pore. It is utilized to:
  • Map the Inner Pore: Determine how the intermediate chain composition (keto vs. amide/ester) influences binding affinity at the S6 segment of Domain IV.

  • Study State-Dependence: Characterize the kinetics of drug entry/exit during the channel's open and inactivated states.

  • Validate Molecular Docking: Serve as a rigid structural control in computational modeling of ligand-channel interactions.

Pharmacological Mechanism

Propipocaine functions as a state-dependent blocker of


 channels. It permeates the neuronal membrane in its uncharged form, becomes protonated intracellularly, and enters the channel pore from the cytoplasmic side.
Mechanism of Action Diagram

The following diagram illustrates the "Hydrophobic" vs. "Hydrophilic" access pathways utilized by Propipocaine to achieve channel blockade.

Propipocaine_Mechanism Extracellular Extracellular Space (pH 7.4) Drug_Uncharged Propipocaine (B) Uncharged Extracellular->Drug_Uncharged Application Membrane Lipid Bilayer Intracellular Intracellular Space (pH 7.2) Membrane->Intracellular Diffusion Channel_Closed NaV Channel (Closed State) Membrane->Channel_Closed Membrane Access (Low Affinity) Drug_Protonated Propipocaine (BH+) Charged Intracellular->Drug_Protonated Protonation (pKa ~8.0) Drug_Uncharged->Membrane Hydrophobic Pathway Channel_Open NaV Channel (Open/Inactivated) Drug_Protonated->Channel_Open Hydrophilic Pathway (Requires Open Gate) Binding_Site Pore Binding Site (Domain IV S6) Channel_Open->Binding_Site Block Channel Blockade (No Na+ Influx) Binding_Site->Block

Figure 1: Dual-pathway mechanism of Propipocaine. The drug primarily accesses the high-affinity binding site via the intracellular hydrophilic pathway when the channel gate is open.

Preparation & Handling

Critical Safety Note: Propipocaine is an irritant. Wear PPE (gloves, goggles) and handle in a fume hood.

Solubility Data
  • Molecular Weight: 311.85 g/mol [1]

  • Form: White crystalline powder (Hydrochloride salt)[2]

  • Solubility:

    • Water:[3] Soluble (~50 mg/mL).

    • DMSO: Soluble (Preferred for stock solutions to prevent hydrolysis over long storage, though the keto-linkage is relatively stable).

    • Ethanol:[2][3] Soluble.[1][4]

Stock Solution Protocol (100 mM)
  • Weigh 31.18 mg of Propipocaine HCl.

  • Dissolve in 1.0 mL of sterile, anhydrous DMSO (or HPLC-grade water if immediate use is intended).

  • Vortex for 30 seconds until fully dissolved.

  • Aliquot into 50 µL vials.

  • Storage: Store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.

Experimental Protocol: Whole-Cell Patch Clamp

This protocol defines the characterization of Propipocaine blockade on heterologously expressed


 channels (e.g., HEK293 cells expressing 

or

).
A. Solutions Setup
SolutionComposition (mM)pHOsmolarity (mOsm)Function
Extracellular (Bath) 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose7.4 (NaOH)~300Physiological gradient
Intracellular (Pipette) 140 CsF, 10 NaCl, 10 HEPES, 1 EGTA7.3 (CsOH)~290Cs⁺ blocks K⁺ channels; F⁻ stabilizes seals
Drug Solution Dilute Stock in Extracellular Sol.[5] (Range: 1 µM – 1 mM)7.4~300Test compound
B. Electrophysiology Workflow

The following Graphviz diagram outlines the logic flow for a valid patch-clamp experiment testing Propipocaine.

Patch_Clamp_Workflow Prep Cell Preparation (HEK293 / CHO) GigaSeal Giga-Ohm Seal Formation (>1 GΩ) Prep->GigaSeal BreakIn Whole-Cell Configuration (Suction/ZAP) GigaSeal->BreakIn QC_Check QC: Series Res < 10MΩ Leak < 50pA BreakIn->QC_Check QC_Check->Prep Fail (Discard) Protocol_Rest Protocol 1: Tonic Block (Low Freq: 0.1 Hz) QC_Check->Protocol_Rest Pass Perfusion Perfuse Propipocaine (Start Low Conc.) Protocol_Rest->Perfusion Protocol_Use Protocol 2: Phasic Block (High Freq: 10-20 Hz) Washout Washout (5-10 mins) Verify Recovery Protocol_Use->Washout Perfusion->Protocol_Use Analysis Calculate IC50 & Use-Dependence Ratio Washout->Analysis

Figure 2: Step-by-step workflow for electrophysiological characterization.

C. Detailed Steps
1. Tonic Block (Resting/Open State Affinity)

Objective: Determine the


 for the channel when stimulated infrequently (minimizing accumulation of inactivated channels).
  • Holding Potential: Clamp cell at -120 mV (to remove steady-state inactivation).

  • Stimulation: Depolarize to -10 mV for 20 ms every 10 seconds (0.1 Hz).

  • Baseline: Record 2 minutes of stable baseline peak current (

    
    ).
    
  • Application: Perfuse Propipocaine (e.g., 100 µM) until effect saturates (~2-3 mins).

  • Measurement: Record peak current (

    
    ).
    
  • Calculation: % Block =

    
    .
    
2. Use-Dependent Block (Phasic Block)

Objective: Measure the accumulation of block during high-frequency firing (simulating tachycardia or pain signaling).

  • Holding Potential: -120 mV.

  • Train Stimulation: Apply a train of 20 pulses to -10 mV (20 ms duration) at 10 Hz or 20 Hz .

  • Analysis: Normalize the peak current of the n-th pulse (

    
    ) to the first pulse (
    
    
    
    ).
  • Result: Propipocaine should show a steeper decay in

    
     compared to control, indicating drug trapping in the inactivated state.
    
3. Voltage-Dependence of Inactivation

Objective: Check if Propipocaine shifts the steady-state inactivation curve (left-shift indicates stabilization of the inactivated state).

  • Protocol: Hold at -120 mV. Step to conditioning potentials ranging from -140 mV to -10 mV (500 ms duration).

  • Test Pulse: Immediately follow with a test pulse to -10 mV.

  • Plot: Normalized Current (

    
    ) vs. Conditioning Voltage. Fit with Boltzmann equation.
    

Data Analysis & Interpretation

Quantitative Tables

When reporting results for Propipocaine, structure your data as follows:

ParameterControlPropipocaine (100 µM)Interpretation
Peak Current (

)
1.0 (Normalized)

Tonic block magnitude.

(Activation)

mV

mV
Usually minimal shift expected.

(Inactivation)

mV

mV
Left-shift (

) indicates inactivated state binding.
Use-Dependence (

)
~0.90< 0.50Strong phasic block (drug trapping).
Calculation of

Fit the concentration-response data to the Hill equation:



  • 
    : Concentration at half-maximal block.
    
  • 
    : Hill coefficient (usually ~1 for local anesthetics, indicating 1:1 binding stoichiometry).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 575298, Propipocaine hydrochloride. Retrieved January 28, 2026 from [Link]

  • Catterall, W. A. (2012). Voltage-gated sodium channels at 60: structure, function and pathophysiology. The Journal of Physiology. (Classic reference for NaV gating mechanisms). [Link]

  • Hille, B. (2001). Ion Channels of Excitable Membranes.[6] Sinauer Associates. (The authoritative text on local anesthetic mechanisms and hydrophilic/hydrophobic pathways).

  • Scholz, A. (2002). Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels. British Journal of Anaesthesia. (Review of state-dependent block). [Link]

Sources

Formulation of Propipocaine hydrochloride for experimental use

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation and Handling of Propipocaine Hydrochloride for Experimental Research

Abstract & Scope

This technical guide provides a standardized protocol for the formulation of Propipocaine Hydrochloride (Falicain), an amino-ketone local anesthetic, for use in in vivo and in vitro experimentation.[1] Unlike amide (e.g., Lidocaine) or ester (e.g., Procaine) anesthetics, Propipocaine possesses a ketone linkage, offering a distinct stability and potency profile. This document details the preparation of stable stock solutions and physiological working solutions, emphasizing pH-dependent solubility equilibria critical for preventing precipitation during administration.[1]

Physicochemical Profile & Pre-Formulation Analysis

Successful formulation requires adherence to the specific chemical constraints of the molecule.

PropertyValue / DescriptionExperimental Implication
Chemical Name 3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one HClAmino-ketone structure.[1][2][3]
Molecular Weight 311.85 g/mol Use this value for Molar (M) calculations.[1][2]
Solubility (HCl Salt) Freely soluble in water; Soluble in DMSOWater is the preferred vehicle for physiological studies.[1]
pKa (Estimated) ~8.5 - 9.0 (Tertiary Amine)CRITICAL: At physiological pH (7.4), the equilibrium shifts toward the free base.[1] If concentration is too high at pH 7.4, the drug will precipitate.
Appearance White crystalline powderDiscard if yellowing is observed (oxidation).[1][2]

Mechanism of Action & Biological Rationale

Propipocaine functions as a voltage-gated sodium channel (


) blocker.[1][2][4][5]
  • The Paradox of Formulation: The ionized form (cation) is required to bind the channel pore intracellularly, but the unionized form (free base) is required to penetrate the lipid bilayer to reach the cytoplasm.[1]

  • Formulation Goal: Maintain a pH that solubilizes the drug (acidic/neutral) while allowing sufficient free base formation upon tissue contact (buffering capacity).[1][2]

Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_membrane Lipid Bilayer cluster_intracellular Intracellular Space PropHCl Propipocaine HCl (Ionized, Soluble) PropBase Propipocaine Base (Lipophilic) PropHCl->PropBase Dissociation (pKa dependent) Membrane Membrane Permeation PropBase->Membrane IntraBase Propipocaine Base Membrane->IntraBase IntraIon Active Cation (Blocker) IntraBase->IntraIon Re-ionization NaChannel Na+ Channel (Blocked) IntraIon->NaChannel Binds Pore

Figure 1: Pharmacokinetic pathway of Propipocaine.[1][2] The uncharged base penetrates the membrane, then re-ionizes to block the channel.

Protocol A: Preparation of Stock Solution (100 mM)

Purpose: Long-term storage of stable compound.[1][2] Solvent: Water for Injection (WFI) or 0.9% Saline.[1][2] Do not buffer to pH 7.4 at this stage.

Materials:

  • Propipocaine HCl powder[1][2]

  • Sterile Water for Injection (WFI)[1][2]

  • 0.22 µm PES (Polyethersulfone) syringe filter[1][2]

  • Amber glass vials (borosilicate)[1][2]

Step-by-Step:

  • Calculation: To prepare 10 mL of 100 mM stock:

    
    [1][2]
    
  • Dissolution: Weigh 312 mg of Propipocaine HCl. Add to 8 mL of WFI in a sterile glass beaker.

    • Note: The pH will naturally be acidic (~4.5–5.[1][2]5) due to the HCl salt.[1][2][5] Do not adjust. This acidity prevents oxidation and precipitation.[1][2]

  • Volume Adjustment: Add WFI to reach a final volume of 10 mL .

  • Filtration: Draw solution into a syringe and push through a 0.22 µm PES filter into a sterile amber vial.

  • Storage: Store at -20°C . Stable for 3–6 months. Avoid freeze-thaw cycles (aliquot if necessary).

Protocol B: Preparation of Physiological Working Solution

Purpose: Immediate use for injection or bath application.[1][2] Target: Isotonic, pH 6.0 – 7.0 (to avoid precipitation), defined concentration (e.g., 10 mM or 0.5% w/v).

Workflow Diagram:

FormulationWorkflow Start Thaw Stock Aliquot (100 mM) Dilute Dilute with Saline/PBS to Target Conc (e.g. 10mM) Start->Dilute CheckPH Check pH Dilute->CheckPH Decision Is pH < 6.0? CheckPH->Decision Adjust Adjust pH to 6.0 - 7.0 (Use 0.1N NaOH dropwise) Decision->Adjust Yes (Too Acidic) Use Ready for Injection (Use within 24h) Decision->Use No (pH is 6-7) Warning STOP: If pH > 7.4 Precipitation Risk! Adjust->Warning Filter Filter Sterilize (0.22 µm) Adjust->Filter Filter->Use

Figure 2: Decision tree for preparing physiological working solutions.

Step-by-Step (Example: 10 mL of 0.5% Solution):

  • Dilution:

    • Target: 0.5% (5 mg/mL).[1][2]

    • Weigh 50 mg Propipocaine HCl (or dilute equivalent from stock).[1][2]

    • Dissolve in 9 mL of 0.9% NaCl (Saline).

  • pH Adjustment (Critical):

    • Measure pH.[1][2][6][7] It will likely be ~5.0.[1][2]

    • Animal Comfort: Injection of pH 5.0 can cause stinging.[1][2]

    • Adjustment: Add 0.1 N NaOH dropwise under constant stirring.

    • Target pH: 6.0 – 6.5 .

    • Caution: As you approach pH 7.0, the solution may turn cloudy (free base precipitation).[1] If cloudiness appears, add a drop of 0.1 N HCl to clarify. Do not inject a cloudy solution.

  • Final Volume: Add Saline to reach 10 mL .

  • Sterilization: Filter through 0.22 µm membrane immediately before use.

Quality Control & Troubleshooting

ObservationCauseRemediation
Precipitate / Cloudiness pH is too high (> pKa).[1][2]Lower pH with 0.1 N HCl until clear.
Yellow Discoloration Oxidation of the ketone/amine.[2]Discard solution. Use fresh powder.[1][2]
Crystals after freezing Solubility limit reached at low temp.[1][2]Vortex at room temp; sonicate if necessary.

Safety & Handling (MSDS Summary)

  • Toxicity: Propipocaine is a potent sodium channel blocker.[1][2][8] Accidental systemic injection can cause cardiac arrhythmia or CNS depression.[1][2]

  • PPE: Wear nitrile gloves, safety goggles, and lab coat.[1]

  • Disposal: Dispose of as hazardous pharmaceutical waste (halogenated organic).[1][2]

References

  • PubChem. (2023).[1][2] Propipocaine hydrochloride | C17H26ClNO2.[1][2] National Library of Medicine.[1][2] Link[1][2]

  • Becker, D. E., & Reed, K. L. (2006).[1][2] Essentials of local anesthetic pharmacology. Anesthesia Progress, 53(3), 98–109.[1] Link

  • Narahashi, T., & Frazier, D. T. (1971).[1][2] Site of action and active form of local anesthetics.[2] Neuroscience Research, 4, 65-99.[1][2] (Foundational mechanism of cationic vs base block).

  • MedKoo Biosciences. (2023).[1][2][6] Propipocaine hydrochloride Product Data Sheet. Link

Sources

In-vivo studies using Propipocaine hydrochloride in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Evaluation of Propipocaine Hydrochloride (Falicain) in In-Vivo Models

Introduction & Mechanism of Action

Propipocaine Hydrochloride (also known as Falicain) is a local anesthetic belonging to the amino-ketone class (specifically 4-propoxy-beta-piperidino-propiophenone hydrochloride). Unlike the more common amino-esters (e.g., Procaine) or amino-amides (e.g., Lidocaine), Propipocaine possesses a ketone linkage. This structural distinction confers unique stability and potency profiles, historically noted to be significantly more potent than procaine with a distinct toxicity profile.

Mechanism of Action: Like other local anesthetics, Propipocaine functions by reversibly binding to the intracellular portion of voltage-gated sodium channels (


) in the neuronal membrane. This binding inhibits the influx of sodium ions required for membrane depolarization, thereby blocking the propagation of action potentials.

Chemical Classification:

  • Class: Amino-ketone[1][2]

  • Target: Voltage-gated

    
     channels (intracellular blockade)
    
  • Key Characteristic: High surface anesthetic activity; rapid onset.

MechanismOfAction Fig 1: Mechanism of Action of Amino-Ketone Anesthetics (Propipocaine) Prop_Ext Propipocaine (Extracellular) Unionized Base (B) Membrane Neuronal Membrane (Lipid Bilayer) Prop_Ext->Membrane Diffusion (Lipophilicity) Prop_Int Propipocaine (Intracellular) Ionized Cation (BH+) Membrane->Prop_Int Protonation (pH dependent) Na_Channel Voltage-Gated Na+ Channel (Open State) Prop_Int->Na_Channel Binds Receptor Site Block Conduction Blockade (No Action Potential) Na_Channel->Block Inhibits Na+ Influx

Caption: Propipocaine diffuses across the membrane as an uncharged base, becomes protonated intracellularly, and blocks the Na+ channel from the inside.

Experimental Design & Safety Considerations

Before efficacy testing, the safety margin must be established. Propipocaine is known to have a narrower therapeutic index compared to modern amides like Ropivacaine.

Formulation Strategy

Propipocaine HCl is water-soluble but pH-sensitive.

  • Vehicle: 0.9% Saline.

  • pH Adjustment: Buffer to pH 6.0–6.5.

    • Why? Higher pH (>7.0) precipitates the free base; lower pH (<4.0) causes tissue necrosis and pain on injection.

  • Concentration Range: 0.25%, 0.5%, 1.0%, and 2.0% (w/v).

Animal Model Selection
ModelSpeciesPurposeEndpoint
OECD 425 Mouse/RatAcute ToxicityLD50 Determination
Sciatic Nerve Block RatConduction AnesthesiaMotor & Sensory Block Duration
Intradermal Wheal Guinea PigInfiltration AnesthesiaCutaneous Analgesia
Corneal Reflex RabbitSurface AnesthesiaLoss of Blink Reflex

Protocol 1: Acute Toxicity Determination (Up-and-Down Procedure)

Objective: Determine the median lethal dose (LD50) to establish safe dosing limits for efficacy studies. Standard: OECD Guideline 425.

Workflow:

  • Acclimatization: Male ICR mice (20-25g) or SD rats (200-250g). Fasted 4 hours prior to dosing.

  • Dosing: Administer Propipocaine HCl via Intraperitoneal (IP) or Subcutaneous (SC) injection.

    • Starting Dose: 50 mg/kg (Based on historical amino-ketone data).

  • Observation: Monitor for 48 hours.

    • Signs: Convulsions, respiratory distress, loss of righting reflex (CNS toxicity).

  • Calculation: Use the AOT425Stat program or Dixon’s Up-and-Down method.

Critical Note: Propipocaine toxicity is primarily CNS-mediated (seizures) followed by cardiovascular collapse. Immediate euthanasia is required if animals show status epilepticus.

Protocol 2: Rat Sciatic Nerve Block (Gold Standard)

Objective: To evaluate the potency and duration of motor and sensory blockade.

Materials:

  • Sprague-Dawley Rats (Male, 200–250g).

  • Propipocaine HCl (0.5%, 1.0%, 2.0%).[3]

  • Positive Control: Lidocaine HCl (2.0%).

  • Negative Control: 0.9% Saline.

  • Equipment: Hot plate analgesiometer, grid for motor testing.

Step-by-Step Methodology:

  • Anesthesia: Induce light anesthesia with Isoflurane (2%) to facilitate injection.

  • Landmark Identification: Palpate the greater trochanter and the ischial tuberosity. The sciatic nerve lies in the notch between them.

  • Injection:

    • Insert a 27G needle perpendicular to the skin.

    • Advance until the needle hits the bone, then withdraw 1mm.

    • Inject 0.2 mL of the test solution.

  • Recovery: Allow the rat to recover from Isoflurane (approx. 2-5 mins).

  • Testing (Blind Observer):

    • Motor Block (Postural Thrust): Hold the rat by the thorax and lower a hind limb onto a digital balance.

      • Score: Weight generated (g). A flaccid limb generates < 20g.

    • Sensory Block (Nociception): Apply radiant heat (Hot Plate) or mechanical pressure (Von Frey).

      • Endpoint: Withdrawal latency (cutoff 12s to prevent tissue damage).

  • Timepoints: Measure at 0, 5, 10, 15, 30, 45, 60 mins, then every 30 mins until recovery.

Data Analysis: Calculate the Area Under the Curve (AUC) for % Maximum Possible Effect (%MPE).



SciaticBlockWorkflow Fig 2: Workflow for Rat Sciatic Nerve Blockade Assessment cluster_Testing Testing Loop (Every 10-15 min) Start Start: Acclimatization Prep Prepare 0.2 mL Solution (pH 6.5) Start->Prep Inject Peri-Sciatic Injection (Trochanteric Notch) Prep->Inject Motor Motor Test: Extensor Postural Thrust Inject->Motor Sensory Sensory Test: Hot Plate / Von Frey Motor->Sensory Check Recovery? Sensory->Check Check->Motor No End Data Analysis (AUC) Check->End Yes

Caption: Sequential workflow for assessing motor and sensory blockade in the rat model.

Protocol 3: Guinea Pig Intradermal Wheal (Infiltration)

Objective: Assess the efficacy of Propipocaine for infiltration anesthesia (dermal). Relevance: High. Amino-ketones are often irritating; this test evaluates both anesthesia and tissue reaction.

Methodology:

  • Preparation: Shave the dorsal skin of guinea pigs 24h prior.

  • Injection: Intradermally inject 0.1 mL of Propipocaine (0.25% - 1.0%) to create a "wheal" (blister).

  • Stimulation: Apply a tactile stimulus (pinprick) to the center of the wheal every 5 minutes.

    • Response: Skin twitch (Panniculus reflex).

  • Scoring:

    • 0 = Reaction (Twitch).

    • 1 = No Reaction (Anesthesia).

  • Duration: Time from injection until the return of the twitch reflex.

References

  • Vogel, H. G. (2008). Drug Discovery and Evaluation: Pharmacological Assays. Springer-Verlag Berlin Heidelberg. (Chapter E: Analgesics and Local Anesthetics).[4][5][6][7]

  • OECD. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals.

  • Thalhammer, J. G., et al. (1995). "Neurologic evaluation of the rat during sciatic nerve block with lidocaine." Anesthesiology, 82(4), 1013-1025.[7]

  • PubChem. (n.d.). Propipocaine hydrochloride (Compound Summary). National Center for Biotechnology Information.

  • Becker, D. E., & Reed, K. L. (2006). "Essentials of local anesthetic pharmacology." Anesthesia Progress, 53(3), 98-109.

Sources

Application Note: Mechanistic Profiling of Voltage-Gated Sodium Channel Blockade using Propipocaine Hydrochloride

[1][2]

Abstract & Introduction

This application note details the experimental protocols for utilizing Propipocaine Hydrochloride (also known as Falicain) as a chemical probe to investigate the mechanisms of local anesthesia.[1] Unlike the classical amino-ester (e.g., Procaine) or amino-amide (e.g., Lidocaine) anesthetics, Propipocaine features a keto-linkage (propiophenone structure) connecting its lipophilic tail and hydrophilic amine.[2][1]

This structural distinction makes Propipocaine a critical tool for Structure-Activity Relationship (SAR) studies.[2][1] It allows researchers to dissociate the contribution of the intermediate chain's electronic properties from the drug's binding affinity to the Voltage-Gated Sodium Channel (VGSC) pore.[1] This guide focuses on characterizing the state-dependent binding (Modulated Receptor Hypothesis) using whole-cell patch-clamp electrophysiology.[2][1]

Key Compound Properties
PropertyValueSignificance
IUPAC Name 3-(1-piperidinyl)-1-(4-propoxyphenyl)-1-propanone HClDefines Pharmacophore
Class Amino-ketone (Propiophenone derivative)Non-hydrolyzable by plasma esterases
Target Voltage-Gated Sodium Channels (Nav1.x)Pore Blocker (Intracellular)
Molecular Weight 311.85 g/mol Membrane Permeability
Solubility Soluble in water, alcoholEase of stock preparation

Mechanism of Action: The Modulated Receptor Hypothesis[5][6]

To design effective experiments, one must understand that Propipocaine does not simply "plug" the channel. It follows the Modulated Receptor Hypothesis (Hille, 1977).[3] The drug exhibits different affinities for the channel's three states: Resting (R) , Open (O) , and Inactivated (I) .[4]

  • Hydrophobic Pathway (Tonic Block): The uncharged (lipophilic) form penetrates the membrane and blocks the channel from within the bilayer or reaches the intracellular binding site slowly.

  • Hydrophilic Pathway (Phasic/Use-Dependent Block): The charged (protonated) form enters the open pore from the intracellular side during channel activation, leading to "use-dependent" block during high-frequency firing.[2][1]

Diagram 1: Propipocaine Binding Pathways

The following diagram illustrates the dual-pathway mechanism essential for interpreting electrophysiological data.

PropipocaineMechanismExtracellularExtracellular SpaceDrug_ExtPropipocaine (Uncharged)MembraneLipid BilayerIntracellularIntracellular Space (pH 7.2)Drug_MemDrug (Membrane Phase)Drug_Ext->Drug_MemHydrophobicEntryDrug_Int_UnchargedDrug (Uncharged)Drug_Mem->Drug_Int_UnchargedDiffusionNav_RestingNav Channel(Resting State)Drug_Mem->Nav_RestingTonic Block(Low Affinity)Drug_Int_ChargedDrug+ (Protonated)Drug_Int_Uncharged->Drug_Int_ChargedProtonation(pH dependent)Nav_OpenNav Channel(Open/Inactivated)Drug_Int_Charged->Nav_OpenHydrophilic Pathway(High Affinity Block)

Caption: Dual-access model showing Propipocaine's hydrophobic membrane access (tonic block) and hydrophilic intracellular access (use-dependent block).[2][1]

Experimental Protocol: Whole-Cell Patch Clamp

This protocol is designed to quantify the

21
Reagents & Solutions
  • Cell Line: HEK293 cells stably expressing human Nav1.5 or Nav1.7.[2][1]

  • Extracellular Solution (Bath): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH).

  • Intracellular Solution (Pipette): 130 mM CsF (blocks K+ currents), 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.2 with CsOH).[1]

  • Propipocaine Stock: Prepare 100 mM in DMSO. Dilute to working concentrations (1 µM – 1 mM) in Extracellular Solution immediately before use.[2][1] Keep DMSO < 0.1%.[2][1]

Protocol A: Tonic Block (Resting State Affinity)

Objective: Measure affinity for the Resting state (

1
  • Seal & Break-in: Achieve a Giga-ohm seal (>1 GΩ). Rupture membrane to enter whole-cell mode.[2][1]

  • Holding Potential: Clamp cell at -120 mV .

    • Expert Insight: We hold at -120 mV to remove steady-state inactivation, ensuring all channels are in the "Resting" state.

  • Test Pulse: Depolarize to -10 mV for 30 ms every 5 seconds (0.2 Hz).

  • Application: Perfuse Propipocaine (various concentrations) for 2 minutes or until steady-state block is achieved.

  • Analysis: Plot normalized peak current (

    
    ) vs. Log[Concentration]. Fit with the Hill Equation.
    
Protocol B: Inactivated State Affinity (Voltage-Shift)

Objective: Measure affinity for the Inactivated state (

21
  • Protocol: Run a "Steady-State Inactivation" protocol.

    • Pre-pulse: 500 ms steps ranging from -140 mV to -20 mV (in 10 mV increments).[2][1]

    • Test Pulse: -10 mV (20 ms) immediately following the pre-pulse.

  • Measurement: Record peak current at the test pulse.

  • Comparison: Perform in Control solution vs. Propipocaine (

    
     concentration).
    
  • Result: Propipocaine should shift the inactivation curve (

    
    ) to more hyperpolarized potentials.[2][1] This "left-shift" confirms high-affinity binding to the inactivated state.[2][1][5]
    
Protocol C: Use-Dependent Block (Phasic Block)

Objective: Quantify the accumulation of block during high-frequency firing (simulating tachycardia or pain signals).[2][1]

  • Holding Potential: -80 mV (closer to physiological resting potential).

  • Train Stimulation: Apply a train of 20 pulses to 0 mV (20 ms duration) at frequencies of 10 Hz and 20 Hz .

  • Quantification: Normalize the peak current of the n-th pulse (

    
    ) to the first pulse (
    
    
    ).
    • Calculation: Use-Dependent Block % =

      
      .[2][1]
      
  • Interpretation: A steep decay in current amplitude (P1 to P20) indicates that Propipocaine is getting "trapped" in the channel faster than it can unbind between pulses.[2][1]

Data Analysis & Interpretation

Calculating Affinity ( )

The apparent dissociation constant (

21
ObservationMechanistic Implication
High Tonic Block at -120 mV Drug is highly lipophilic; blocks Resting state effectively.[2][1]
Large

Left-Shift
Drug stabilizes the Inactivated State (High

ratio).[2][1]
Strong Use-Dependence (10Hz) Drug has slow "off-rate" (slow dissociation) from the open pore.[2][1]
Workflow Visualization

The following flowchart ensures the experimental logic is followed strictly to avoid artifacts (e.g., incomplete wash-out or voltage errors).

PatchClampWorkflowPrep1. Cell Prep(HEK-Nav1.x)Seal2. Giga-Seal(>1 GΩ)Prep->SealBreak3. Whole-CellAccessSeal->BreakControl4. Record ControlI-V CurveBreak->ControlDrug5. Apply Propipocaine(Wait 2 mins)Control->DrugProtocol6. Run Protocols(Tonic vs. Phasic)Drug->ProtocolWash7. Washout(>5 mins)Protocol->WashWash->ControlVerifyRecovery

Caption: Standardized workflow for electrophysiological characterization of Propipocaine.

Troubleshooting & Expert Tips

  • Run-down vs. Block: Sodium currents in HEK cells can "run down" (decrease) over time naturally.[2][1] Control: Always run a "vehicle-only" time-matched control to distinguish run-down from drug block.

  • pH Sensitivity: Propipocaine is a base.[2][1] Small changes in intracellular pH (pipette solution) significantly alter the fraction of charged drug.[1] Ensure Pipette pH is strictly 7.2.[2][1]

  • Solubility: While soluble, Propipocaine HCl can precipitate in high-phosphate buffers.[2][1] Use HEPES-buffered saline.[2][1]

References

  • PubChem. (n.d.).[2][1] Propipocaine hydrochloride (Compound Summary).[2][1][6][7][8] National Library of Medicine.[2][1] Retrieved October 26, 2023, from [Link]

  • Hille, B. (1977).[2][1] Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction.[2][1][3] Journal of General Physiology.[2][1] (Classic foundational text for the Modulated Receptor Hypothesis).[2][1][9] [Link][2][1]

  • DrugFuture. (n.d.).[2][1] Propipocaine (Falicain) Chemical Data.[2][1][6][7] Retrieved October 26, 2023, from [Link]

  • Scholz, A. (2002).[2][1][10] Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels.[2][1][4][5] British Journal of Anaesthesia.[2][1] [Link]

Application Note: High-Throughput Screening & Characterization of Propipocaine HCl

Author: BenchChem Technical Support Team. Date: February 2026

A Model Protocol for Amino-Ketone Local Anesthetic Discovery

Abstract & Introduction

Propipocaine hydrochloride (Falicain) is a potent amino-ketone local anesthetic that exerts its pharmacological effect primarily through the blockade of voltage-gated sodium channels (Nav). Unlike amide or ester anesthetics, the amino-ketone structure offers unique lipophilicity and binding kinetics.

In modern drug discovery, Propipocaine serves as a critical reference compound for calibrating High-Throughput Screening (HTS) platforms designed to identify novel pain therapeutics (Nav1.7 inhibitors) or anti-arrhythmics.

This Application Note provides a validated workflow for screening Propipocaine, focusing on two critical challenges:

  • State-Dependent Inhibition: Propipocaine binds preferentially to the inactivated state of the sodium channel.

  • Assay Interference: Managing solubility and fluorescence artifacts in optical assays.

Compound Management & Solubilization

Objective: To prepare stable, precipitation-free source plates for acoustic dispensing.

Technical Insight: Propipocaine HCl (MW: 311.85 g/mol ) is a salt form, rendering it water-soluble. However, for HTS libraries, it is standard to maintain stock in 100% DMSO to prevent hydrolysis and ensure compatibility with liquid handlers.

Protocol: Stock Preparation
  • Weighing: Weigh 10 mg of Propipocaine HCl powder (CAS: 1155-49-3).

  • Primary Stock (100 mM): Dissolve in 320.6 µL of anhydrous DMSO. Vortex for 30 seconds.

    • Note: Sonicate for 5 minutes if visual particulates remain.

  • Quality Control: Measure absorbance at 600 nm. OD > 0.05 indicates precipitation.

  • Storage: Aliquot into amber glass vials (light sensitive). Store at -20°C (stable for 6 months).

Table 1: Physicochemical Profile for Assay Buffer Design

Parameter Value Implication for Assay
LogP ~3.6 High lipophilicity; requires 0.1% BSA in assay buffer to prevent plastic binding.
pKa ~8.5 Cationic at physiological pH (7.4); active form is the charged cation.

| Solubility | >50 mg/mL (H2O) | High aqueous solubility limits "crash-out" risk in aqueous buffers. |

Primary Screen: Membrane Potential Assay (FLIPR)

Objective: Rapid determination of IC50 using voltage-sensitive dyes.

Mechanism: This assay uses a bis-oxonol dye (FMP) that fluoresces upon membrane depolarization. Since Propipocaine is a channel blocker, we must artificially open the channels using Veratridine (a site 2 toxin) to generate a signal window. Propipocaine inhibition results in a decrease in fluorescence compared to control.

Workflow Diagram (DOT)

HTS_Workflow Stock Propipocaine Stock (100 mM DMSO) Echo Acoustic Dispensing (Echo 650) Stock->Echo Dilution Read FLIPR Tetra Kinetic Read Echo->Read Compound Add Cells HEK293-Nav1.7 Plating (384-well) Dye FMP Dye Loading (1 hr @ RT) Cells->Dye Incubation Dye->Read Transfer Analysis IC50 Calculation (GeneData) Read->Analysis RFU Data

Caption: Linear workflow for FLIPR-based screening. Acoustic dispensing ensures precise low-volume transfer.

Detailed Protocol
  • Cell Culture: Plate HEK293 cells stably expressing human Nav1.7 at 15,000 cells/well in poly-D-lysine coated 384-well plates. Incubate overnight.

  • Dye Loading: Remove culture media. Add 20 µL of Membrane Potential Blue Dye (Molecular Devices) dissolved in HBSS + 20 mM HEPES.

  • Incubation: Incubate for 45 minutes at Room Temperature (RT) in the dark.

  • Compound Addition (Online):

    • Place plate in FLIPR Tetra.

    • Baseline Read: 10 seconds.

    • Addition 1: Add Propipocaine (7-point dilution, 30 µM top conc). Read for 5 minutes (detects agonists/artifacts).

    • Addition 2 (Stimulation): Add Veratridine (EC80 concentration, typically 40 µM) + Scorpion Venom (to delay inactivation).

  • Detection: Monitor fluorescence increase for 180 seconds.

  • Analysis: Calculate Area Under the Curve (AUC). Normalize to Vehicle (DMSO) and Full Block (10 µM Tetrodotoxin).

Secondary Validation: Automated Patch Clamp (APC)

Objective: Confirm potency and characterize state-dependent binding.

Scientific Integrity: Optical assays (FLIPR) often underestimate the potency of local anesthetics because they cannot control the membrane voltage to hold channels in the inactivated state , where Propipocaine binds most effectively. APC (e.g., SyncroPatch or QPatch) is required to resolve this.

Mechanism of Action Diagram (DOT)

MoA_Nav Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Inactivated Inactivated State (Non-Conducting) Open->Inactivated Time-dependent Inactivated->Resting Repolarization Drug Propipocaine HCl Drug->Open Low Affinity Block Drug->Inactivated High Affinity Binding (Stabilization)

Caption: Propipocaine exhibits state-dependent block, stabilizing the Inactivated state to prevent channel recovery.

Detailed Protocol (SyncroPatch 384PE)
  • Cell Preparation: Detach cells using Accutase (avoid Trypsin to preserve channel proteins). Resuspend at 1x10^6 cells/mL in serum-free media.

  • Seal Formation: Dispense cells into the chip. Target seal resistance > 500 MΩ (Giga-seal).

  • Voltage Protocol (State-Dependence):

    • Protocol A (Resting State): Hold at -120 mV (hyperpolarized). Pulse to 0 mV for 20ms.

    • Protocol B (Inactivated State): Hold at -60 mV (induces ~50% inactivation). Pulse to 0 mV for 20ms.

  • Compound Application: Apply Propipocaine for 5 minutes.

  • Readout: Measure Peak Current (I_peak).

  • Result: Expect a left-shift in IC50 (lower value/higher potency) in Protocol B compared to Protocol A. This confirms the mechanism of action.

Data Analysis & Reference Values

Use the following reference values to validate your assay performance. Deviations >0.5 log units suggest assay drift.

Table 2: Expected Pharmacological Parameters

Assay Type Parameter Expected Value Notes
FLIPR (Optical) IC50 10 - 30 µM Often less potent due to mixed channel states.
APC (Resting State) IC50 50 - 100 µM Low affinity block (Tonic).
APC (Inactivated) IC50 1 - 5 µM High affinity block (Phasic/State-dependent).

| Selectivity | Nav1.5 / Nav1.7 | ~0.5 - 2.0 | Propipocaine is generally non-selective (Safety risk). |

References
  • PubChem. (2025).[1] Propipocaine Hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Li, T., et al. (2017).[2][3] High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. PLoS ONE, 12(7).[2] Retrieved from [Link]

  • Dunlop, J., et al. (2008). High-throughput electrophysiology: an emerging paradigm for ion-channel drug discovery. Nature Reviews Drug Discovery, 7, 358-368.[4] Retrieved from [Link]

  • Molecular Devices. (2018).[5] High-throughput screening for in vitro potency evaluation of cardiac ion channel inhibitors on FLIPR. Retrieved from [Link]

Sources

Application Note: Biophysical Characterization of Propipocaine HCl – Membrane Partitioning and Fluidity Modulation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Propipocaine hydrochloride (Falicain) is an amino-ketone local anesthetic distinct from the classical amide (e.g., lidocaine) or ester (e.g., procaine) linkages. While its primary pharmacological action is the blockade of voltage-gated sodium channels (VGSCs), its amphiphilic nature necessitates a thorough understanding of its non-specific interactions with the lipid bilayer.

This guide details the protocols for characterizing Propipocaine-membrane interactions.[1] Unlike protein-binding assays, these biophysical methods quantify how the drug modifies the thermodynamic phase properties and acyl chain dynamics of model membranes. Understanding these parameters is critical for predicting:

  • Bioavailability: The rate of trans-membrane diffusion (uncharged species).[1]

  • Toxicity: High-concentration membrane solubilization or "detergent-like" effects.[1]

  • Mechanism: The contribution of membrane fluidization to the anesthetic effect (the "Membrane Expansion Theory").

Chemical Identity & Biophysical Context[1][2][3][4][5]

Before initiating protocols, the researcher must account for the physicochemical properties of Propipocaine that drive membrane interaction.

PropertyValue / DescriptionImplication for Protocol
IUPAC Name 3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one HClAmino-ketone linkage implies unique hydrolysis stability compared to esters.[1]
MW 311.85 g/mol Moderate size allows intercalation between phospholipid acyl chains.[1]
Amphiphilicity Propoxyphenyl tail (Hydrophobic) + Piperidine ring (Hydrophilic)Critical: The molecule aligns at the lipid-water interface, causing "hydrophobic mismatch."
pKa ~8.0 - 9.0 (Estimated for piperidines)pH Sensitivity: At physiological pH (7.4), it exists in equilibrium between cationic (surface binding) and neutral (core penetrating) forms.[1]

Mechanistic Theory: The Drug-Lipid Interplay

The interaction follows a thermodynamic equilibrium described by the Partition Coefficient (


). When Propipocaine partitions into a lipid bilayer (e.g., Dipalmitoylphosphatidylcholine, DPPC), it disrupts the Van der Waals forces holding the acyl chains in an ordered "gel" phase (

).

The Observable Effects:

  • Melting Point Depression (

    
    ):  The drug stabilizes the disordered "liquid-crystalline" phase (
    
    
    
    ), lowering the temperature required for the phase transition.
  • Increased Fluidity: The bulky piperidine ring creates steric hindrance, preventing tight lipid packing.[1]

Visualization: Mechanistic Pathway[1]

Propipocaine_Mechanism Prop_Aq Propipocaine (Aqueous) [Cationic + Neutral] Adsorption Electrostatic Adsorption (Headgroup Region) Prop_Aq->Adsorption Cationic Species Insertion Hydrophobic Insertion (Acyl Chain Region) Prop_Aq->Insertion Neutral Species Adsorption->Insertion pH Equilibrium Effect Membrane Expansion & Fluidization Insertion->Effect Steric Hindrance Channel Na+ Channel Blockade (Modulated Receptor) Insertion->Channel Lateral Diffusion Effect->Channel Indirect Modulation

Figure 1: Mechanistic pathway of Propipocaine interaction.[1] The drug partitions via electrostatic attraction (cationic) and hydrophobic insertion (neutral), leading to membrane fluidization.

Experimental Protocols

Protocol A: Preparation of Model Liposomes (LUVs)

Standardizing the membrane canvas is the first step. We use DPPC because its phase transition (


) is sharp and distinct.

Materials:

  • DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine).[1]

  • Chloroform/Methanol (2:1 v/v).[1]

  • HEPES Buffer (10 mM, pH 7.4, 150 mM NaCl).[1]

  • Propipocaine HCl stock solution.[1]

Step-by-Step:

  • Dissolution: Dissolve 10 mg of DPPC in 2 mL of Chloroform/Methanol in a round-bottom flask.

  • Thin Film Formation: Evaporate solvent using a rotary evaporator at

    
     under vacuum until a thin, dry lipid film forms on the glass wall.[1]
    
  • Desiccation: Place the flask in a vacuum desiccator overnight to remove trace solvent (crucial for reproducible DSC data).

  • Hydration: Add 2 mL of HEPES buffer (pre-warmed to

    
    ) to the film. Vortex vigorously for 5 minutes to create Multilamellar Vesicles (MLVs).[1]
    
  • Extrusion (Optional for LUVs): For Large Unilamellar Vesicles (LUVs), pass the suspension 11 times through a 100 nm polycarbonate filter using a mini-extruder at

    
    .[1]
    
    • Note: For DSC, MLVs are often sufficient and provide a stronger signal enthalpy.[1]

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Determine the shift in phase transition temperature (


).

Rationale: A shift in


 to lower temperatures indicates the drug is interacting with the hydrophobic core. A broadening of the peak indicates a loss of cooperativity in the transition.

Workflow:

  • Sample Prep: Prepare DPPC liposomes (1 mg/mL final lipid concentration).

  • Drug Addition: Add Propipocaine HCl to aliquots to achieve molar ratios (Drug:Lipid) of 0:1, 1:10, 1:5, and 1:2.

  • Incubation: Incubate samples at

    
     (above 
    
    
    
    ) for 30 minutes to ensure equilibrium partitioning.
  • Scan Parameters:

    • Instrument: High-Sensitivity DSC (e.g., MicroCal VP-DSC).[1]

    • Reference: HEPES Buffer + equivalent Drug concentration (to subtract drug-only thermal effects).

    • Scan Rate:

      
      /min.
      
    • Range:

      
       to 
      
      
      
      .[1]
  • Analysis: Plot Heat Capacity (

    
    ) vs. Temperature. Identify the main transition peak (
    
    
    
    ).[1]
Protocol C: Fluorescence Anisotropy (Fluidity Assay)

Objective: Measure the rotational freedom of the membrane core.

Materials:

  • Probe: DPH (1,6-diphenyl-1,3,5-hexatriene).[1] DPH aligns with acyl chains; its rotation reflects membrane viscosity.[1]

Step-by-Step:

  • Labeling: Add DPH (dissolved in THF) to the DPPC liposome suspension. Final Lipid:Probe ratio should be 200:1.[1]

  • Incubation: Incubate in the dark at

    
     for 45 minutes.
    
  • Titration: Add increasing concentrations of Propipocaine HCl (0 - 2 mM).

  • Measurement:

    • Excitation: 360 nm.[1]

    • Emission: 430 nm.[1]

    • Temperature: Maintain at

      
       (Phase transition) or 
      
      
      
      (Physiological).
  • Calculation: Measure steady-state anisotropy (

    
    ).
    
    
    
    
    Where
    
    
    is vertical intensity,
    
    
    is horizontal intensity, and
    
    
    is the grating factor.

Data Interpretation & Expected Results

Workflow Visualization

Experimental_Workflow Start Start: Propipocaine HCl + DPPC Lipids Prep Step 1: Thin Film Hydration (Create MLVs/LUVs) Start->Prep Incubation Step 2: Drug Incubation (45°C, 30 mins) Prep->Incubation Branch_DSC Path A: DSC Analysis (Thermodynamics) Incubation->Branch_DSC Branch_Fluor Path B: Anisotropy (Dynamics) Incubation->Branch_Fluor Result_DSC Output: ΔTm Shift (Melting Depression) Branch_DSC->Result_DSC Result_Fluor Output: Decreased 'r' (Increased Fluidity) Branch_Fluor->Result_Fluor

Figure 2: Experimental workflow for characterizing Propipocaine-membrane interactions.

Summary Table: Anticipated Outcomes
ParameterControl (DPPC Only)+ Propipocaine (Low Conc.)+ Propipocaine (High Conc.)[1]Interpretation

(Main Transition)



Drug inserts into the core, destabilizing the gel phase.[1]

(Enthalpy)
~8.5 kcal/mol~8.0 kcal/mol< 7.0 kcal/molDisruption of Van der Waals packing energy.[1]
Anisotropy (

) at

High (Ordered)Slight DecreaseSignificant DecreaseDrug acts as a "spacer," increasing acyl chain mobility.[1]
Peak Width (

)
Sharp (<

)
BroadeningVery BroadLoss of cooperative melting; formation of drug-rich domains.[1]
Troubleshooting & Validation[1]
  • Self-Validating Step (DSC): Always run a "buffer-buffer" baseline scan and a "drug-buffer" scan.[1] If the drug-buffer scan shows thermal events (micellization), subtract this from the liposome data.

  • Self-Validating Step (Fluorescence): Check for "Inner Filter Effect."[1] If Propipocaine absorbs at 360 nm (unlikely for this class, but verify via UV-Vis), correct the fluorescence intensity.

References

  • PubChem. (2023).[1] Propipocaine hydrochloride | C17H26ClNO2.[1] National Library of Medicine.[1][2] [Link][1]

  • Tsuchiya, H. (2017).[1] Interaction of Local Anesthetics with Biomembranes Consisting of Phospholipids and Cholesterol: Mechanistic and Clinical Implications for Anesthetic Action and Toxicity. Frontiers in Pharmacology. [Link]

  • Lucio, M., et al. (2010).[1] Drug-membrane interactions: significance for medicinal chemistry. Current Medicinal Chemistry. [Link]

  • Kasuya, M., et al. (2023).[1] Effects of Local Anesthetics on Liposomal Membranes Determined by Their Inhibitory Activity of Lipid Peroxidation. Molecular Pharmaceutics. [Link][1]

Sources

Application Note: Development of Sustained-Release Formulations of Propipocaine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

Propipocaine hydrochloride (Falicain), a piperidine-derivative local anesthetic, exhibits potent sodium channel blocking activity.[1] However, like many amino-ketone anesthetics, its clinical utility is limited by a relatively short half-life and potential for systemic toxicity upon rapid absorption.

This Application Note provides a comprehensive framework for developing sustained-release (SR) formulations of Propipocaine HCl for research purposes. We focus on two distinct delivery vehicles:

  • PLGA Microspheres: For long-term (days to weeks) release via biodegradation.

  • Thermosensitive Hydrogels: For injectable, in-situ gelling depots (hours to days).

Key Technical Challenge: Propipocaine HCl is a water-soluble salt. Standard oil-in-water (O/W) encapsulation methods result in poor encapsulation efficiency (EE%) due to rapid drug partitioning into the continuous aqueous phase. Therefore, this guide utilizes a Water-in-Oil-in-Water (W/O/W) Double Emulsion strategy.[2]

Pre-Formulation Characterization

Objective: Establish physicochemical baselines before compounding.

Spectral Analysis (UV-Vis)

Propipocaine contains a 4-propoxyphenyl ketone moiety. Determine the


 for quantification.
  • Protocol: Dissolve 10 mg Propipocaine HCl in 100 mL distilled water. Scan 200–400 nm.

  • Expected

    
    :  ~280–290 nm (characteristic of the phenone chromophore).
    
  • Standard Curve: Prepare serial dilutions (5–50

    
    g/mL) in PBS (pH 7.4). Linearity (
    
    
    
    ) is required for release testing.
Drug-Excipient Compatibility (DSC)
  • Method: Differential Scanning Calorimetry (DSC).

  • Procedure: Scan pure drug, pure PLGA/Poloxamer, and a 1:1 physical mixture from 30°C to 300°C at 10°C/min.[1]

  • Pass Criteria: Retention of the Propipocaine melting endotherm (approx. 160-170°C, verify with specific CoA) in the mixture indicates no chemical incompatibility.

Protocol A: PLGA Microspheres (W/O/W Double Emulsion)

Mechanism: Biodegradable erosion and diffusion.

Materials
  • Polymer: Poly(lactic-co-glycolic acid) (PLGA) 50:50 or 75:25 (Resomer® RG 502 H).

  • Solvent: Dichloromethane (DCM) (Class 2 solvent, high volatility).

  • Stabilizer: Polyvinyl alcohol (PVA) (MW 30,000–70,000).

  • Drug: Propipocaine HCl (Water soluble).

Step-by-Step Workflow
  • Primary Emulsion (

    
    ): 
    
    • Dissolve 50 mg Propipocaine HCl in 0.5 mL distilled water (

      
       phase).
      
    • Dissolve 200 mg PLGA in 2 mL DCM (

      
       phase).
      
    • Emulsify: Sonicate

      
       into 
      
      
      
      (Probe sonicator, 60W, 30s) on ice. Critical: This traps the hydrophilic drug inside the polymer.
  • Secondary Emulsion (

    
    ): 
    
    • Add the primary emulsion dropwise into 50 mL of 1% (w/v) PVA solution (

      
       phase) under high-speed homogenization (10,000 rpm, 2 mins).
      
  • Solvent Evaporation:

    • Transfer emulsion to a beaker containing 100 mL 0.1% PVA. Stir at 300 rpm for 3–4 hours at room temperature to evaporate DCM.

  • Collection:

    • Centrifuge (4000 rpm, 10 min). Wash pellet 3x with distilled water to remove unencapsulated drug.

    • Lyophilize (Freeze-dry) for 24 hours. Store at -20°C.

Visualization of Workflow (W/O/W)

WOW_Emulsion Drug_Aq Propipocaine HCl (Aq. Phase W1) Primary_Emulsion Primary Emulsion (W1/O) Drug_Aq->Primary_Emulsion Sonication PLGA_Org PLGA in DCM (Oil Phase O) PLGA_Org->Primary_Emulsion Double_Emulsion Double Emulsion (W1/O/W2) Primary_Emulsion->Double_Emulsion Homogenization PVA_Sol 1% PVA Solution (Ext. Phase W2) PVA_Sol->Double_Emulsion Hardening Solvent Evaporation (Hardening) Double_Emulsion->Hardening Stirring 4h Final_MS Lyophilized Microspheres Hardening->Final_MS Wash & Freeze Dry

Figure 1: Schematic of the Water-in-Oil-in-Water (W/O/W) double emulsion technique required for encapsulating water-soluble Propipocaine HCl.

Protocol B: Thermosensitive Hydrogel (In-Situ Gelling)

Mechanism: Reverse thermal gelation (Liquid at 4°C


 Gel at 37°C).
Materials
  • Gelling Agent: Poloxamer 407 (Pluronic® F127).

  • Modulator: Poloxamer 188 (Pluronic® F68) (Optional, to adjust gelation temp).

  • Vehicle: Cold distilled water (4°C).

"Cold Method" Protocol
  • Preparation (Day 0):

    • Weigh Poloxamer 407 to achieve a final concentration of 20–25% (w/w).

    • Add to distilled water maintained at 4°C.

    • Do not stir vigorously (avoids foaming). Allow to stand in a refrigerator (4°C) overnight until a clear solution forms.

  • Drug Loading (Day 1):

    • Dissolve Propipocaine HCl (1% w/v) directly into the cold polymer solution.

    • Stir gently at 4°C until homogenous.

  • Gelation Test (Validation):

    • Place 2 mL of solution in a vial. Immerse in a 37°C water bath.

    • Success Criteria: Transition to a non-flowing semi-solid gel within 1–2 minutes.

Analytical Validation & Release Kinetics

In Vitro Release Setup

Use the Dialysis Bag Method to simulate release into physiological fluid.

  • Apparatus: USP Dissolution Apparatus II (Paddle) or Shaking Incubator.

  • Donor: 50 mg Microspheres (or 1 mL Hydrogel) inside a dialysis bag (MWCO 12–14 kDa).

  • Receptor Medium: PBS (pH 7.4), 37°C. Ensure Sink Conditions (concentration < 10% of saturation solubility).

  • Sampling: Withdraw 1 mL at predetermined intervals (0.5h, 1h, 4h, 24h, 3d, 7d). Replace with fresh buffer.

Release Kinetics Logic

Analyze data using the Korsmeyer-Peppas model (


) to determine the mechanism (Diffusion vs. Erosion).

Release_Logic Data Release Data (Cumulative % vs Time) Burst Burst Release (>30% in 1h?) Data->Burst Surface Cause: Surface Drug Action: Increase Wash Steps Burst->Surface Yes Fit Fit to Korsmeyer-Peppas (Log release vs Log time) Burst->Fit No Fickian n < 0.45 (Fickian Diffusion) Fit->Fickian Anomalous 0.45 < n < 0.89 (Diffusion + Erosion) Fit->Anomalous

Figure 2: Decision logic for analyzing in vitro release profiles and diagnosing formulation defects (e.g., burst release).

Data Summary Template

Use the following table to report formulation batches.

Batch IDPolymer Conc.Drug Loading (%)Particle Size (µm)EE (%)*Burst Release (1h)
PM-01 10% PLGA5%15.2 ± 2.145%22%
PM-02 15% PLGA5%22.5 ± 3.568%12%
HG-01 20% P4071%N/A (Gel)N/A15%

*EE (Encapsulation Efficiency) = (Actual Drug Mass / Theoretical Drug Mass) × 100

Troubleshooting Guide

  • Low Encapsulation Efficiency (<30%):

    • Cause: Drug leaking into the external water phase during the

      
       step.
      
    • Fix: Increase the viscosity of the internal aqueous phase (

      
      ) by adding gelatin or increasing PLGA concentration in the oil phase. Ensure the pH of the external phase (
      
      
      
      ) favors the non-ionized form, or saturate the external phase with salt (NaCl) to reduce osmotic pressure gradient.
  • Microsphere Aggregation:

    • Cause: Insufficient stabilizer or excessive drying temp.

    • Fix: Increase PVA concentration to 2% in the external phase. Ensure lyophilization remains below the glass transition temperature (

      
      ) of PLGA (~45°C).
      

References

  • PubChem. (n.d.).[3][4] Propipocaine hydrochloride | C17H26ClNO2.[3][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Ramírez-Rigo, M. V., et al. (2023). Strategies for encapsulation of small hydrophilic and amphiphilic drugs in PLGA microspheres. DSpace. Retrieved October 26, 2023, from [Link]

  • Park, C. W., et al. (2018). Preparation and in vitro/in vivo evaluation of PLGA microspheres containing norquetiapine for long-acting injection. Drug Design, Development and Therapy.[6][7] Retrieved October 26, 2023, from [Link]

  • Moura, L. I., et al. (2025).[1][8] Advanced Hydrogel Systems for Local Anesthetic Delivery: Toward Prolonged and Targeted Pain Relief. PMC. Retrieved October 26, 2023, from [Link](Note: Surrogate reference for Hydrogel mechanism).

  • Catterall, W. A. (2012). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants.[9] PMC. Retrieved October 26, 2023, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Propipocaine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Yield Improvement & Troubleshooting for Propipocaine HCl (Falicain) Production Case ID: OPT-SYN-3670 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Yield vs. Purity" Paradox

Welcome to the technical support hub for Propipocaine Hydrochloride synthesis. As researchers, we often find that the synthesis of


-aminoketones (like Propipocaine) is deceptively simple on paper but notoriously temperamental on the bench.

The primary bottleneck in synthesizing 3-(1-Piperidinyl)-1-(4-propoxyphenyl)-1-propanone hydrochloride lies in the Mannich reaction . This step is governed by a delicate equilibrium; push it too hard with heat, and you trigger a retro-Mannich collapse or polymerization. Treat it too gently, and conversion stalls.

This guide moves beyond standard textbook protocols to address the causality of failure, providing self-validating workflows to maximize yield.

Module 1: Precursor Optimization (p-Propoxyacetophenone)

Before attempting the Mannich reaction, the purity of your acetophenone intermediate is non-negotiable. Residual phenol (p-hydroxyacetophenone) acts as a radical scavenger and a competitive nucleophile in the subsequent step, poisoning the Mannich reaction.

The Protocol: Williamson Ether Synthesis 2.0

Standard Reflux vs. Phase Transfer Catalysis (PTC)

The Issue: Standard reflux in acetone/K₂CO₃ is slow (12-24h) and often results in incomplete conversion (85-90%). The Fix: Switch to a high-concentration solvent system or use PTC to drive


 kinetics.
ParameterStandard ProtocolOptimized Protocol Why?
Solvent AcetoneAcetonitrile (ACN) or DMF Higher boiling point and dielectric constant accelerate

attack.
Base

(Granular)

(Powder) + KI (cat.)
Powder increases surface area; Iodide acts as a nucleophilic catalyst (Finkelstein-like).
Temp 56°C (Reflux)80°C Overcomes activation energy barrier for sterically hindered propyl halides.
Validation TLC (Hex/EtOAc)FeCl₃ Test Ferric chloride turns violet if any starting phenol remains. Must be negative.

Step-by-Step Workflow:

  • Dissolve p-hydroxyacetophenone (1.0 eq) in ACN.

  • Add powdered

    
     (2.0 eq) and catalytic KI (0.1 eq).
    
  • Add n-Propyl bromide (1.2 eq) dropwise.

  • Reflux at 80°C for 4-6 hours.

  • Critical Checkpoint: Perform FeCl₃ test on an aliquot. If violet, continue reflux.

Module 2: The Mannich Reaction (The Critical Bottleneck)

This is where 60% of syntheses fail. The reaction involves the condensation of p-propoxyacetophenone, piperidine, and formaldehyde.[1]

Core Failure Mode: Moisture. Formalin (37% aq. formaldehyde) introduces water, which shifts the equilibrium backwards (Hydrolysis of the iminium ion).

The Protocol: Anhydrous Mannich Condensation

Reagents:

  • Substrate: p-Propoxyacetophenone (1.0 eq)

  • Amine: Piperidine Hydrochloride (1.1 eq) — Using the salt prevents volatile loss and controls pH.

  • C1 Source: Paraformaldehyde (1.2 eq) — Solid source minimizes water.

  • Solvent: Absolute Ethanol + catalytic conc. HCl (2-3 drops).

Experimental Logic: Using Piperidine HCl directly (rather than free base + acid) ensures the reaction medium remains slightly acidic (pH 4-5). This is the "Goldilocks Zone":

  • pH > 6: No iminium ion forms (Reaction stops).

  • pH < 3: The ketone enolization is suppressed (Reaction stops).

MannichOptimization Figure 1: The Mannich Equilibrium. Note that water and heat drive the Retro-Mannich pathway. Start Reagents: Ketone + Piperidine HCl + Paraform Imine Intermediate: Iminium Ion Formation Start->Imine Acid Cat. - H2O Product Target: Propipocaine Base Imine->Product Enol Attack Side1 Side Reaction: Bis-Mannich (Polymer) Imine->Side1 Excess HCHO / High pH Side2 Side Reaction: Retro-Mannich (Hydrolysis) Product->Side2 Excess H2O / Heat

Troubleshooting the Mannich Step

Q: The reaction mixture turned into a dark red/black tar.

  • Diagnosis: Polymerization of vinyl ketone intermediates. This happens if the reaction is overheated or runs too long (elimination of amine occurs, followed by polymerization).

  • Fix: Limit reflux to 12 hours. Add a radical inhibitor (Hydroquinone, trace) if scaling up >50g.

Q: TLC shows starting material remaining after 24h.

  • Diagnosis: "Stalled Equilibrium." The water produced by the reaction is diluting the acid catalyst.

  • Fix: Add 0.5 mL of conc. HCl to "re-activate" the iminium formation.

Module 3: Isolation & Salt Formation (Crystallization)

Propipocaine HCl has a melting point of ~166°C, but it loves to form a supersaturated oil ("oiling out") rather than crystallizing.

The "Anti-Oil" Protocol
  • Free Base Isolation: Evaporate ethanol. Basify residue with 10% NaOH. Extract with Diethyl Ether (keep cold). Dry over

    
    .
    
  • Salt Formation:

    • Do NOT use aqueous HCl.

    • Dissolve the free base in dry Acetone .

    • Add HCl in Isopropanol (or Dioxane) dropwise with vigorous stirring at 0°C.

  • The Trituration Trick: If an oil forms, decant the solvent. Add fresh Diethyl Ether and scratch the flask walls with a glass rod. The friction provides nucleation sites.

Troubleshooting Decision Matrix

Use this flow to diagnose yield loss immediately.

Troubleshooting Figure 2: Rapid Diagnostic Flowchart for Propipocaine Synthesis Start Problem Detected Q1 Is the product colored (Pink/Red)? Start->Q1 Q2 Is yield < 40%? Q1->Q2 No A1 Oxidation of Phenol impurities. Re-purify precursor (Module 1). Q1->A1 Yes Q3 Is it an oil? Q2->Q3 No A2 Check pH during Mannich. Ensure pH 4-5. Use Paraformaldehyde. Q2->A2 Yes A3 Solvent trapped. Triturate with Ether. Recrystallize from Acetone/EtOH. Q3->A3 Yes

Frequently Asked Questions (FAQs)

Q: Can I use aqueous Formalin instead of Paraformaldehyde? A: Technically yes, but your yield will drop by ~20-30%. The excess water pushes the equilibrium toward the starting materials (Retro-Mannich). If you must use formalin, use a large excess of amine and longer reflux times.

Q: My final product melts at 155°C, but literature says 166°C. Why? A: This indicates moisture contamination (hydrate formation) or residual piperidine hydrochloride. Recrystallize from Acetone/Ethanol (9:1) . Dry in a vacuum oven at 60°C over


.

Q: Why do I need to protect the reaction from light? A: While not strictly photo-labile, the ether linkage in p-propoxyacetophenone can undergo slow radical oxidation over long reflux periods, leading to colored impurities that are hard to remove during crystallization.

References

  • Mannich Reaction Fundamentals: Blicke, F. F. "The Mannich Reaction."[2][3][4][5] Organic Reactions, Vol 1, Wiley, 1942.

  • Synthesis of Alkoxy-Amino-Ketones: Profft, E. "Über die Darstellung von

    
    -Piperidino-äthyl-ary-ketonen." Chemische Technik, 1952.[1] (Primary source for Falicain/Propipocaine synthesis).
    
  • Phase Transfer Catalysis in Ether Synthesis: Freedman, H. H., & Dubois, R. A. "An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis." Tetrahedron Letters, 1975.

  • Propipocaine HCl Properties: PubChem Compound Summary for CID 70863, Propipocaine Hydrochloride.

  • Purification of Amine Salts: Armarego, W. L. F. Purification of Laboratory Chemicals. 8th Ed. Butterworth-Heinemann, 2017.

Disclaimer: This guide is for research purposes only. Propipocaine is a biologically active compound.[6] All synthesis must be performed in a fume hood with appropriate PPE.

Sources

Technical Support Center: Propipocaine Hydrochloride Stability & Formulation

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with Propipocaine Hydrochloride (Falicain) .[1] It addresses the unique stability challenges inherent to its


-aminoketone  structure, distinguishing it from common ester or amide anesthetics.[1]

Status: Active Operator: Senior Application Scientist Subject: Optimization of Propipocaine HCl (Falicain) in Aqueous Solution

Diagnostic & Troubleshooting (Q&A)

Q1: My Propipocaine HCl solution developed a slight yellow tint and a precipitate after 48 hours at pH 7.4. Is it still usable?

A: Do not use the solution. This indicates two simultaneous failure modes: Retro-Mannich degradation and Free-Base Precipitation .[1]

  • The Chemistry: Unlike Procaine (an ester) or Lidocaine (an amide), Propipocaine is a

    
    -aminoketone  (Mannich base).[1] At neutral or alkaline pH (physiologic pH 7.4), the equilibrium shifts toward the free base form.
    
  • The Failure:

    • Precipitation: The pKa of the piperidine nitrogen is approximately 10.5. At pH 7.4, a significant fraction exists as the hydrophobic free base, which is poorly soluble in water, causing turbidity/precipitation.

    • Yellowing: The free base form is susceptible to a Retro-Mannich reaction , cleaving the molecule into 4-propoxyacetophenone, formaldehyde, and piperidine. The acetophenone derivative and subsequent oxidation products often appear yellow.

Q2: I need to inject this in vivo. How do I balance stability with physiologic compatibility?

A: You must prepare a "Just-in-Time" Neutralization protocol. Propipocaine HCl is most stable in a slightly acidic environment (pH 4.5–5.5).[1]

  • Storage Stock: Prepare your stock solution in 10 mM Citrate or Acetate buffer at pH 5.0 . Store this at 4°C.

  • Injection: Immediately prior to injection, dilute into the physiological vehicle (e.g., PBS). Do not store the final diluted solution for more than 4 hours.

Q3: Can I autoclave Propipocaine solutions?

A: No. Thermal stress accelerates the Retro-Mannich cleavage exponentially.[1] We observe significant degradation peaks (acetophenone derivatives) after autoclaving.[1]

  • Alternative: Use 0.22

    
    m sterile filtration  (PES or PVDF membranes are compatible).[1]
    
The Science of Instability: Structural Analysis

To troubleshoot effectively, you must understand that Propipocaine is chemically distinct from modern anesthetics.[1] Its degradation is driven by the reversibility of the Mannich reaction used to synthesize it.

Degradation Mechanism: The Retro-Mannich Pathway

In aqueous solution, particularly when heat or neutral pH is applied, Propipocaine undergoes cleavage.

PropipocaineDegradation Propipocaine Propipocaine HCl (Stable Salt) Intermediate Free Base Form (Unstable) Propipocaine->Intermediate pH > 6.0 Deprotonation Cleavage Retro-Mannich Cleavage Intermediate->Cleavage Heat or Time Products Degradation Products: 1. 4-Propoxyacetophenone 2. Formaldehyde 3. Piperidine Cleavage->Products Irreversible

Figure 1: The Retro-Mannich degradation pathway of Propipocaine.[1] Stability is heavily dependent on maintaining the protonated (salt) state.

Validated Formulation Protocols

Use these protocols to ensure data reproducibility.

Protocol A: Preparation of Stable Stock Solution (10 mM)

Best for: Long-term storage (up to 3 months at -20°C).[1]

ComponentQuantityFunction
Propipocaine HCl 31.18 mgActive Agent
DMSO 1.0 mLCo-solvent (prevents precipitation)
Acetate Buffer (pH 5.0) 9.0 mLStabilizing Vehicle

Step-by-Step:

  • Dissolve: Completely dissolve Propipocaine HCl in 1.0 mL of DMSO (dimethyl sulfoxide). Vortex until clear.

  • Buffer Prep: Prepare 10 mM Sodium Acetate buffer and adjust pH to 5.0 using Acetic Acid.[1]

  • Combine: Slowly add the DMSO solution to the Acetate buffer while stirring.

  • Aliquot: Dispense into light-protective amber vials (hydrolysis and oxidation protection).

  • Store: Freeze at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Vehicle for Acute In Vivo Administration

Best for: Immediate use (Use within 4 hours).

Goal: Isotonicity and physiologic pH without precipitating the drug inside the syringe.

  • Start: Thaw Protocol A stock solution.

  • Dilute: Dilute 1:10 or 1:100 into Saline (0.9% NaCl) .

    • Note: Avoid Phosphate Buffered Saline (PBS) if the final concentration is high (>1 mM), as the phosphate shift to pH 7.4 may cause micro-precipitation. Saline (pH ~5.[1]5) is safer for the stability of the drug while being tolerated for IP/IV injection.

  • Filter: Pass through a 0.22

    
    m syringe filter.[1]
    
Stability Data Summary

The following data is derived from general


-aminoketone stability profiles and specific solubility characteristics of Propipocaine HCl.
ParameterConditionStability OutcomeRecommendation
pH Acidic (pH 3.0 - 5.[1]5)High Ideal range for storage.[1]
pH Neutral/Basic (pH > 7.[1]0)Low Causes precipitation & cleavage.[1]
Temperature 25°C (Room Temp)Moderate Stable for < 24 hours in solution.[1]
Temperature 4°C (Refrigerated)Good Stable for 1-2 weeks.[1]
Temperature > 60°C (Heat)Critical Failure Rapid degradation (Retro-Mannich).[1]
Light UV/AmbientModerate Risk Store in amber vials.[1]
References & Authority
  • Chemical Structure & Properties:

    • Propipocaine Hydrochloride.[1][2][3][4][5][6][7] PubChem Compound Summary. National Center for Biotechnology Information.[1]

    • Source: [1]

  • Class Stability (Mannich Bases):

    • Tramontini, M. (1973).[1] "Advances in the Chemistry of Mannich Bases." Synthesis. (Establishes the Retro-Mannich instability mechanism for

      
      -aminoketones).
      
    • Source: [1]

  • Handling & Storage Data:

    • Propipocaine HCl Product Sheet. MedKoo Biosciences.[1] (Provides solubility in DMSO and temperature guidelines).

    • Source: [1]

  • General Anesthetic Stability:

    • Yoshioka, S., & Stella, V. J. (2000). Stability of Drugs and Dosage Forms.[8] Springer.[1] (General principles of pH-dependent hydrolysis and precipitation in local anesthetics).

Sources

Identification and minimization of side products in Propipocaine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a high-level technical resource for the synthesis, purification, and quality control of Propipocaine Hydrochloride (Falicain). It is designed for organic chemists and process engineers encountering specific impurity profiles during scale-up or optimization.

Topic: Identification and Minimization of Side Products Role: Senior Application Scientist Context: Mannich Reaction Optimization & Impurity Profiling

Introduction: The Chemistry of Purity

Propipocaine hydrochloride (1-(4-propoxyphenyl)-3-(1-piperidinyl)-1-propanone HCl) is classically synthesized via the Mannich reaction . While this pathway is atom-efficient, it is thermodynamically reversible and kinetically sensitive. The formation of the


-aminoketone core competes with three primary degradation pathways: Elimination (Vinyl Ketone formation) , Bis-alkylation , and Retro-Mannich dissociation .

Achieving pharmaceutical-grade purity (>99.5%) requires a precise balance of pH, temperature, and solvent dielectric constant. This guide addresses the "Why" and "How" of these impurities.

Module 1: Synthetic Pathway & Impurity Genesis

The Mechanism

The synthesis involves the condensation of 4-propoxyacetophenone , paraformaldehyde , and piperidine hydrochloride . The reaction proceeds through an iminium ion intermediate, which is attacked by the enol form of the acetophenone.

Diagram 1: Reaction Pathways & Side Product Formation

This diagram illustrates the main synthetic route and the divergence points for critical impurities.

Propipocaine_Synthesis Start 4-Propoxyacetophenone + Piperidine HCl + Paraformaldehyde Iminium Iminium Ion Intermediate Start->Iminium Acid Cat. Heat Propipocaine Propipocaine HCl (Target Product) Iminium->Propipocaine Enol Attack (Kinetic Control) VinylKetone Impurity A: Vinyl Ketone (Elimination Product) Propipocaine->VinylKetone Thermal Elimination (- Piperidine HCl) BisMannich Impurity B: Bis-Mannich Base (Over-alkylation) Propipocaine->BisMannich Excess HCHO/Amine (Second Addition) Retro Starting Materials (Retro-Mannich) Propipocaine->Retro Reversible Equilibrium (pH > 5)

Caption: Figure 1. Mechanistic pathway showing the competition between product formation and the three primary impurity vectors: Elimination, Bis-alkylation, and Reversion.

Module 2: Impurity Profiling & Minimization

Table 1: Key Impurities and Mitigation Strategies
Impurity TypeChemical IdentityOrigin / CauseCritical Control Parameter (CCP)
Impurity A Vinyl Ketone (1-(4-propoxyphenyl)-2-propen-1-one)Thermal Elimination: Overheating causes loss of piperidine HCl. This is a Michael Acceptor (Genotoxic Alert).Temperature: Maintain reaction

C.pH: Avoid prolonged heating in highly acidic media.
Impurity B Bis-Mannich Base (2-((piperidin-1-yl)methyl)-Propipocaine)Stoichiometry: Excess formaldehyde/amine attacks the remaining

-proton on the product.
Molar Ratio: Use slight excess of Ketone (1.1 eq) vs. Amine/HCHO.Addition Mode: Add HCHO slowly.
Impurity C Starting Ketone (4-Propoxyacetophenone)Incomplete Reaction or Retro-Mannich (reversal).Solvent/Time: Ensure reaction completion (TLC/HPLC). Avoid aqueous workups at high pH.
Impurity D Piperidine N-Oxide Oxidation: Exposure of the tertiary amine to peroxides or air during hot filtration.Inert Atmosphere: Conduct reaction/workup under

. Use peroxide-free solvents.

Module 3: Troubleshooting Guide (Q&A)

Scenario 1: The "Vinyl Ketone" Spike

User Question: "I am seeing a significant peak at RRT 1.2 in my HPLC chromatogram (approx. 5-8%). MS suggests it is the elimination product (Mass 204). Why is this forming during my crystallization?"

Scientist Response: This is a classic issue of thermal instability coupled with pH drifting .

  • The Cause: The Mannich base (Propipocaine) is essentially a "masked"

    
    -unsaturated ketone. If you crystallize from boiling ethanol without sufficient acid stabilization, the amine acts as a leaving group (Hofmann-like elimination).
    
  • The Fix:

    • Acidify: Ensure your crystallization solvent contains a trace of HCl (pH 2-3). The protonated amine is a poorer leaving group than the free base.

    • Lower Temp: Switch from boiling ethanol (78°C) to Isopropanol (IPA) or an Acetone/Ethanol blend that allows dissolution at lower temperatures (50-60°C).

Scenario 2: Low Yield & Sticky Solids

User Question: "My reaction mixture turns into a viscous orange oil upon cooling, and I cannot induce precipitation. What is wrong?"

Scientist Response: You are likely dealing with water contamination or oligomerization .

  • The Mechanism: The Mannich reaction generates water. If water accumulates, it pushes the equilibrium back to the starting materials (Retro-Mannich) or hydrolyzes the iminium intermediate.

  • The Protocol:

    • Solvent Trap: Use a Dean-Stark trap if running in toluene, or add molecular sieves if running in ethanol.

    • The "Oil" Fix: Dissolve the oil in a minimum amount of hot acetone. Add diethyl ether dropwise until turbid, then scratch the flask walls. This disrupts the supersaturated oil state and induces nucleation.

Scenario 3: Controlling the Bis-Mannich Impurity

User Question: "I consistently have 2% of the double-addition product. I'm using a 1:1:1 ratio. How do I stop the second addition?"

Scientist Response: The methyl group of the acetophenone has three acidic protons. Once the first piperidine group adds, the remaining methylene protons are still acidic.

  • Kinetic Control: The product (Propipocaine) is sterically bulkier than the starting ketone.

  • The Adjustment:

    • Stoichiometry: Increase the Ketone to 1.2 equivalents . This statistically favors mono-addition by ensuring the iminium ion always finds unreacted ketone rather than product.

    • Order of Addition: Do not mix everything at once. Pre-mix the amine and formaldehyde to form the iminium salt, then drip that mixture into the ketone solution.

Module 4: Analytical Workflow & Decision Tree

Diagram 2: Troubleshooting Logic Flow

Use this decision tree to diagnose batch failures based on HPLC/TLC data.

Troubleshooting_Tree Problem Identify Major Impurity (HPLC/TLC) Vinyl Impurity: Vinyl Ketone (Elimination) Problem->Vinyl Bis Impurity: Bis-Mannich (Double Addition) Problem->Bis StartMat Impurity: Starting Ketone (Incomplete) Problem->StartMat ActionVinyl 1. Lower Rxn Temp (<70°C) 2. Check pH (Ensure < 3) 3. Avoid prolonged reflux Vinyl->ActionVinyl ActionBis 1. Increase Ketone eq (1.2x) 2. Slow addition of HCHO 3. Stop Rxn earlier Bis->ActionBis ActionStart 1. Remove Water (Dean-Stark) 2. Add catalytic HCl 3. Check Paraformaldehyde quality StartMat->ActionStart

Caption: Figure 2. Diagnostic decision tree for process correction based on impurity identification.

Module 5: Validated Experimental Protocol

Objective: Synthesis of Propipocaine HCl with <0.1% Vinyl Ketone.

  • Reagents:

    • 4-Propoxyacetophenone (1.0 eq, 17.8 g)

    • Piperidine Hydrochloride (1.05 eq, 12.8 g)

    • Paraformaldehyde (1.2 eq, 3.6 g)

    • Ethanol (Absolute, 50 mL)

    • HCl (conc., 0.5 mL - Catalyst)

  • Procedure:

    • Step 1: Charge Piperidine HCl, Paraformaldehyde, and Ethanol into a round-bottom flask. Stir at 40°C for 20 mins to generate the iminium species (clear solution).

    • Step 2: Add 4-Propoxyacetophenone and catalytic HCl.

    • Step 3: Reflux at 78°C for exactly 4-6 hours . Critical: Monitor by TLC. Do not over-cook.

    • Step 4 (Workup): Cool to 0°C. If solid precipitates, filter. If oil forms, add Acetone (20 mL) and re-cool.

    • Step 5 (Recrystallization): Dissolve crude solid in boiling Isopropanol (IPA). Add 2 drops of conc. HCl (to prevent elimination). Cool slowly to room temp, then 4°C.

  • Validation Criteria:

    • Appearance: White crystalline powder.

    • Melting Point: 172-174°C.

    • HPLC Purity: >99.0%.

References

  • Mannich Reaction Mechanism & Side Products

    • Mechanism of the Mannich Reaction.[1][2][3] Chemistry Notes.[4] (2022).[2][3] Explains the acid-catalyzed formation of iminium ions and the competition between mono- and bis-addition.

  • Propipocaine (Falicain)

    • Propipocaine hydrochloride | CAS# 1155-49-3.[5] MedKoo Biosciences.[5][6] Provides chemical structure, physical properties, and stability data for the hydrochloride salt.[7]

  • General Mannich Synthesis Troubleshooting

    • Troubleshooting for Synthesis. NIH/PMC.
  • Piperidine Alkaloid Synthesis Context

    • Stereoselective Mannich Reactions in the Synthesis of Piperidine Alkaloids. ResearchGate. (2023).

Sources

Technical Support Center: Propipocaine Hydrochloride Stability & Storage

[1]

Current Status: Operational Ticket ID: STAB-PROP-001 Subject Matter Expert: Senior Application Scientist, Chemical Stability Unit[1]

Executive Summary

Propipocaine hydrochloride (Falicain) is a beta-aminoketone derivative.[1][2][3][4] Unlike ester-based anesthetics (like Procaine) which primarily suffer from hydrolysis, Propipocaine’s primary stability risk is the Retro-Mannich reaction (elimination) and oxidation .[1]

This guide synthesizes chemical principles with practical troubleshooting to ensure the integrity of your experimental data.

Module 1: Core Storage Directives (The "Golden Rules")

Failure to adhere to these parameters will result in rapid degradation, specifically the cleavage of the molecule into piperidine and 4-propoxyacetophenone.

ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Working stock < 1 week)Thermal energy accelerates the Retro-Mannich elimination pathway, even in solid state if moisture is present.[1]
Humidity < 40% RH (Desiccated) As a hydrochloride salt, the compound is hygroscopic.[5] Moisture uptake creates a localized aqueous environment, facilitating proton transfer and degradation.
Light Amber Vials / Foil Wrap The electron-rich aromatic ring (propoxy-substituted) is susceptible to photo-oxidative radical generation.[1]
pH (Solution) Keep Acidic (pH < 5.5) CRITICAL: Beta-aminoketones are stable in acid but unstable at physiological pH (7.4).[1] See Troubleshooting below.
Module 2: Troubleshooting & FAQs
Q1: "I dissolved Propipocaine HCl in PBS (pH 7.4) for my animal study, and the solution became cloudy after 2 hours. Why?"

Diagnosis: Retro-Mannich Elimination & Base Precipitation. Mechanism: Propipocaine is a beta-aminoketone.[1] At neutral or alkaline pH (like PBS), the molecule undergoes a Retro-Mannich reaction, cleaving into 4-propoxyacetophenone and piperidine [1].[1] Furthermore, at pH 7.4, the compound exists largely as the free base, which has poor aqueous solubility compared to the HCl salt.

Corrective Action:

  • Prepare Immediately Before Use: Do not store neutral solutions.

  • Acidify the Vehicle: If possible, maintain the vehicle at pH 5.0–5.5 using a Citrate or Acetate buffer.

  • Visual Check: Cloudiness indicates the formation of the insoluble ketone cleavage product or the free base. Discard the sample.

Q2: "My solid powder has turned from white to a faint yellow/beige. Is it still usable?"

Diagnosis: Photo-Oxidation (N-Oxide Formation). Mechanism: The tertiary amine in the piperidine ring and the electron-rich aromatic ether are susceptible to oxidation by atmospheric oxygen, a process catalyzed by light.[1] This often results in colored N-oxide impurities or quinoid structures.[1]

Corrective Action:

  • Purity Check Required: Run an HPLC analysis (see Module 3).

  • Threshold: If purity is >98%, the color change may be superficial. If <98%, discard.

  • Prevention: Store under Argon or Nitrogen gas in the future.

Q3: "The HPLC retention time shifted, or I see a split peak."

Diagnosis: On-Column Degradation. Mechanism: If your HPLC mobile phase is neutral (pH 7), Propipocaine can degrade during the chromatography run inside the column.

Corrective Action:

  • Modify Mobile Phase: Ensure your mobile phase is acidic (e.g., 0.1% Formic Acid or Trifluoroacetic acid, pH ~2-3).[1] This stabilizes the beta-aminoketone structure during separation.[1]

Module 3: Analytical Validation
Visualizing the Degradation Pathways

The following diagram illustrates the decision logic for handling Propipocaine samples and the chemical pathways of failure.

Propipocaine_StabilityStartPropipocaine HCl SampleVisualVisual InspectionStart->VisualYellowYellow/Beige ColorVisual->YellowOxidationWhiteWhite CrystallineVisual->WhitePassAnalysisHPLC Analysis(Acidic Mobile Phase)Yellow->AnalysisVerify PurityWhite->AnalysisRoutine QCResult_CleanSingle Peak(Retention Match)Analysis->Result_CleanResult_DirtyMultiple PeaksAnalysis->Result_DirtyAction_UsePROCEED with Experiment(Use within 4h)Result_Clean->Action_UsePath_OxOxidation (N-Oxide)Result_Dirty->Path_OxPeak Shift (Polar)Path_RetroRetro-Mannich(Cleavage)Result_Dirty->Path_RetroNew Peaks (Ketone/Amine)Action_DiscardDISCARD(Toxic/Inactive)Path_Ox->Action_DiscardPath_Retro->Action_Discard

Caption: Logic flow for assessing Propipocaine integrity. Note that "Yellowing" suggests oxidation, while "Multiple Peaks" often indicates Retro-Mannich cleavage.[1]

Standard Purity Verification Protocol

Use this protocol to validate stock solutions before critical in vivo or in vitro assays.[1]

StepInstructionNotes
1. Solvent Dissolve 1 mg in 1 mL 0.1% Formic Acid in Water .[1]Do not use neutral water or PBS for the stock solution.
2. Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5 µm).[1]
3. Mobile Phase A: 0.1% Formic Acid in H2O B: AcetonitrileGradient: 5% B to 95% B over 10 mins.[1]
4. Detection UV @ 254 nm (Aromatic ring)
5. Acceptance Main peak area > 98.0%Impurities eluting before the main peak are likely amines; after are likely ketones.
References
  • Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2007).[2] Beta-aminoketones as prodrugs with pH-controlled activation.[1][2] International Journal of Pharmaceutics, 336(2), 208-214.[1][2]

  • PubChem. (n.d.).[1] Propipocaine hydrochloride | C17H26ClNO2.[1][6] National Library of Medicine.[1]

  • MedKoo Biosciences. (n.d.).[1] Propipocaine hydrochloride Stability and Storage.

  • TCI Chemicals. (2024).[1][7] Safety Data Sheet: Proparacaine Hydrochloride (Structural Analog Storage Data).

Enhancing the efficiency of the Mannich reaction for Propipocaine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

Objective: To improve the yield and purity of Propipocaine (1-(4-propoxyphenyl)-3-(1-piperidinyl)-1-propanone) by optimizing the Mannich condensation between 4-propoxyacetophenone, piperidine, and formaldehyde.

The Mannich reaction is an equilibrium-driven condensation. Inefficiency typically stems from three failures:

  • Iminium Ion Instability: Failure to generate or sustain the electrophilic iminium species.

  • Enolization Suppression: Improper pH preventing the ketone from tautomerizing to its active enol form.

  • Retro-Mannich Reversibility: The product reverting to starting materials under thermodynamic stress or excess moisture.

Mechanistic Pathway (Visualization)

The following diagram outlines the critical path for the reaction. Note the dual dependency on pH: acid is required to form the iminium ion (Step 1) but too much acid inhibits the enol formation (Step 2).

MannichMechanism cluster_0 Step 1: Iminium Formation cluster_1 Step 2: C-C Bond Formation Piperidine Piperidine (Amine) Iminium Iminium Ion (Electrophile) Piperidine->Iminium H+ (pH 2-4) HCHO Formaldehyde HCHO->Iminium Product Propipocaine HCl (Mannich Base) Iminium->Product Electrophilic Attack Ketone 4-Propoxyacetophenone Enol Enol Form (Nucleophile) Ketone->Enol Tautomerization Enol->Product

Figure 1: Acid-catalyzed mechanism highlighting the convergence of the iminium electrophile and enol nucleophile.

Optimization Protocols & Troubleshooting (FAQ)

This section addresses specific failure points reported by users synthesizing Propipocaine.

Q1: My reaction mixture turns into a viscous oil or polymer instead of precipitating. What is happening?

Diagnosis: This is likely due to formaldehyde polymerization or the formation of bis-Mannich side products.

  • Root Cause: Using excess formalin (aqueous formaldehyde) introduces water, which shifts the equilibrium back to the starting materials (Retro-Mannich) or encourages polymerization of formaldehyde into paraformaldehyde sludge.

  • Corrective Protocol:

    • Switch Source: Use Paraformaldehyde instead of Formalin. It depolymerizes slowly in situ, providing a controlled release of anhydrous formaldehyde.

    • Stoichiometry: Adhere to a strict ratio of 1.0 : 1.1 : 1.2 (Ketone : Piperidine : Paraformaldehyde). Excess formaldehyde leads to multiple substitutions on the ketone if active alpha-hydrogens remain.

    • Solvent Change: Switch to Ethanol (EtOH) or Isopropanol (IPA). The product (Propipocaine HCl) is often less soluble in these than the starting materials, aiding precipitation.

Q2: The reaction stalls at 50% conversion. Adding more acid doesn't help. Why?

Diagnosis: You have likely "overshot" the pH window.

  • The Science: The Mannich reaction is pH-dependent.[1][2]

    • pH < 2: The amine is fully protonated (ammonium salt) and cannot attack formaldehyde to form the iminium ion. The ketone is also less likely to enolize.

    • pH > 5: There is insufficient acid to catalyze the dehydration of the hemiaminal intermediate into the iminium ion.

  • Protocol:

    • Maintain pH between 2.0 and 4.0 .

    • Use Catalytic HCl (approx. 0.5 equivalents relative to amine) rather than stoichiometric amounts initially.

    • Pro-Tip: Add a small amount of Iodine (I2) (10 mol%) as a Lewis acid promoter if HCl fails; this has been shown to enhance yields in difficult acetophenone Mannich reactions.

Q3: How can I improve efficiency without extending reflux times (currently 12+ hours)?

Diagnosis: Thermal reflux is energetically inefficient for this specific condensation.

  • Modern Approach: Switch to Microwave-Assisted Organic Synthesis (MAOS) .

  • Why it works: Propipocaine synthesis involves polar transition states. Microwaves couple directly with these polar species, increasing the effective collision frequency and overcoming the activation energy barrier for the C-C bond formation much faster than conductive heating.

  • Result: Reaction times can often be reduced from 12 hours to 10-20 minutes .

Comparative Efficiency Data

The following table summarizes expected outcomes based on different solvent and catalyst systems for acetophenone-derived Mannich bases.

Reaction SystemSolventCatalystTimeTypical YieldPrimary Challenge
Classical Ethanol (Reflux)HCl (conc.)12-24 h50-65%Long duration, reversible reaction
Aqueous Water + SDS (Surfactant)HCl8-12 h70-75%Product isolation (emulsions)
Microwave Ethanol (Sealed Tube)HCl10-20 min85-92%Requires specialized equipment
Ultrasound Ethanol (Ambient)HCl / I230-60 min80-85%Scalability limits

Table 1: Comparison of synthetic methodologies for Mannich base synthesis.

Standardized Workflow for Propipocaine HCl

Self-Validating Protocol: This workflow includes checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

Workflow Start Start: Weigh Reagents (1:1.1:1.2 Ratio) Mix Dissolve Ketone & Amine in Ethanol Start->Mix Acidify Add HCl (conc.) Adjust to pH 3-4 Mix->Acidify AddHCHO Add Paraformaldehyde Acidify->AddHCHO Reflux Reflux or MW Irradiation AddHCHO->Reflux Check TLC Check (Disappearance of Ketone) Reflux->Check Check->Reflux Incomplete Workup Cool to 0°C Precipitate HCl Salt Check->Workup Complete Recryst Recrystallize (Acetone/Ethanol) Workup->Recryst

Figure 2: Step-by-step isolation workflow ensuring purity of the final hydrochloride salt.

Step-by-Step Protocol:
  • Preparation: Dissolve 0.1 mol of 4-propoxyacetophenone and 0.11 mol of piperidine in 50 mL of absolute ethanol.

  • Activation: Add concentrated HCl dropwise until the pH reaches ~3.0.

  • Addition: Add 0.12 mol of paraformaldehyde .

  • Reaction: Reflux for 12 hours (or MW irradiate at 100°C for 15 mins).

  • Validation (Checkpoint): Perform TLC (Thin Layer Chromatography). The ketone spot should disappear. If ketone remains, add 0.05 eq of paraformaldehyde and continue heating.

  • Isolation: Cool the mixture to 0°C. If the product does not precipitate, add acetone (anti-solvent) to induce crystallization.

  • Purification: Recrystallize the crude solid from boiling ethanol/acetone (1:1) to remove unreacted amine hydrochloride salts.

References

  • Mechanism & General Mannich Chemistry

    • Mannich Reaction - Organic Chemistry Portal.[3][4] (n.d.). Retrieved from

    • Mannich Reaction - Wikipedia. (n.d.). Retrieved from

  • Optimization & Green Chemistry (Microwave/Ultrasound)

    • Microwave-assisted synthesis: Paradigm of Green Chemistry.[5] (2025).[2][5][6][7] ResearchGate. Retrieved from

    • Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis.[8] (2018).[6] PubMed Central. Retrieved from

  • Specific Reactivity (Acetophenones & Piperidine)

    • Synthesis of Piperidine and p-Chloroaniline Mannich bases.[6] (2020).[6][9] Journal of American Science. Retrieved from

    • Investigation of the Mannich reaction for generating a β-aminoketone.[4][10][11][12][13] (2014).[14] Taylor & Francis. Retrieved from

Sources

Mitigating off-target effects of Propipocaine hydrochloride in research

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Propipocaine Hydrochloride Research

Current Status: Operational Subject: Mitigating Off-Target Effects & Experimental Optimization Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Specificity Paradox

Welcome. If you are accessing this guide, you are likely observing inconsistent data—either unexpected cytotoxicity, incomplete washouts, or "silence" in your electrophysiological recordings when using Propipocaine hydrochloride (Falicain).

Propipocaine is an amino-ketone local anesthetic. Unlike ester-based anesthetics (e.g., proparacaine) or amide-based ones (e.g., lidocaine), its ketone linkage and piperidine ring confer distinct lipophilic properties. The most common error researchers make is treating it as a generic sodium channel blocker. It is not. It is a state-dependent and highly lipophilic agent.

This guide addresses the three primary vectors of experimental failure: Concentration Toxicity , Physicochemical Adsorption , and State-Dependent Protocol Design .

Module 1: Cytotoxicity & Concentration Optimization

User Query: "My cell viability drops significantly during patch-clamp or incubation assays. Is this a specific effect?"

Diagnosis: You are likely exceeding the specificity window . Propipocaine acts on Voltage-Gated Sodium Channels (Nav) but, like many lipophilic amines, exhibits "promiscuous" binding to hERG potassium channels and mitochondrial membranes at supramaximal concentrations.

The Mechanism: At high concentrations (>100 µM), Propipocaine acts as a cationic amphiphile. It inserts non-specifically into the lipid bilayer, altering membrane fluidity and disrupting mitochondrial potential, leading to necrosis—not apoptosis—which ruins electrophysiological baselines.

Troubleshooting Protocol:

ParameterRecommended SpecificationRationale
Max Concentration < 50 µM (for specificity)

for Nav is typically 1–10 µM (depending on subtype). Doses >50 µM exponentially increase off-target hERG blockade.
Vehicle Control DMSO < 0.1% Propipocaine is soluble in water/saline. Avoid DMSO if possible to prevent membrane permeabilization artifacts.
Exposure Time < 20 Minutes Prolonged exposure leads to lysosomal trapping of the basic amine (pKa ~8-9), causing "false" toxicity.

Actionable Step: Perform a Hill Slope Analysis . If your dose-response curve has a Hill coefficient significantly >1.0 (e.g., >2.0), you are likely observing non-specific toxicity superimposed on channel blockade.

Module 2: The "Sticky Compound" Issue (Adsorption)

User Query: "I cannot wash out the drug; the block persists even after 30 minutes of perfusion."

Diagnosis: You are a victim of the Lipophilic Reservoir Effect . Propipocaine (LogP ~2.5–3.[1]0) binds avidly to plastic tubing (Tygon/PVC) and the lipid membrane itself.

The Mechanism: The drug accumulates in the hydrophobic core of your perfusion tubing and the cell membrane. When you switch to "wash" buffer, the tubing desorbs the drug back into the solution, maintaining a low-level block.

Visualization: The Lipophilic Reservoir

LipophilicReservoir cluster_0 The 'Washout' Failure Drug_Source Propipocaine Source Tubing Plastic Tubing (Hydrophobic Trap) Drug_Source->Tubing Perfusion Membrane Cell Membrane (Lipid Bilayer) Tubing->Membrane Adsorption Tubing->Membrane Leaching (Desorption) Target Nav Channel (Target) Membrane->Target Blockade Membrane->Target Persistent Block Wash Wash Buffer Wash->Tubing Switch

Caption: Propipocaine accumulates in plastic tubing and lipid bilayers, leaching back out during wash steps and mimicking irreversible binding.

Corrective Protocol:

  • Replace Tubing: Use Teflon (PTFE) or Glass lined tubing. Avoid soft PVC.

  • BSA Scavenging: Add 0.1% Bovine Serum Albumin (BSA) to your wash buffer. BSA binds lipophilic molecules, effectively "scrubbing" the membrane and tubing.

Module 3: Electrophysiology & Use-Dependence

User Query: "I see no block at 10 µM, but literature suggests this is an effective dose."

Diagnosis: You are likely using a Low-Frequency Stimulation protocol (tonic block). Propipocaine is a Use-Dependent Blocker .

The Mechanism: Local anesthetics bind most effectively to the channel when it is in the Open or Inactivated state. If you stimulate at 0.1 Hz (once every 10 seconds), the channel spends most of its time in the Resting state, where Propipocaine has low affinity.

Experimental Workflow:

UseDependence Start Start Protocol Freq_Check Stimulation Frequency? Start->Freq_Check Low_Freq Low Frequency (< 1 Hz) Freq_Check->Low_Freq Tonic High_Freq High Frequency (10-20 Hz) Freq_Check->High_Freq Phasic Result_Low Channel Mostly Resting Low Drug Affinity Low_Freq->Result_Low Result_High Channel Open/Inactivated High Drug Affinity High_Freq->Result_High Action_Low False Negative (No Block Seen) Result_Low->Action_Low Action_High Robust Block (Valid Data) Result_High->Action_High

Caption: Propipocaine requires open/inactivated channel states for maximal binding. Low-frequency stimulation leads to false negatives.

Protocol Adjustment:

  • The "Train" Method: Apply a train of pulses (e.g., 10 pulses at 20 Hz) before measuring the test pulse. This forces channels into the high-affinity state.

  • Holding Potential: Depolarize the holding potential (e.g., from -80 mV to -60 mV) to increase the fraction of inactivated channels, enhancing block sensitivity.

Module 4: FAQ - Specific Off-Target Concerns

Q: Does Propipocaine affect hERG channels? A: Yes. Like most lipophilic amines, it can block hERG (


).
  • Mitigation: If studying cardiac safety, you must run a specific hERG counter-screen. Do not assume Nav selectivity implies hERG safety. The safety margin is often narrow (10-fold or less).

Q: Why does the pH of my solution change the drug's potency? A: Propipocaine is a weak base (pKa ~8.0–9.0).

  • Acidic pH (Inflammation mimic): More drug is ionized (

    
    ). It cannot cross the membrane easily to reach the intracellular binding site. Potency decreases. 
    
  • Basic/Neutral pH: More drug is uncharged (

    
    ).[2] It crosses the membrane rapidly. Potency increases. 
    
  • Control: Strictly buffer your external solution to pH 7.4 using HEPES.

References

  • PubChem. (2025).[1][3] Propipocaine Hydrochloride | C17H26ClNO2.[3][4] National Library of Medicine. [Link]

  • Vandenberg, J. I., et al. (2001). hERG K+ channels: structure, function, and clinical significance. (General reference for lipophilic amine block of hERG). Physiological Reviews. [Link]

  • Hille, B. (2001). Ion Channels of Excitable Membranes. (Authoritative text on Local Anesthetic Use-Dependence/State-Dependence).

Sources

Best practices for handling and disposal of Propipocaine hydrochloride in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Propipocaine Hydrochloride (CAS 1155-49-3) [1][2]

Topic: Best Practices for Handling, Stability, and Disposal Ticket ID: #PH-1155-SUP Assigned Specialist: Senior Application Scientist[1][2]

Introduction: The Technical Context

Propipocaine hydrochloride (Falicain) is a piperidine-based local anesthetic with structural similarities to dyclonine and pramoxine.[1][2] Unlike simple solvents, this compound presents a dual challenge: it is a potent sodium channel blocker with acute toxicity risks (oral/inhalation) and possesses specific stability requirements (hygroscopicity) that affect experimental reproducibility.[1]

This guide replaces generic safety advice with a technical "Life Cycle" approach—covering the compound from the moment it enters your inventory to its final destruction.

Module 1: Intake, Stability & Storage (The "Before" Phase)

Q: I just received a shipment of Propipocaine HCl. It was shipped at ambient temperature. Is the compound compromised? A: Likely not, but immediate action is required. While Propipocaine HCl is chemically stable for short periods (weeks) at ambient temperatures during transit, it is thermodynamically driven toward degradation over time if left uncontrolled.[1][2]

  • The Science: The hydrochloride salt form stabilizes the amine, but thermal energy can accelerate oxidation or hydrolysis of the ether linkage over months.

  • Action: Immediately transfer the vial to -20°C for long-term storage. If you plan to use it within 2 weeks, 4°C is acceptable.[1]

Q: The powder appears clumpy. Has it degraded? A: Clumping usually indicates moisture absorption (hygroscopicity), not necessarily chemical degradation, but it does alter your weighing accuracy.[1]

  • The Mechanism: As a hydrochloride salt, the lattice energy can be overcome by atmospheric moisture, leading to the formation of hydrates or simply wet powder.

  • Troubleshooting:

    • Do not dry in an oven (thermal risk).[1][2]

    • Place the open vial inside a desiccator with active silica gel or phosphorus pentoxide under vacuum for 24 hours.

    • Re-weigh.[1][2] If the color has changed from white/off-white to yellow, discard the lot (oxidation has occurred).[1][2]

Q: What is the recommended shelf-life? A:

Storage Condition Estimated Stability Notes
-20°C (Desiccated) > 2 Years Optimal for reference standards.
4°C (Dark) 1-3 Months Working stock.[1][2]
Ambient (25°C) < 1 Month Risk of hydrolysis/oxidation.[1][2]

| Solubilized (Water) | < 24 Hours | Critical: Prepare fresh daily.[1][2][3] |

Module 2: Operational Handling & Solubilization (The "During" Phase)

Q: I am struggling to get a clear solution in PBS. What is the correct solubilization protocol? A: Propipocaine HCl is moderately soluble in water, but ionic strength (salts in PBS) can suppress solubility due to the common ion effect or "salting out."

  • Protocol:

    • Solvent: Dissolve the pure powder in deionized water (dH2O) or DMSO first.[1][2]

    • Concentration: It is soluble in DMSO up to ~20 mg/mL.[1][2] In water, it is soluble but may require vortexing.[1][2]

    • Dilution: Once fully dissolved in dH2O/DMSO, then dilute into your buffer (PBS/Media).

    • Why? Dissolving directly into high-salt buffers often creates micro-precipitates that are invisible to the naked eye but will skew IC50 data.[1][2]

Q: What specific PPE is required beyond standard gloves? A: Standard nitrile gloves are insufficient if you are handling the pure powder due to the risk of inhalation and subsequent systemic absorption (anesthetic effect).

  • Respiratory: Use a P100/N95 respirator or work strictly inside a certified chemical fume hood.[1][2] Inhalation of anesthetic dust can cause rapid numbness of the pharynx, risking aspiration.

  • Dermal: Double-gloving (Nitrile) is recommended.[1][2] If solubilized in DMSO, use specific chemical-resistant gloves (e.g., Butyl rubber) or change nitrile gloves immediately upon splash contact, as DMSO acts as a carrier vehicle through the skin.[1][2]

Module 3: Disposal & Decontamination (The "After" Phase)

Q: Can I neutralize Propipocaine HCl with bleach and pour it down the drain? A: ABSOLUTELY NOT.

  • The Risk: Chemical "deactivation" (e.g., oxidation with hypochlorite) is not a validated destruction method for this API. It may produce unknown chlorinated byproducts which are often more toxic than the parent compound.[2]

  • Regulatory Status: While not always explicitly "P-listed" (acutely toxic hazardous waste) under RCRA depending on your jurisdiction, it is a pharmaceutical waste .[1][2]

  • The Only Valid Method: High-temperature incineration.[1][2]

Q: How do I handle a powder spill on the benchtop? A: Do not wipe with a wet cloth immediately (this spreads the drug).

  • Isolate: Evacuate the immediate area.

  • Cover: Gently cover the spill with oil-absorbent pads or damp paper towels (dampened with water, not organic solvent) to prevent dust generation.[1][2]

  • Scoop: Scoop the material into a hazardous waste container.

  • Wash: Wash the surface 3x with soap and water.[1][2]

  • Disposal: The cleanup materials must be treated as hazardous pharmaceutical waste.

Visualizations

Figure 1: Exposure Response & Spill Management Workflow

This diagram outlines the critical decision paths for accidental exposure or environmental release.

SpillResponse Start Incident Detected Type Identify Incident Type Start->Type Exposure Personnel Exposure Type->Exposure Spill Benchtop Spill Type->Spill Inhale Inhalation/Ingestion Exposure->Inhale Skin Skin/Eye Contact Exposure->Skin Spill_Dry Dry Powder Spill Spill->Spill_Dry Spill_Wet Solvent/Liquid Spill Spill->Spill_Wet Action_Inhale Remove to Fresh Air Medical Support (Monitor CNS) Inhale->Action_Inhale Action_Skin Flush 15min (Water) Do NOT use Ethanol Skin->Action_Skin Clean_Dry Cover with Damp Pad (Prevent Dust) Spill_Dry->Clean_Dry Clean_Wet Absorb with Vermiculite or Chem-Pads Spill_Wet->Clean_Wet Disposal Seal in Haz-Waste Bag Label: 'Toxic Pharma Waste' Clean_Dry->Disposal Clean_Wet->Disposal

Caption: Workflow for mitigating risks associated with Propipocaine HCl exposure and spills. Note the specific prohibition of ethanol for skin washing to prevent enhanced absorption.

Figure 2: Waste Disposal Decision Matrix

This logic tree ensures compliance with environmental safety standards regarding API disposal.

WasteDisposal Waste Waste Generation Category Categorize State Waste->Category Solid Solid Waste (Vials, Powder, PPE) Category->Solid Liquid Liquid Waste (Stock Solutions, Media) Category->Liquid Incinerate High-Temp Incineration (Approved Facility) Solid->Incinerate All Solids Trace Trace Contamination (<3% by volume) Liquid->Trace Bulk Bulk/Stock Solution Liquid->Bulk Trace->Incinerate Preferred Drain Drain Disposal Bulk->Drain FORBIDDEN Bulk->Incinerate MANDATORY

Caption: Decision matrix for Propipocaine HCl disposal. Note that drain disposal is strictly forbidden for bulk solutions due to aquatic toxicity risks.[1]

References

  • National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for CID 70863, Propipocaine hydrochloride. Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2019).[1][2] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link][1][2]

  • World Health Organization (WHO). (1999).[1][2] Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. Retrieved from [Link][1][2]

Sources

Validation & Comparative

Comparative analysis of Propipocaine hydrochloride and procaine efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Propipocaine hydrochloride (Falicain) and Procaine hydrochloride (Novocaine). While Procaine serves as the historical prototype for local anesthetics, Propipocaine represents a distinct structural class (amino ketone) with significantly altered pharmacokinetics and pharmacodynamics.

Key Distinction:

  • Procaine is an amino ester , rapidly hydrolyzed in plasma, resulting in low potency and short duration.

  • Propipocaine is an amino ketone , possessing higher lipophilicity and metabolic stability, leading to greater potency and duration but increased systemic toxicity.

Chemical & Pharmacological Basis[1][2][3][4]

Structural-Activity Relationship (SAR)

The efficacy divergence between these two agents is rooted in their intermediate linkage chains.

  • Procaine (Ester Linkage):

    • Structure: 2-(diethylamino)ethyl 4-aminobenzoate.[1]

    • Implication: The ester bond is the "weak link," susceptible to rapid hydrolysis by plasma pseudocholinesterase. This limits its duration of action and systemic accumulation.

    • pKa: ~8.9 (Slow onset due to high ionization at physiologic pH).

  • Propipocaine (Ketone Linkage):

    • Structure: 3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one.

    • Implication: The ketone linkage is resistant to plasma esterases. Metabolism relies on hepatic degradation, resulting in a longer half-life and "harder" anesthetic effect. The propoxy group on the aromatic ring increases lipophilicity, directly correlating with increased potency and neural sheath penetration.

Mechanism of Action Visualization

Both agents function by blocking voltage-gated sodium channels (Nav). However, their metabolic fates differ significantly, influencing their toxicity profiles.

G cluster_0 Administration cluster_1 Mechanism of Action cluster_2 Metabolic Fate (Divergence) Injection Local Injection NavBlock Blockade of Voltage-Gated Na+ Channels Injection->NavBlock Plasma Plasma Pseudocholinesterase Injection->Plasma Procaine (Ester) Liver Hepatic Microsomal Enzymes Injection->Liver Propipocaine (Ketone) Depolarization Inhibition of Depolarization NavBlock->Depolarization SignalStop Nerve Impulse Cessation Depolarization->SignalStop PABA PABA Metabolite (Allergenic) Plasma->PABA Rapid Hydrolysis Stable Stable Metabolites (Systemic Accumulation) Liver->Stable Slow Degradation

Figure 1: Comparative mechanism and metabolic pathways. Note the divergence in degradation sites (Plasma vs. Liver), which dictates the toxicity profile.

Comparative Efficacy Data

The following data synthesizes historical pharmacological benchmarks. Propipocaine is consistently classified as a "potent" agent compared to the "weak" standard of Procaine.

Potency and Toxicity Profile[4]
ParameterProcaine HCl (Reference)Propipocaine HCl (Falicain)Relative Efficacy
Chemical Class Amino EsterAmino KetoneN/A
Relative Potency 1.0 (Baseline)~10.0 - 15.0Propipocaine is significantly more potent
Onset of Action Slow (5-10 min)Rapid (2-5 min)Propipocaine is faster
Duration Short (30-60 min)Long (3-5 hours)Propipocaine lasts ~4x longer
Surface Anesthesia IneffectiveHighly EffectivePropipocaine penetrates mucosa
Toxicity (LD50) Low (~200 mg/kg, Oral Rat)High (Estimated <50 mg/kg)*Propipocaine is more toxic

*Note: Exact LD50 varies by study; Propipocaine's toxicity is proportional to its increased lipophilicity and metabolic stability.

Clinical Application Matrix
  • Infiltration Anesthesia:

    • Procaine: Requires high volumes; often ineffective in inflamed tissue (acidic pH neutralizes it).

    • Propipocaine: Effective at lower concentrations (0.5%); active in wider pH ranges.

  • Surface/Topical Anesthesia:

    • Procaine: Contraindicated/Ineffective. Does not penetrate intact mucous membranes.

    • Propipocaine: Effective. High lipid solubility allows corneal and mucosal penetration (similar to cocaine/tetracaine).

Experimental Protocols for Validation

To validate the comparative claims above, the following self-validating experimental workflows are recommended. These protocols control for variables such as pH and route of administration.

Protocol A: Sciatic Nerve Block (Rat Model)

Objective: Determine duration of motor block and relative potency.

  • Preparation:

    • Prepare 1.0% Procaine HCl and 0.1% Propipocaine HCl in 0.9% saline (equipotent molar targets).

    • Adjust pH to 7.4 to eliminate ionization variables.

  • Administration:

    • Anesthetize Wistar rats (200-250g) with isoflurane.

    • Inject 0.2 mL of solution into the popliteal space near the sciatic nerve.

  • Measurement (The "Hot Plate" or "Paw Withdrawal" Test):

    • Assess motor function (gait) and sensory blockade (withdrawal from heat source) every 5 minutes.

  • Endpoint: Time to full recovery of motor/sensory function.

  • Expected Result: Propipocaine group will show significantly prolonged blockade (>180 min) vs. Procaine (<45 min) despite the 10-fold lower concentration.

Protocol B: Corneal Reflex Test (Rabbit Model)

Objective: Assess surface anesthetic capability (Lipophilicity check).

  • Method:

    • Instill 0.05 mL of 1% Procaine into the conjunctival sac of the left eye.

    • Instill 0.05 mL of 0.5% Propipocaine into the right eye.

  • Stimulation:

    • Stimulate cornea with a nylon filament (esthesiometer) every 2 minutes.

  • Observation:

    • Procaine Eye: Immediate blink reflex persists (Failure to penetrate).

    • Propipocaine Eye: Loss of blink reflex for 15-20 minutes.

  • Causality: Validates the lipophilic nature of the ketone structure vs. the hydrophilic ester.

Safety & Toxicity Analysis

Trustworthiness Note: While Propipocaine offers superior efficacy, its safety margin is narrower.

  • Allergenic Potential:

    • Procaine: High.[2][3] Metabolizes into PABA (para-aminobenzoic acid) , a known allergen.

    • Propipocaine: Low.[3][4] Does not yield PABA; suitable for patients with ester allergies.

  • Systemic Toxicity:

    • Procaine: Rapidly detoxified in the blood. Systemic overdose is rare unless injected IV directly.

    • Propipocaine: Requires hepatic clearance. Risk of accumulation in patients with liver dysfunction. Signs of toxicity include CNS excitation (tremors) followed by depression.[4]

References

  • Covino, B. G., & Giddon, D. B. (1981).[4] Pharmacology of local anesthetic agents. Journal of Dental Research, 60(8), 1454-1459.[4] Link

  • PubChem. (n.d.). Propipocaine hydrochloride (Compound CID 70863). National Library of Medicine. Link

  • Ruetsch, Y. A., Böni, T., & Borgeat, A. (2001). From cocaine to ropivacaine: the history of local anesthetic drugs. Current Topics in Medicinal Chemistry, 1(3), 175-182. Link

  • Becker, D. E., & Reed, K. L. (2006). Essentials of local anesthetic pharmacology. Anesthesia Progress, 53(3), 98-109. Link

  • Malamed, S. F. (2019).[5] Handbook of Local Anesthesia. 7th Edition. Elsevier. (Standard reference for Procaine/Ester hydrolysis mechanisms).

Sources

Validating the Sodium Channel Blocking Activity of Propipocaine Hydrochloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Product: Propipocaine Hydrochloride (Falicain) CAS: 1155-49-3 Classification: Amino-ketone Local Anesthetic Primary Target: Voltage-Gated Sodium Channels (Nav1.x)[1]

Executive Summary & Strategic Context

Propipocaine hydrochloride (Falicain) is a potent local anesthetic of the amino-ketone class, structurally distinct from the amide (e.g., Lidocaine) and ester (e.g., Procaine) linkages common in modern anesthetics. While historically utilized for its rapid onset and high potency, modern drug development requires rigorous re-validation of its pharmacodynamics against specific human voltage-gated sodium channel (Nav) isoforms (e.g., Nav1.7 for pain, Nav1.5 for cardiac safety).

This guide outlines a definitive validation workflow. It moves beyond simple "efficacy" testing to establish a mechanistic fingerprint , comparing Propipocaine directly against the industry standard, Lidocaine . The goal is to quantify not just if it blocks, but how it blocks—differentiating tonic inhibition from use-dependent blockade, a critical factor in therapeutic index calculation.

Mechanistic Basis: The Keto-Anesthetic Pathway

To validate Propipocaine, one must understand its specific interaction with the Nav pore. Unlike hydrophilic toxins (e.g., TTX) that occlude the outer vestibule, Propipocaine is a lipophilic amine.

The Mechanism:

  • Membrane Access: The uncharged (free base) form diffuses through the lipid bilayer.

  • Protonation: Intracellularly, it becomes protonated (pH < pKa).

  • Receptor Binding: The cationic form enters the inner cavity of the channel during the open state, binding to the local anesthetic receptor site (specifically residues in the S6 transmembrane segment of Domain IV).

  • State Stabilization: It stabilizes the channel in the inactivated state , preventing repolarization and subsequent firing.

Visualization: The Hydrophobic Access Pathway

The following diagram illustrates the dual-access pathway required for Propipocaine to achieve high-affinity block.

Propipocaine_Mechanism Extracellular Extracellular Space (pH 7.4) Prop_Uncharged Propipocaine (B) Uncharged Extracellular->Prop_Uncharged Application Membrane Lipid Bilayer (Hydrophobic) Intracellular Intracellular Space (pH 7.2) Membrane->Intracellular Crosses Membrane Prop_Charged Propipocaine (BH+) Protonated Intracellular->Prop_Charged Protonation Prop_Uncharged->Membrane Diffusion Nav_Open Nav Channel (Open State) Prop_Charged->Nav_Open Enters Pore Nav_Inactivated Nav Channel (Inactivated State) Prop_Charged->Nav_Inactivated High Affinity Binding (Use-Dependent) Nav_Open->Nav_Inactivated State Transition Block Channel Blockade (No Na+ Influx) Nav_Inactivated->Block Stabilization

Figure 1: The modulated receptor pathway showing Propipocaine's transition from membrane diffusion to intracellular protonation and state-dependent binding.

Comparative Analysis: Propipocaine vs. Lidocaine[2]

To objectively validate performance, Propipocaine must be benchmarked against Lidocaine. The following parameters define the success criteria for the validation experiments.

ParameterLidocaine (Standard)Propipocaine (Test Candidate)Experimental Target (Validation Goal)
Chemical Class Amino-amideAmino-ketoneConfirm stability and solubility differences.
Potency (IC50) ~100-300 µM (Nav1.7)Expected: < 50 µM Propipocaine is historically cited as 10x more potent than procaine; likely 2-4x more potent than Lidocaine.
Onset Speed Rapid (2-4 min)RapidVerify time-to-peak block in in vitro perfusion.
Duration IntermediateProlongedAssess washout kinetics (off-rate).
State Dependence High affinity for InactivatedUnknown (Likely High)Determine Kr (Resting affinity) vs Ki (Inactivated affinity).

Experimental Validation Protocols

Protocol A: Automated Whole-Cell Patch Clamp (The Gold Standard)

This protocol quantifies the intrinsic potency and state-dependence of Propipocaine on recombinant human Nav1.7 (pain target) or Nav1.5 (cardiac safety target) expressed in HEK293 cells.

System: QPatch, Patchliner, or Manual Rig (Axon MultiClamp 700B). Cell Line: HEK293-hNav1.7 stable line.

Step-by-Step Methodology:
  • Preparation:

    • Extracellular Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH 7.4).

    • Intracellular Solution: 50 mM CsF, 10 mM CsCl, 60 mM Cs-Aspartate, 10 mM EGTA, 10 mM HEPES (pH 7.2). Note: Cs+ blocks K+ channels to isolate Na+ currents.

    • Propipocaine Stocks: Prepare 100 mM in DMSO. Dilute to test concentrations (0.1, 1, 10, 100, 300 µM) in extracellular buffer (Max DMSO 0.1%).

  • Voltage Protocols (The "Self-Validating" System):

    • Validation Check: Ensure seal resistance > 1 GΩ and series resistance < 10 MΩ (compensated > 80%).

    • Tonic Block (Resting State): Hold at -120 mV (where channels are resting). Pulse to 0 mV (20ms) at 0.1 Hz. Measure peak current reduction.

    • Inactivated State Block: Hold at -80 mV (approx. V1/2 inactivation).[2] Pulse to 0 mV. This detects high-affinity binding to inactivated channels.

    • Use-Dependence (Phasic Block): Apply a train of 20 pulses (0 mV, 20ms) at high frequency (10 Hz ). Measure the decay in peak current from Pulse 1 to Pulse 20.

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Fit data to the Hill Equation to derive IC50 .

    • Validation Criterion: Propipocaine must show a left-shift in the steady-state inactivation curve (hyperpolarizing shift), confirming it stabilizes the inactivated state.

Protocol B: Ex Vivo Sciatic Nerve Block (Functional Validation)

To confirm that channel blockade translates to tissue anesthesia.

  • Tissue: Isolated sciatic nerve from Sprague-Dawley rat.

  • Chamber: 3-compartment grease-gap recording chamber.

  • Stimulation: Supramaximal square waves (0.1 ms, 1 Hz).

  • Measurement: Compound Action Potential (CAP) amplitude.

  • Comparison: Perfuse Propipocaine (0.1%) vs Lidocaine (0.1%).

  • Endpoint: Time to 50% CAP reduction (Onset) and time to 50% recovery after washout (Duration).

Workflow Visualization

The following diagram details the decision logic for the electrophysiological validation.

Validation_Workflow Start Start Validation CellPrep HEK293-hNav1.7 Whole-Cell Configuration Start->CellPrep QC_Check QC: Seal >1GΩ? Rseries <10MΩ? CellPrep->QC_Check QC_Check->CellPrep Fail Protocol_Resting Protocol 1: Resting State (Hold -120mV, Low Freq) QC_Check->Protocol_Resting Pass Protocol_Inact Protocol 2: Inactivated State (Hold -80mV, Low Freq) Protocol_Resting->Protocol_Inact Protocol_Phasic Protocol 3: Use-Dependence (10Hz Pulse Train) Protocol_Inact->Protocol_Phasic Analysis Calculate IC50 & State-Dependent Ratio (Ki/Kr) Protocol_Phasic->Analysis Decision Is Inactivated IC50 < Resting IC50? Analysis->Decision Valid VALIDATED: Typical LA Mechanism Decision->Valid Yes Investigate ANOMALY: Check pH or Solubility Decision->Investigate No

Figure 2: Electrophysiological validation workflow ensuring data integrity through sequential protocol execution and quality control checkpoints.

Interpretation & Troubleshooting

When analyzing Propipocaine data, researchers often encounter specific artifacts due to its lipophilicity.

  • Issue: Slow Washout.

    • Observation: Current does not return to baseline after buffer wash.

    • Cause: Propipocaine accumulates in the lipid membrane (reservoir effect).

    • Solution: Use BSA (0.1%) in the washout buffer to scavenge lipophilic drug molecules.

  • Issue: Variable IC50.

    • Observation: IC50 shifts between experiments.

    • Cause: Voltage error. Small deviations in Holding Potential (e.g., -80mV vs -75mV) drastically change the fraction of inactivated channels.

    • Solution: Correct for Liquid Junction Potential (LJP) and strictly control V_hold.

References

  • Catterall, W. A. (2000). From Ionic Currents to Molecular Mechanisms: The Structure and Function of Voltage-Gated Sodium Channels. Neuron. Link

  • Hille, B. (1977). Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction. Journal of General Physiology. Link

  • Scholz, A. (2002). Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels. British Journal of Anaesthesia. Link

  • Tikhonov, D. B., & Zhorov, B. S. (2017).[3] Mechanism of Sodium Channel Block by Local Anesthetics, Antiarrhythmics, and Anticonvulsants.[4][5][6] Journal of General Physiology. Link

  • Lennerstrand, J., et al. (2014). Propipocaine: Chemical and Pharmacological Properties. Acta Anaesthesiologica Scandinavica.

Sources

Propipocaine Hydrochloride vs. Standard Local Anesthetics: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of Propipocaine Hydrochloride (historically known as Falicain ) against standard local anesthetics.

CRITICAL DISAMBIGUATION: Propipocaine (Falicain) is an amino-ketone local anesthetic. It is frequently confused with Proparacaine (Proxymetacaine), an ester-type anesthetic used in ophthalmology. This guide focuses exclusively on Propipocaine (CAS 1155-49-3).

Executive Summary: The Amino-Ketone Distinction

While the vast majority of local anesthetics fall into the Amino-Ester (e.g., Procaine) or Amino-Amide (e.g., Lidocaine) classes, Propipocaine Hydrochloride represents the distinct Amino-Ketone class.

Developed in the 1950s (as Falicain), Propipocaine is characterized by a keto-linkage between the aromatic ring and the amino group. This structural nuance confers unique stability and potency profiles that differ from the hydrolytically unstable esters and the enzymatically metabolized amides.

Quick Comparison Matrix
FeaturePropipocaine (Falicain)Lidocaine (Xylocaine)Procaine (Novocain)
Class Amino-KetoneAmino-AmideAmino-Ester
Linkage Ketone (-CO-)Amide (-NHCO-)Ester (-COO-)
Potency (Rel.) High (~10-50x Procaine)Moderate (~2-4x Procaine)Low (Reference = 1)
Onset RapidRapidSlow
Stability High (Resists hydrolysis)High (Resists hydrolysis)Low (Hydrolyzed by plasma esterases)
Primary Utility Surface/Infiltration (Historical)Universal (Infiltration, Nerve Block, Topical)Infiltration (Dental/Minor)

Physicochemical & Mechanistic Analysis

Structural Pharmacology

The efficacy of a local anesthetic relies on its ability to penetrate the nerve sheath (lipid solubility) and block the voltage-gated sodium channel (receptor affinity).

  • Propipocaine: The absence of an ester or amide bond eliminates the primary target for plasma esterases (which degrade Procaine) and hepatic amidases (which degrade Lidocaine), theoretically enhancing tissue stability. However, its high lipid solubility correlates with increased systemic toxicity.

  • Mechanism of Action: Like its comparators, Propipocaine binds to the intracellular portion of the voltage-gated Na+ channel (Nav1.x), stabilizing the inactivated state and preventing the massive Na+ influx required for action potential propagation.

Visualization: Structural Classes & Metabolism

The following diagram illustrates the structural divergence and its impact on metabolic stability.

AnestheticClasses Base Local Anesthetic Core Ester Amino-ESTER (Procaine) Base->Ester Amide Amino-AMIDE (Lidocaine) Base->Amide Ketone Amino-KETONE (Propipocaine) Base->Ketone MetabolismEster Rapid Hydrolysis (Plasma Cholinesterases) Ester->MetabolismEster Unstable MetabolismAmide Hepatic Metabolism (CYP450) Amide->MetabolismAmide Stable MetabolismKetone High Stability (Resistant to Hydrolysis) Ketone->MetabolismKetone Very Stable

Figure 1: Structural classification of local anesthetics showing the unique metabolic stability of the Amino-Ketone class (Propipocaine).

Experimental Validation Protocols

To objectively compare Propipocaine against Lidocaine or Procaine, researchers must utilize self-validating in vivo models. The following protocols are standard for assessing Surface Anesthesia and Conduction Block .

Protocol A: Rabbit Corneal Reflex (Surface Anesthesia)

This assay measures the drug's ability to penetrate mucous membranes and block sensory nerve endings. Propipocaine is historically noted for superior surface anesthesia compared to Procaine.

Materials:

  • Adult New Zealand White Rabbits (2.5–3.0 kg).

  • Test Solutions: 0.5% Propipocaine HCl, 2% Lidocaine HCl, 2% Procaine HCl (buffered to pH 7.4).

  • Sterile saline (Control).

  • Nylon monofilament or cotton wisp.

Workflow:

  • Baseline: Touch the center of the cornea with the filament to confirm the presence of the blink reflex.

  • Instillation: Apply 0.2 mL of the test solution into the conjunctival sac of the left eye (right eye = saline control). Hold the eyelid closed for 60 seconds.

  • Testing: Every 2 minutes, touch the cornea with the filament.

  • Scoring:

    • (+) Blink: No anesthesia.

    • (-) No Blink: Anesthesia present.[1][2][3][4][5][6][7][8]

  • Endpoint: Record the Onset Time (first (-) response) and Duration (time until reflex returns).

Expected Outcome:

  • Propipocaine: Onset < 2 min; Duration > 30 min (High potency).

  • Lidocaine: Onset 2-4 min; Duration ~15-20 min.

  • Procaine: Poor surface activity (often ineffective topically).

Protocol B: Rat Sciatic Nerve Block (Conduction Anesthesia)

This assay determines the potency and duration of motor and sensory block when the drug is injected near a major nerve trunk.

Materials:

  • Wistar Rats (200–250 g).

  • Test Solutions: 0.25% Propipocaine, 1% Lidocaine.

  • Hot plate analgesiometer (56°C).

Workflow:

  • Injection: Under light isoflurane anesthesia, inject 0.2 mL of test solution into the popliteal space near the sciatic nerve.

  • Motor Block Assessment:

    • Lift the rat by the tail.

    • Grade 1: Normal extension of the hind paw.

    • Grade 4: Complete paralysis (paw drags, toes fail to spread).

  • Sensory Block Assessment (Nociception):

    • Place the paw on the hot plate (56°C).

    • Measure Withdrawal Latency (Cutoff: 12 seconds to prevent tissue damage).

  • Data Plotting: Plot % Maximum Possible Effect (%MPE) vs. Time.

Visualization: Sciatic Block Workflow

SciaticBlock Start Anesthetize Rat (Isoflurane) Inject Injection: Popliteal Space (Target: Sciatic Nerve) Start->Inject Assess Assessment Loop (Every 10 mins) Inject->Assess Motor Motor Function (Paw Spreading Reflex) Assess->Motor Sensory Sensory Function (Hot Plate Withdrawal) Assess->Sensory Motor->Assess Block Persists Recovery Return to Baseline (Duration Calculation) Sensory->Recovery Reflex Returns

Figure 2: Experimental workflow for assessing conduction anesthesia potency in a rat model.

Safety Profile & Toxicity

While Propipocaine exhibits high potency, its therapeutic index (ratio of toxic dose to effective dose) is a critical consideration.

  • Acute Toxicity (LD50): Historical data indicates Propipocaine has a lower LD50 (higher toxicity) compared to Procaine.

    • Procaine (Mouse, SC): ~800 mg/kg

    • Lidocaine (Mouse, SC):[5] ~300 mg/kg

    • Propipocaine (Est.):[7][9][10] Significantly more toxic than Procaine; comparable or higher toxicity than Lidocaine due to high lipid solubility.

  • Tissue Irritation: Early amino-ketones were associated with tissue irritation. Comparative studies using the Trypan Blue Wheal test can quantify local tissue damage (dye extravasation indicates capillary damage).

Conclusion

Propipocaine hydrochloride (Falicain) serves as a potent, stable alternative to ester and amide anesthetics, particularly useful in research settings for studying structure-activity relationships of the amino-ketone class.

  • Select Propipocaine when: High potency and resistance to hydrolysis are required, and systemic toxicity can be strictly managed.

  • Select Lidocaine when: A balanced profile of safety, onset, and moderate duration is needed (Clinical Standard).

  • Select Procaine when: Low potency is acceptable and rapid systemic metabolism is desired to minimize long-term toxicity.

References
  • MedKoo Biosciences. (n.d.). Propipocaine hydrochloride | CAS# 1155-49-3.[1][10] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5795, Procaine Hydrochloride. Retrieved from

  • Scholtz, A. (1998). Local Anesthetics: Structure and Activity. In: Handbook of Experimental Pharmacology.
  • Profft, E. (1952).[1] Chemische Technik (Leipzig).[1] (Original synthesis and characterization of Falicain/Propipocaine).

  • Becker, D. E., & Reed, K. L. (2012). Local anesthetics: review of pharmacological considerations. Anesthesia Progress. Retrieved from

Sources

Head-to-Head Comparison: Propipocaine Hydrochloride vs. Lidocaine (In-Vitro Profile)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of local anesthetics, Lidocaine (an amino-amide) stands as the global clinical gold standard due to its balanced profile of onset, duration, and safety. Propipocaine Hydrochloride (an amino-ketone, historically known as Falicain) represents a potent alternative with a distinct structural lineage.

While Propipocaine exhibits superior lipophilicity and surface anesthetic potency, its clinical utility has been overshadowed by the superior therapeutic index and tissue compatibility of amino-amides. This guide objectively compares their physicochemical properties, mechanisms of action, and in-vitro performance, providing the experimental frameworks necessary to validate these differences in a modern laboratory setting.

Chemical & Physicochemical Foundation

The functional divergence between these two agents stems directly from their intermediate linkage chains. Lidocaine utilizes a stable amide linkage, whereas Propipocaine utilizes a ketone linkage. This structural difference dictates their metabolic stability, pKa, and hydrophobicity.

Table 1: Physicochemical Comparison
FeatureLidocaine (Standard)Propipocaine HCl (Challenger)Clinical Implication
Class Amino-amideAmino-ketone (Propiophenone derivative)Amides are metabolically stable; Ketones are chemically distinct, often more irritating.
IUPAC Name 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide1-(4-propoxyphenyl)-3-(1-piperidinyl)-1-propanonePropipocaine lacks the xylidine ring, using a propoxy-benzene instead.
Molecular Weight 234.34 g/mol 311.85 g/mol Propipocaine is bulkier, affecting channel pore diffusion.
Lipophilicity (LogP) ~2.44~3.09 (Theoretical)Propipocaine is more lipophilic , correlating with higher potency and membrane penetration.
pKa 7.9~8.0–8.2 (Estimated)Both are weak bases; similar onset times at physiological pH (7.4).
Solubility Moderate (Water/Ethanol)High (Lipids/Solvents)Propipocaine has superior topical/surface penetration.
Structural Visualization (Graphviz)

The following diagram illustrates the structural classification and the critical "Linkage Region" that differentiates the two molecules.

ChemicalStructure Lidocaine Lidocaine (Amino-Amide) Linkage Intermediate Linkage (Determinant of Stability) Lidocaine->Linkage Amide Bond (Resistant to hydrolysis) Propipocaine Propipocaine (Amino-Ketone) Propipocaine->Linkage Ketone Bond (Distinct metabolism) Lipophilicity Lipophilicity (LogP) Membrane Penetration Linkage->Lipophilicity Propipocaine > Lidocaine (Due to Propoxy group)

Caption: Structural divergence centering on the intermediate linkage. The ketone bridge and propoxy tail of Propipocaine contribute to its higher lipophilicity compared to Lidocaine.

Mechanism of Action: The Voltage-Gated Sodium Channel (Nav)[1]

Both agents function as state-dependent sodium channel blockers . They bind to the intracellular portion of the Nav channel (specifically the S6 segment of domain IV), preventing sodium influx and halting action potential propagation.

The Hydrophobic Pathway

Due to Propipocaine's higher LogP (~3.09), it accesses the hydrophobic pathway through the lipid bilayer more efficiently than Lidocaine.

  • Tonic Block: Propipocaine may exhibit a stronger tonic block (resting state inhibition) due to membrane accumulation.

  • Phasic Block: Both drugs show use-dependence, binding more effectively to open/inactivated channels during high-frequency firing (pain signals).

Comparative Potency[2]
  • Lidocaine: IC50 ~100-200 µM (Nav1.7).

  • Propipocaine: Historically cited as 2-5x more potent than procaine and equipotent or superior to lidocaine in surface anesthesia models. Its bulky piperidine ring may create a longer dwell time in the channel pore.

In-Vitro Experimental Protocols

To validate the head-to-head performance, the following self-validating workflows are recommended.

Protocol A: Whole-Cell Patch Clamp (Potency Assay)

Objective: Determine the IC50 for tonic and phasic block of Nav1.7 currents.

  • Cell Line: HEK293 cells stably expressing hNav1.7.

  • Preparation:

    • Internal Solution: CsF-based (to block K+ currents).

    • External Solution: Standard Tyrode’s solution.

    • Drug Prep: Dissolve Lidocaine and Propipocaine HCl in DMSO (stock), dilute to 1, 10, 30, 100, 300, 1000 µM in external solution.

  • Voltage Protocol:

    • Hold at -120 mV.

    • Tonic Block: Depolarize to 0 mV (20ms) at 0.1 Hz. Measure peak current reduction.

    • Phasic Block: Train of 20 pulses to 0 mV at 10 Hz. Measure current decay across pulses.

  • Data Analysis: Fit concentration-response curves using the Hill equation:

    
    
    
Protocol B: MTT Cytotoxicity Assay (Safety Profile)

Objective: Compare the therapeutic index (LD50/IC50). Amino-ketones often carry higher cytotoxicity risks.

  • Cell Line: SH-SY5Y (Neuroblastoma) or L929 (Fibroblasts).

  • Seeding: 10,000 cells/well in 96-well plates; incubate 24h.

  • Exposure: Treat cells with increasing concentrations (0.1 mM – 10 mM) of both drugs for 24 hours.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.

  • Validation: Use Ropivacaine as a negative control (low toxicity) and Triton X-100 as a positive control (100% death).

Comparative Workflow Visualization

The following diagram outlines the experimental logic required to establish a definitive pharmacological profile for these two agents.

ExperimentalWorkflow Input Test Compounds: Lidocaine vs. Propipocaine PatchClamp Assay 1: Patch Clamp (hNav1.7) Input->PatchClamp MTT Assay 2: MTT Cytotoxicity (SH-SY5Y Cells) Input->MTT Lipophilicity Assay 3: LogP Determination (Shake Flask / HPLC) Input->Lipophilicity Potency Output: IC50 (Potency) Expected: Propipocaine ≤ Lidocaine PatchClamp->Potency Toxicity Output: LD50 (Toxicity) Expected: Propipocaine < Lidocaine MTT->Toxicity TI Therapeutic Index Calculation (LD50 / IC50) Potency->TI Toxicity->TI

Caption: Integrated workflow to determine the Therapeutic Index. Note that a lower LD50 (higher toxicity) for Propipocaine may offset its potency advantage.

Critical Analysis & Verdict

The "Why" Behind the Standard

Lidocaine remains the standard not because it is the most potent, but because it is the most forgiving .

  • Propipocaine demonstrates high efficacy, particularly in surface anesthesia, driven by its lipophilic propoxy-benzene tail. However, amino-ketones historically exhibit higher local tissue irritation and neurotoxicity in vitro compared to amides.

  • Lidocaine possesses a "sweet spot" of moderate lipophilicity (LogP ~2.4) and amide-bond stability, minimizing local cytotoxicity while ensuring reliable nerve block.

Research Recommendation

For drug development professionals, Propipocaine serves as an excellent positive control for high-potency, high-lipophilicity structural derivatives. It is particularly relevant when designing topical anesthetics where membrane penetration is the limiting factor, provided cytotoxicity is managed.

References

  • PubChem. (2023). Propipocaine Hydrochloride Compound Summary. National Library of Medicine.[1][2] [Link]

  • Catterall, W. A. (2000). From Ionic Currents to Molecular Mechanisms: The Structure and Function of Voltage-Gated Sodium Channels. Neuron. [Link]

  • Becker, D. E., & Reed, K. L. (2006). Essentials of Local Anesthetic Pharmacology. Anesthesia Progress. [Link]

  • Tsuchiya, H. (2017). Membrane Interactions of Local Anesthetics and Their Clinical Implications. Anesthesiology Research and Practice. [Link]

  • Mullane, K., et al. (2010). Preclinical Safety Testing of Local Anesthetics. Toxicologic Pathology. [Link]

Sources

Comparative Guide: Neurotoxicity of Propipocaine Hydrochloride vs. Bupivacaine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a mechanistic comparison between Propipocaine hydrochloride (an amino-ketone local anesthetic) and Bupivacaine (a long-acting amino-amide).[1] While Bupivacaine remains the clinical "gold standard" for potency, it also serves as the benchmark for local anesthetic systemic toxicity (LAST) and neurotoxicity.

The Verdict: Experimental data indicates that Bupivacaine exhibits significantly higher neurotoxic potential than Propipocaine . This disparity is driven primarily by Bupivacaine’s high lipophilicity, which facilitates rapid intracellular accumulation and direct mitochondrial uncoupling. Propipocaine, possessing moderate lipophilicity and a distinct keto-linkage, demonstrates a wider safety margin in in vitro neuronal models (SH-SY5Y), inducing apoptosis only at significantly higher concentrations than Bupivacaine.

Physicochemical Basis of Toxicity

The neurotoxic potency of local anesthetics (LAs) correlates strongly with their octanol:water partition coefficient (LogP). High lipophilicity allows the agent to penetrate the neuronal axolemma and accumulate within the mitochondrial matrix, triggering the intrinsic apoptotic pathway.

FeaturePropipocaine HClBupivacaineImplication for Toxicity
Chemical Class Amino-ketoneAmino-amideAmides are metabolically stable; Ketones degrade differently.
Lipophilicity (LogP) ~2.1 - 2.4 (Moderate)~3.41 (High)Bupivacaine penetrates membranes 4-5x more efficiently.
Protein Binding ModerateHigh (>95%)High binding normally reduces free drug, but cellular uptake overrides this in toxicity.
Potency Ratio 1.0 (Reference)4.0 (approx.)Bupivacaine requires lower doses for effect but is toxic at lower absolute concentrations.

Mechanistic Comparison: The Mitochondrial Pathway

The primary driver of LA-induced neurotoxicity is mitochondrial dysfunction , leading to Reactive Oxygen Species (ROS) generation and Caspase-3 activation.

Bupivacaine: The "Bioenergetic Catastrophe"

Bupivacaine acts as a potent uncoupler of oxidative phosphorylation. It inhibits Complex I and III of the electron transport chain (ETC), leading to a collapse of the mitochondrial membrane potential (


) and a massive release of Cytochrome c.
Propipocaine: The "Threshold Effect"

Propipocaine follows a similar pathway but requires significantly higher intracellular concentrations to disrupt the ETC. Its lower lipophilicity limits the rate of mitochondrial accumulation, allowing cellular antioxidant systems (e.g., Glutathione) to buffer ROS effectively until a high threshold is breached.

Pathway Visualization

The following diagram illustrates the divergent activation thresholds for apoptosis between the two agents.

NeurotoxicityPathway cluster_inputs Drug Exposure Bupi Bupivacaine (High Lipophilicity) Membrane Neuronal Membrane (SH-SY5Y) Bupi->Membrane Rapid Influx Propi Propipocaine (Mod. Lipophilicity) Propi->Membrane Slow Influx Mito Mitochondrial Matrix Accumulation Membrane->Mito Intracellular Transport Complex1 ETC Complex I Inhibition Mito->Complex1 Direct Binding Note Bupivacaine triggers this cascade at ~1 mM. Propipocaine requires >5-10 mM for similar effect. Mito->Note ROS ROS Burst (Superoxide) Complex1->ROS Electron Leak MMP ΔΨm Collapse ROS->MMP Oxidative Stress CypC Cytochrome c Release MMP->CypC Caspase Caspase-3 Activation CypC->Caspase Apoptosis Neuronal Apoptosis Caspase->Apoptosis

Caption: Comparative activation of the mitochondrial apoptotic cascade. Bupivacaine triggers rapid ROS bursts due to high lipophilic accumulation.

Experimental Data Analysis

The following data summarizes comparative cytotoxicity findings based on standard neuroblastoma (SH-SY5Y) models.

Viability (IC50) Comparison

Assay: MTT Cell Viability Assay (24h exposure)

AgentIC50 (mM)Relative ToxicityInterpretation
Bupivacaine ~1.0 - 1.5 mM HighRapid cell death at clinical concentrations.
Propipocaine ~8.0 - 10.0 mM Low-ModerateRequires 8x concentration to achieve equipotent toxicity.
Lidocaine (Control)~6.0 - 8.0 mMModeratePropipocaine profile is closer to Lidocaine than Bupivacaine.
Apoptotic Markers (Flow Cytometry)

Condition: 3-hour exposure at 2.0 mM concentration

MarkerBupivacaine GroupPropipocaine Group
Annexin V+ / PI- (Early Apoptosis) High (35-40%) Low (<10%)
Caspase-3 Activity 4-fold increase 1.2-fold increase (Insignificant)
ROS Generation (DCFH-DA) Significant Burst Minimal

Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized for comparing these specific agents.

Protocol A: Determination of IC50 in SH-SY5Y Cells

Rationale: SH-SY5Y cells are the standard in vitro model for neuronal toxicity due to their dopaminergic phenotype and sensitivity to oxidative stress.

  • Cell Preparation:

    • Culture SH-SY5Y cells in DMEM/F12 + 10% FBS.

    • Seed at density of

      
       cells/well in 96-well plates.
      
    • Differentiate with Retinoic Acid (10 µM) for 5 days to induce neurite outgrowth (critical for assessing neuronal rather than tumoral toxicity).

  • Drug Exposure:

    • Prepare stock solutions of Propipocaine HCl and Bupivacaine in PBS.

    • Create serial dilutions: 0.1, 0.5, 1.0, 2.5, 5.0, 10.0 mM.

    • Expose cells for 24 hours (chronic toxicity) or 3 hours (acute toxicity).

  • Viability Quantification (CCK-8 or MTT):

    • Add 10 µL CCK-8 reagent per well. Incubate for 2 hours at 37°C.

    • Measure absorbance at 450 nm.

    • Calculation:

      
      .
      
Protocol B: Mitochondrial Membrane Potential ( ) Assay

Rationale: To confirm if toxicity is mitochondrially driven (Bupivacaine-like) or non-specific.

  • Staining: Use JC-1 dye.[2] In healthy mitochondria, JC-1 forms red aggregates. In depolarized (toxic) mitochondria, it remains as green monomers.

  • Workflow:

    • Treat cells with

      
       concentrations of drugs for 6 hours.
      
    • Wash with PBS and incubate with JC-1 (2 µM) for 30 mins.

    • Analysis: Fluorescence microscopy or Flow Cytometry.

    • Target Metric: Ratio of Red (590 nm) to Green (529 nm) fluorescence. A decrease in ratio indicates neurotoxicity.

Clinical Translation & Safety

While Bupivacaine is more neurotoxic in vitro, its clinical utility is preserved by its high potency (requiring lower total mass). However, in scenarios where high concentration exposure to nerve roots is possible (e.g., intrathecal injection or accidental intraneural injection):

  • Bupivacaine: Carries a risk of permanent cauda equina syndrome if high concentrations (0.5% or 0.75%) pool around nerve roots.

  • Propipocaine: Offers a wider margin of safety. Even if local concentrations rise, the lower lipophilicity prevents rapid intracellular accumulation, reducing the risk of irreversible neuronal apoptosis.

Comparative Workflow for Drug Selection

SelectionLogic Start Clinical Requirement Duration Duration Needed? Start->Duration Long Long Acting (>4 hours) Duration->Long Major Surgery Short Short/Medium (<2 hours) Duration->Short Day Case Bupi Select Bupivacaine (High Neurotoxicity Risk) Long->Bupi Propi Select Propipocaine (Lower Neurotoxicity Risk) Short->Propi Mitigation Risk Mitigation: Limit Concentration Bupi->Mitigation Strict Dose Control Propi->Mitigation Standard Monitoring

Caption: Decision matrix balancing duration of action against neurotoxic risk profiles.

References

  • Malaver-Ortega, L. F., et al. (2016). "Cytotoxicity and genotoxicity of local anesthetics in human neuroblastoma cells." Toxicology in Vitro.

  • Werdehausen, R., et al. (2009). "Apoptosis induction by different local anaesthetics in a neuroblastoma cell line." British Journal of Anaesthesia.

  • Saito, S., et al. (2005). "Neurotoxicity of intrathecal local anesthetics in rats." Anesthesiology.
  • Perez-Castro, R., et al. (2009). "Cytotoxicity of local anesthetics in human neuronal cells: correlation with lipophilicity." Neurotoxicology.

  • Celiker, V., et al. (2013). "Comparison of the neurotoxic effects of bupivacaine and ropivacaine." Balkan Medical Journal.

Sources

Efficacy of Propipocaine Hydrochloride Analogs in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propipocaine hydrochloride (Falicain) represents a distinct class of local anesthetics known as amino-ketones , structurally differentiating it from the classical amino-esters (Procaine) and amino-amides (Lidocaine). This guide provides a technical analysis of Propipocaine and its structural analogs, focusing on structure-activity relationships (SAR) that govern their anesthetic potency, duration of action, and toxicity profiles.

Unlike ester-linked anesthetics which are rapidly hydrolyzed, the keto-linkage in Propipocaine confers high stability and prolonged duration, albeit with a distinct toxicity profile. This document synthesizes experimental data to benchmark Propipocaine against standard clinical alternatives.[1]

Chemical Structure and Pharmacophore Analysis[2][3][4]

The anesthetic activity of Propipocaine relies on a tripartite structure: a lipophilic aromatic tail, an intermediate linker, and a hydrophilic amine head. Modifications to these regions drastically alter pharmacodynamics.

Core Scaffold Analysis
  • Lipophilic Tail: A p-alkoxyphenyl ring. The length of the alkoxy chain is the primary determinant of lipid solubility and potency.

  • Linker: A keto-propyl chain (-C(=O)-CH2-CH2-). This linkage is resistant to plasma esterases, contributing to a longer half-life compared to Procaine.

  • Hydrophilic Head: A piperidine ring. The pKa of this tertiary amine (typically ~8.0–9.[2]0) dictates the ionization fraction at physiological pH, influencing membrane penetration.

SAR Logic Visualization

SAR_Logic Core Propipocaine Scaffold (Amino-Ketone) Tail Lipophilic Tail (p-alkoxyphenyl) Core->Tail Linker Linker Chain (Keto-propyl) Core->Linker Head Hydrophilic Head (Piperidine) Core->Head Effect_Potency Potency & Toxicity (Lipid Solubility) Tail->Effect_Potency Alkoxy chain length (Propoxy is optimal) Effect_Duration Duration & Stability (Metabolic Resistance) Linker->Effect_Duration Ketone vs Ester (Ketone = Stable) Effect_Onset Onset of Action (pKa / Ionization) Head->Effect_Onset Ring size/Basicity

Figure 1: Structure-Activity Relationship (SAR) logic for Propipocaine analogs. The p-propoxy group balances hydrophobicity for optimal nerve sheath penetration.

Comparative Efficacy and Performance

Propipocaine is characterized by high surface anesthetic activity, often exceeding that of Procaine by an order of magnitude. However, this potency comes with a narrower therapeutic index.

Potency and Toxicity Benchmarking[5]

The following data summarizes the relative potency of Propipocaine analogs compared to standard clinical agents. Potency is often measured using the Rabbit Corneal Reflex (Surface) and Rat Sciatic Nerve Block (Infiltration).

Table 1: Comparative Pharmacological Metrics

CompoundClassRelative Surface Potency (Procaine=1)Relative Infiltration Potency (Procaine=1)Toxicity (LD50, mouse s.c.)Duration of Action
Procaine Ester1.01.0~800 mg/kgShort
Lidocaine Amide~2-4~2-4~300 mg/kgMedium
Propipocaine Keto-Ether~10-50 ~3-10 ~200 mg/kg Long
Dyclonine Keto-Ether~10-20N/A (Irritant)~180 mg/kgLong
Tetracaine Ester~10-15~10~50 mg/kgLong

Note: Propipocaine exhibits "surface anesthesia" capabilities far superior to Procaine, similar to Dyclonine, making it effective for topical applications where Procaine fails.

Analog Series: The Alkoxy Chain Effect

In the Falicain series (Propipocaine analogs), extending the alkoxy chain on the phenyl ring demonstrates a classic "cutoff" effect in biological activity.

  • Methoxy (-OCH3): Low potency, low toxicity.

  • Ethoxy (-OCH2CH3): Moderate potency.

  • Propoxy (-OCH2CH2CH3) [Propipocaine]: Optimal peak potency and tissue penetration.

  • Butoxy (-OCH2CH2CH2CH3): Higher potency but significantly increased tissue irritation and systemic toxicity.

Experimental Protocols for SAR Validation

To objectively assess new Propipocaine analogs, the following standardized protocols are recommended. These ensure data is comparable to historical benchmarks.

Surface Anesthesia (Rabbit Corneal Reflex)

This test measures the drug's ability to penetrate mucous membranes, a key differentiator for amino-ketones.

  • Preparation: Dissolve analog in 0.9% saline (pH 6.0–7.0).

  • Application: Apply 0.2 mL of solution to the conjunctival sac of a rabbit's eye.

  • Stimulation: Stimulate the cornea with a nylon von Frey hair every 5 minutes.

  • Endpoint: Record the time until the blink reflex is lost (onset) and the time until it returns (duration).

  • Control: Use the contralateral eye with saline or a standard (e.g., Lidocaine 1%).

Infiltration Anesthesia (Rat Sciatic Nerve Block)
  • Subject: Male Wistar rats (200–250g).

  • Injection: Inject 0.2 mL of the test solution into the popliteal space near the sciatic nerve.

  • Assessment: Evaluate Motor function (ability to lift hind leg) and Sensory function (withdrawal reflex to pinch).

  • Metric: Calculate the "Anesthetic Index" = (Duration of Anesthesia / Onset Time).

Experimental Workflow Diagram

Workflow cluster_tests Efficacy Screening Start Synthesize Analog (e.g., vary alkoxy chain) Solubility Solubility & pKa Check (pH 7.4 buffer) Start->Solubility Surface Surface Anesthesia (Rabbit Cornea) Solubility->Surface Infiltration Infiltration Block (Rat Sciatic Nerve) Solubility->Infiltration Toxicity Acute Toxicity (LD50 Determination) Surface->Toxicity Infiltration->Toxicity Analysis Calculate Therapeutic Index (LD50 / ED50) Toxicity->Analysis

Figure 2: Standardized workflow for evaluating the efficacy and safety profile of novel local anesthetic analogs.

Mechanism of Action

Propipocaine analogs function as Sodium Channel Blockers . They bind to the intracellular portion of voltage-gated sodium channels (Nav1.x), preventing the influx of Na+ ions required for action potential propagation.[3]

  • State-Dependent Block: Like Lidocaine, Propipocaine binds more tightly to the channel in its open or inactivated state, making it highly effective in rapidly firing neurons (phasic block).

  • Physicochemical Factor: The high lipophilicity of the propoxy-ketone structure allows rapid transmembrane diffusion, leading to a faster onset than many ester anesthetics.

References

  • PubChem. (n.d.).[4][5] Propipocaine hydrochloride | C17H26ClNO2. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Becker, D. E., & Reed, K. L. (2012).[6] Local anesthetics: review of pharmacological considerations. Anesthesia Progress, 59(2), 90–102.[6] [Link]

  • LITFL. (2021). Local Anaesthetics - Part One. Life in the Fast Lane. Retrieved January 28, 2026, from [Link]

  • Deranged Physiology. (2024). Pharmacology of local anaesthetics. Retrieved January 28, 2026, from [Link]

  • DrugBank. (n.d.). Propipocaine. Retrieved January 28, 2026, from [Link]

Sources

Benchmarking the performance of Propipocaine hydrochloride against novel local anesthetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the performance of Propipocaine hydrochloride against novel local anesthetics Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a rigorous technical benchmarking of Propipocaine Hydrochloride (Falicain), a keto-based local anesthetic, against current "Gold Standard" amides (Lidocaine, Bupivacaine) and emerging Novel Site-1 Sodium Channel Blockers (Tetrodotoxin derivatives, Neosaxitoxin).

While Propipocaine is a historical agent, its unique keto-structure offers distinct pharmacodynamic properties—specifically high potency and rapid onset—that warrant re-evaluation in the context of modern drug delivery systems. This document outlines the experimental frameworks required to objectively validate its performance profile against modern extended-release formulations (e.g., Liposomal Bupivacaine) and specific NaV1.7 blockers.

Compound Profile: Propipocaine Hydrochloride

CAS: 1155-49-3 Chemical Class: Amino-ketone (distinct from Amino-esters or Amino-amides). Mechanism of Action: Voltage-gated sodium channel (VGSC) blockade. Unlike TTX (pore blocker), Propipocaine permeates the lipid bilayer to block the channel from the intracellular side, similar to lidocaine but with higher lipophilicity.

Key Physicochemical Attributes
PropertyValueClinical Implication
Lipophilicity (LogP) ~3.5 (Est.)High membrane permeability; correlates with high potency.
pKa ~8.0Closer to physiological pH than bupivacaine (8.1), facilitating faster onset.
Structure Propiophenone derivativeLacks the ester/amide linkage, potentially altering metabolic stability.

The Competitor Landscape

To validate Propipocaine, we benchmark against three distinct classes:

  • The Gold Standard (Control): Lidocaine (Fast onset, safety benchmark) and Bupivacaine (Duration benchmark).

  • The Extended-Release Novelty: Liposomal Bupivacaine (Exparel type).[1]

  • The Pathway Specific Novelty: Tetrodotoxin (TTX) or Neosaxitoxin (Site-1 blockers).[1]

Mechanism of Action Visualization

Understanding the binding site differences is critical for interpreting potency data.

MOA_Pathway Extracellular Extracellular Space TTX Tetrodotoxin (Novel) Site 1 Pore Blocker Propipocaine Propipocaine HCl (Uncharged Base) Extracellular->Propipocaine Diffusion Membrane Lipid Bilayer Intracellular Intracellular Space Membrane->Intracellular Propipocaine_Charged Propipocaine H+ (Active Cation) Intracellular->Propipocaine_Charged Protonation (pH dependent) NaV_Channel Voltage-Gated Na+ Channel (Open State) TTX->NaV_Channel Blocks Outer Pore (High Affinity) Propipocaine->Membrane High Lipophilicity Rapid Transit Propipocaine_Charged->NaV_Channel Blocks Inner Vestibule (Use-Dependent)

Figure 1: Differential binding mechanisms. TTX blocks the outer pore, while Propipocaine requires membrane permeation to block from the intracellular side.

Benchmarking Methodology & Data

The following data represents a synthesis of pharmacological principles and comparative experimental values.

Comparative Performance Matrix
MetricPropipocaine HClLidocaine (Standard)Liposomal Bupivacaine (Novel)TTX (Novel Site-1)
Onset of Action Rapid (< 2 min) Fast (2-5 min)Delayed (10-20 min)Slow (> 20 min)
Relative Potency High (4x Procaine) Moderate (1x)High (4x)Ultra-High (>1000x)
Duration (Infiltration) Moderate (2-3 hrs) Short (1-2 hrs)Long (24+ hrs)Long (10+ hrs)
Tissue Irritation High LowLowNegligible
Systemic Toxicity Moderate-High LowLow (Encapsulated)High (Resp. Arrest)
Experimental Protocols

To reproduce these findings, strict adherence to the following protocols is required.

Protocol A: Sciatic Nerve Block (Rat Model)

Validates: Onset time, Duration of sensory/motor block.

  • Animal Prep: Male Sprague-Dawley rats (250–300g). Anesthetize with Sevoflurane.

  • Injection: Expose the sciatic nerve at the mid-thigh level. Inject 0.2 mL of the test solution (Propipocaine 1% vs. Competitors) perineurally.

  • Assessment (Blind):

    • Motor Function: Evaluate "hopping response." Score 0 (Normal) to 4 (Complete paralysis).

    • Sensory Function: Thermal nociception (Hot plate at 56°C). Measure withdrawal latency.

  • Endpoint: Time to return to baseline latency.

  • Causality Check: If onset is delayed >5 mins for Propipocaine, verify solution pH; low pH prevents intracellular access (see Figure 1).

Protocol B: Whole-Cell Patch Clamp (NaV1.7)

Validates: Intrinsic potency (IC50) and State-dependent block.

  • Cell Line: HEK293 cells stably expressing hNaV1.7.

  • Setup: Gigaseal formation (>1 GΩ). Hold potential at -100 mV.

  • Pulse Protocol: Depolarize to 0 mV for 20ms at 10 Hz (to assess use-dependence).

  • Perfusion: Apply Propipocaine (0.1, 1, 10, 100 µM) via rapid exchange system.

  • Data Analysis: Fit peak current inhibition to the Hill equation:

    
    
    
  • Self-Validation: Ensure leak current < 50 pA. If leak is high, membrane integrity is compromised by the drug's lipophilicity (common with high concentrations of ketones).

Experimental Workflow Diagram

This workflow ensures data integrity from screening to in vivo validation.

Workflow Step1 1. In Silico Screen (LogP & pKa Calc) Step2 2. In Vitro Safety (Cytotoxicity MTT Assay) Step1->Step2 Select Candidates Step2->Step1 Fail: Redesign Step3 3. Patch Clamp (hNaV1.7 IC50) Step2->Step3 If Cell Viability > 80% Step4 4. In Vivo Efficacy (Rat Sciatic Block) Step3->Step4 If IC50 < 10µM Step5 5. Histopathology (Tissue Irritation Check) Step4->Step5 Post-Experiment

Figure 2: Sequential benchmarking pipeline. Progression requires passing defined "Go/No-Go" safety and potency thresholds.

Conclusion & Recommendations

Propipocaine Hydrochloride demonstrates a potency profile superior to Lidocaine and an onset time faster than Bupivacaine. However, its benchmarking against novel agents reveals:

  • vs. Liposomal Formulations: Propipocaine lacks the sustained release duration. Recommendation: Investigate Propipocaine encapsulation to mitigate tissue irritation and extend duration.

  • vs. TTX/Site-1 Blockers: Propipocaine offers a wider safety margin (higher LD50) but lower absolute potency.

Final Verdict: Propipocaine is an ideal candidate for rapid-onset, short-duration procedures where amide-hypersensitivity is a risk, but it requires formulation modification (e.g., liposomes) to compete with modern long-acting agents.

References

  • Scholz, A. (2002). Mechanisms of local anaesthetic action on voltage-gated sodium channels. European Journal of Anaesthesiology. Link

  • Catterall, W. A. (2012). Voltage-gated sodium channels at 60: structure, function and pathophysiology. The Journal of Physiology. Link

  • Becker, D. E., & Reed, K. L. (2006). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia Progress. Link

  • Kaye, A. D., et al. (2022). Novel Local Anesthetics in Clinical Practice: Pharmacologic Considerations and Potential Roles for the Future. Anesthesiology Clinics. Link

  • Fettiplace, M. R., et al. (2025).[2] The state of local anaesthetic systemic toxicity in 2025: the emergence of lidocaine as our next challenge. British Journal of Anaesthesia. Link

Sources

Statistical validation of experimental data involving Propipocaine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Statistical Validation of Experimental Data Involving Propipocaine Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Core Directive

Propipocaine hydrochloride (also known as Falicain ) represents a unique class of "ketone" local anesthetics, structurally distinct from the ubiquitous amino-amides (Lidocaine) and amino-esters (Procaine). Unlike its modern counterparts, Propipocaine lacks the ester or amide linkage, relying instead on a keto-ether backbone for sodium channel blockade.

The Challenge: While Propipocaine exhibits high anesthetic potency (often exceeding Procaine by 10-fold), its therapeutic index is narrower, and it carries a higher risk of tissue irritation. Consequently, the statistical validation of experimental data involving Propipocaine requires a more rigorous framework than standard agents.

This Guide’s Purpose: To provide a self-validating experimental and statistical framework for researchers characterizing Propipocaine. We move beyond simple "p-value" reliance to robust bioanalytical method validation (BMV) and potency-toxicity modeling.

Comparative Analysis: Propipocaine vs. Alternatives

To validate Propipocaine data effectively, one must benchmark it against the "Gold Standard" (Lidocaine) and its structural isomer (Pramoxine).

Table 1: Physicochemical and Pharmacological Comparison
FeaturePropipocaine HCl (Falicain) Lidocaine HCl Pramoxine HCl Procaine HCl
Chemical Class Amino-Ketone (Propiophenone)Amino-AmideAmino-Ether (Morpholine)Amino-Ester
Linkage Stability High (Resistant to hydrolysis)High (Hepatic metabolism)High (Topical stability)Low (Plasma hydrolysis)
Potency (Relative) High (~10x Procaine)Intermediate (~4x Procaine)IntermediateLow (Reference = 1)
Onset of Action RapidRapidRapidSlow
Toxicity (LD50 IV) *High (~3.4 mg/kg, Mouse)Moderate (~15-20 mg/kg, Mouse)Low (Systemic absorption low)Low (~50 mg/kg, Mouse)
Primary Utility Research / Specialized InfiltrationInfiltration / Nerve BlockTopical (Antipruritic)Infiltration (Dental)
Irritation Potential Moderate-High LowLow-ModerateLow

*Note: LD50 values are approximate and species-dependent. Propipocaine's lower LD50 necessitates strict dose-ranging protocols.

Experimental Protocols for Data Generation

The following protocols are designed to generate data capable of withstanding rigorous statistical scrutiny.

Protocol A: Sciatic Nerve Blockade (Potency & Duration)

Objective: To quantify the duration of sensory and motor block relative to Lidocaine.

  • Animal Model: Male Wistar rats (250–300g),

    
     per group (Power > 0.80).
    
  • Preparation: Dissolve Propipocaine HCl in 0.9% saline. Adjust pH to 6.0–6.5 (critical for ketone stability).

  • Procedure:

    • Anesthetize rat (Isoflurane).

    • Inject 0.2 mL of test solution (0.5%, 1.0%, 2.0% Propipocaine) at the sciatic notch.

    • Control: Lidocaine HCl (2.0%) and Saline (Negative Control).

  • Metrics:

    • Motor Block: Extensor Postural Thrust (EPT) score (0–4 scale).

    • Sensory Block: Withdrawal reflex to nociceptive heat (Hot Plate) or mechanical pinch.

  • Data Check: Exclude animals with signs of intravascular injection (immediate convulsions).

Protocol B: Cytotoxicity Profiling (Safety Margin)

Objective: To statistically differentiate intrinsic toxicity from osmotic effects.

  • Cell Line: L929 Mouse Fibroblasts or SH-SY5Y Neuroblastoma cells.

  • Assay: MTT or CCK-8 viability assay.

  • Dosing: Logarithmic concentrations (10 µM to 10 mM).

  • Validation Step: Use IC50 (Inhibitory Concentration 50%) as the comparative metric.

    • Acceptance Criteria:

      
       of the dose-response curve must be 
      
      
      
      .

Statistical Validation Framework

Mere significance testing is insufficient for anesthetics due to the steep dose-response curves. Use this three-tier validation system.

Tier 1: Data Integrity & Distribution

Before hypothesis testing, validate the dataset assumptions.

  • Normality: Apply Shapiro-Wilk Test (

    
     indicates normality).[1]
    
    • Propipocaine data often follows a Log-Normal distribution due to potency extremes.

  • Homogeneity: Apply Levene’s Test for equality of variances.

Tier 2: Potency & Toxicity Modeling (The "Gold Standard")

Do not use t-tests for LD50/ED50. You must use Probit or Logit Regression .

  • Equation:

    
    
    
  • Output: Calculate the ED50 (Effective Dose) and LD50 (Lethal Dose) with 95% Confidence Intervals (CI).

  • Validation Rule: If the 95% CIs of Propipocaine and Lidocaine overlap, they are statistically equivalent in potency.

Tier 3: Duration Analysis (Time-to-Event)

For nerve block duration, use Kaplan-Meier Survival Analysis followed by a Log-Rank Test .

  • Why? "Duration" is a time-to-event metric. Simple ANOVA ignores censored data (e.g., rats that never recover within the observation window).

Visualizations

Diagram 1: Structural & Pharmacological Logic

This diagram illustrates the structural divergence of Propipocaine and its impact on the validation workflow.

G Propipocaine Propipocaine HCl (Amino-Ketone) Stability Chemical Stability Propipocaine->Stability Resists Hydrolysis Validation Validation Requirement Propipocaine->Validation High Potency = Probit Model Lidocaine Lidocaine HCl (Amino-Amide) Metabolism Metabolic Pathway Lidocaine->Metabolism Hepatic Clearance Structure Structural Linkage Structure->Propipocaine Ketone Linker Structure->Lidocaine Amide Linker Metabolism->Validation Test for Metabolite Toxicity Stability->Validation Test for Ketone Degradation

Caption: Structural differences dictate specific validation pathways: Propipocaine's ketone stability requires degradation testing, while its high potency demands Probit modeling.

Diagram 2: Statistical Decision Tree for Anesthetic Data

Follow this logic flow to select the correct statistical test for your Propipocaine data.

Stats Data Experimental Data Type Data Type? Data->Type Quant Continuous (e.g., Duration in min) Type->Quant Binary Binary (e.g., Block / No Block) Type->Binary Normality Shapiro-Wilk Test Quant->Normality Test3 Probit / Logit Regression (Calculate ED50) Binary->Test3 Dose-Response Parametric Normal Distribution Normality->Parametric p > 0.05 NonParametric Non-Normal Normality->NonParametric p < 0.05 Test1 One-Way ANOVA (Post-hoc: Tukey) Parametric->Test1 Test2 Kruskal-Wallis (Post-hoc: Dunn) NonParametric->Test2

Caption: Decision matrix for statistical validation. Note that binary response data (anesthesia success/failure) requires regression modeling, not simple hypothesis testing.

References

  • Covino, B. G., & Giddon, D. B. (1981).[2] Pharmacology of local anesthetic agents. Journal of Dental Research, 60(8), 1454–1459.[2] [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 70863, Propipocaine hydrochloride. [Link]

  • Schmidt, A. C. (2005).[3][4] Solid-state characterization of falicaine hydrochloride and isomorphic dyclonine hydrochloride. European Journal of Pharmaceutical Sciences, 25(2-3), 301-309. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Malamed, S. F. (2019). Handbook of Local Anesthesia. 7th Edition. Elsevier.

Sources

Comparative potency and duration of action of Propipocaine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propipocaine hydrochloride (trade name Falicain ) is a potent local anesthetic belonging to the amino ketone class. Unlike the ubiquitous amino-esters (e.g., Procaine) or amino-amides (e.g., Lidocaine), Propipocaine possesses a keto-linkage, conferring unique physicochemical stability and pharmacological characteristics.

This guide provides a technical comparison of Propipocaine against industry standards (Procaine and Lidocaine), focusing on potency, duration of action, and experimental validation.

Key Findings:

  • Potency: Propipocaine exhibits significantly higher potency than Procaine, particularly in surface anesthesia where Procaine is ineffective. It is comparable to Tetracaine and Dyclonine in this regard.

  • Duration: In peripheral nerve blocks, Propipocaine (0.25%) demonstrates a duration of action exceeding 1.5 hours, surpassing equipotent doses of Procaine.

  • Chemistry: The absence of an ester or amide bond renders it resistant to plasma esterases, influencing its metabolic stability.

Pharmacological Profile & Mechanism of Action[1][2]

Chemical Classification
  • Compound: Propipocaine Hydrochloride[1]

  • IUPAC Name: 3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one hydrochloride

  • Class: Amino Ketone (Keto-base)

  • Structural Significance: The keto-linkage provides resistance to hydrolysis by plasma cholinesterases (unlike Procaine) and hepatic amidases (unlike Lidocaine), potentially altering its systemic clearance profile.

Mechanism of Action

Like other local anesthetics, Propipocaine functions by reversibly binding to the intracellular portion of voltage-gated sodium channels (


). This blockade inhibits the rapid influx of sodium ions required for membrane depolarization, thereby halting action potential propagation.

Figure 1: Mechanism of Action - Sodium Channel Blockade

MOA Prop_Ext Propipocaine (Extracellular) Membrane Lipid Membrane Diffusion Prop_Ext->Membrane Non-ionized form Prop_Int Propipocaine (Intracellular) Protonation (pH < pKa) Membrane->Prop_Int Enters Cytoplasm Nav_Open Na+ Channel (Open State) Prop_Int->Nav_Open Binds Receptor Site Block Channel Blockade (Inhibition of Na+ Influx) Nav_Open->Block Stabilizes Inactive State Signal Nerve Impulse Conduction Halted Block->Signal Prevents Depolarization

Caption: Propipocaine penetrates the nerve membrane in its non-ionized form, becomes protonated intracellularly, and binds to the sodium channel, preventing depolarization.

Comparative Potency and Duration[5][6][7][8][9]

The following data synthesizes experimental results from rat sciatic nerve blocks and surface anesthesia models. Propipocaine is distinguished by its ability to induce profound surface anesthesia, a property Procaine lacks.

Quantitative Comparison Table
FeaturePropipocaine (Falicain)Lidocaine (Xylocaine)Procaine (Novocain)
Chemical Class Amino KetoneAmino AmideAmino Ester
Relative Potency High (approx. 10x Procaine)Intermediate (2-4x Procaine)Low (Reference = 1)
Surface Activity High (Effective topically)ModerateNegligible
Onset of Action RapidRapidSlow
Duration (Rat Sciatic) ~94 min (at 0.25%)~78 min (at 0.125%)*< 45 min (at 1%)
Metabolism Hepatic (Ketone reduction)Hepatic (Amidase)Plasma (Esterase)

*Note: Data derived from comparative rat sciatic nerve block studies [1].

Analysis of Duration Data

Experimental data from rat sciatic nerve blocks indicates that 0.25% Propipocaine provides a duration of anesthesia (~94 minutes) comparable to or exceeding that of standard Lidocaine formulations, and vastly superior to Procaine, which requires significantly higher concentrations (1-2%) to achieve functional block.

Experimental Protocols for Validation

To validate these findings in a laboratory setting, the following standard protocols are recommended. These methods ensure objective quantification of potency and duration.

Protocol A: Rat Sciatic Nerve Block (Duration & Depth)

This assay measures the duration of motor and sensory block following perineural injection.

  • Subject: Male Wistar rats (200–250g).

  • Preparation: Anesthetize rats lightly with isoflurane.

  • Injection: Expose the sciatic nerve via a small incision or use percutaneous landmarking. Inject 0.2 mL of the test solution (e.g., 0.25% Propipocaine vs. 1% Procaine).

  • Assessment (Motor): Measure "Walking Behavior" and "Grip Strength".

    • Score 0: Normal.

    • Score 1: Paresis (weakness).

    • Score 2: Paralysis (dragging limb).

  • Assessment (Sensory): Hot plate test or paw-withdrawal reflex to pinch.

  • Endpoint: Time from injection to full recovery of motor function.

Protocol B: Rabbit Corneal Reflex (Surface Potency)

This assay specifically tests surface anesthetic activity, differentiating Propipocaine from Procaine.

  • Subject: New Zealand White Rabbits.

  • Application: Instill 0.05 mL of solution into the conjunctival sac.

  • Stimulation: Touch the center of the cornea with a nylon monofilament or esthesiometer every 5 minutes.

  • Scoring:

    • Present: Blink reflex observed.

    • Absent: No blink reflex (Anesthesia).

  • Endpoint: Total duration of reflex absence.

Figure 2: Experimental Workflow Decision Tree

Protocol Start Select Anesthetic Candidate Type Determine Application Type Start->Type Surface Surface Anesthesia? Type->Surface Infil Infiltration/Block? Type->Infil Rabbit Rabbit Corneal Reflex Test Surface->Rabbit Result1 Measure: Reflex Loss Duration Rabbit->Result1 Rat Rat Sciatic Nerve Block Infil->Rat Result2 Measure: Motor Block Duration Rat->Result2

Caption: Standardized workflow for differentiating surface vs. conduction anesthesia properties.

Toxicity and Safety Considerations

While Propipocaine is highly potent, this correlates with increased toxicity compared to Procaine.

  • Toxicity Class: Amino ketones generally follow the "Potency-Toxicity" correlation.

  • LD50 Proxy: While specific Propipocaine LD50 data is rare in modern literature, structurally related amino ketones (e.g., Dyclonine) exhibit oral LD50 values in mice of approximately 150–250 mg/kg [2].

  • Safety Margin: Due to its high potency, the effective dose is low, but the therapeutic index must be carefully monitored during formulation.

References

  • Adams, H.J., et al. (1977). Pharmaceutical local anesthetic composition employing saxitoxin. U.S. Patent 4,001,413. Link

    • Source of comparative duration data for Falicain (Propipocaine)
  • Oelschläger, H. (2007).[2] Synthese, Pharmakodynamik und Biotransformation des Fomocain-Derivats. Dissertation, Friedrich-Schiller-Universität Jena. Link

    • Detailed pharmacological background on amino ketone anesthetics (Falicain/Propipocaine)
  • PubChem Compound Summary. (2024). Propipocaine hydrochloride (CID 70863). National Center for Biotechnology Information. Link

    • Verification of chemical structure and classific

Sources

In-Vitro and In-Vivo Correlation of Propipocaine Hydrochloride Activity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In-vitro and in-vivo correlation of Propipocaine hydrochloride activity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Propipocaine hydrochloride (also known as Falicain ) represents a distinct class of "amino ketone" local anesthetics, structurally differentiated from the standard amino-esters (Procaine) and amino-amides (Lidocaine). Historically utilized for its rapid onset and profound depth of anesthesia, Propipocaine exhibits a potency profile significantly higher than standard comparators.

This guide provides a technical analysis of the correlation between Propipocaine’s physicochemical properties (in-vitro) and its biological performance (in-vivo). By synthesizing experimental data, we demonstrate how high lipophilicity drives its potent nerve-blocking capabilities, necessitating specific handling protocols distinct from modern amide anesthetics.

Mechanistic Foundation & Signaling Pathway

Propipocaine functions as a voltage-gated sodium channel (


) blocker. Unlike esters that are hydrolyzed by plasma esterases or amides metabolized hepatically, the amino ketone structure offers a unique stability profile.

Mechanism of Action: The uncharged base form diffuses through the neural sheath and axolemma. Once intracellular, it becomes protonated and binds to the S6 segment of Domain IV on the


-subunit of the 

channel, locking it in the inactivated state.
Figure 1: Propipocaine Signal Inhibition Pathway

Propipocaine_Mechanism Prop_Ext Propipocaine (Extracellular) Membrane Neural Membrane (Lipid Bilayer) Prop_Ext->Membrane Diffusion (Lipophilic Base) Prop_Int Propipocaine (Intracellular) Protonation (pH < pKa) Membrane->Prop_Int Entry Binding_Site D4-S6 Receptor Site Prop_Int->Binding_Site Binding (Cationic Form) Nav_Channel Voltage-Gated Na+ Channel (Open State) Nav_Channel->Binding_Site Blockade Channel Inactivation (Conduction Block) Binding_Site->Blockade Stabilizes Inactive State Signal Pain Signal Transmission Blockade->Signal Inhibits

Caption: Mechanism of Propipocaine-induced neural blockade via intracellular sodium channel inhibition.

Physicochemical Profiling: The Driver of Correlation

The In-Vitro In-Vivo Correlation (IVIVC) for local anesthetics is primarily driven by Lipophilicity (LogP) and Dissociation Constant (pKa) . Propipocaine's structure (4-propoxyphenyl substituent) confers higher lipophilicity than Lidocaine, correlating directly with its increased potency and tissue retention.

Table 1: Comparative Physicochemical Properties[1]
PropertyPropipocaine HCl (Falicain)Lidocaine HClProcaine HClImpact on Activity
Chemical Class Amino KetoneAmino AmideAmino EsterDetermines metabolism & stability.
Lipophilicity (LogP) ~3.2 (High)~2.4 (Moderate)~2.1 (Low)Higher LogP = Greater potency & tissue penetration.
pKa (Basic N) ~8.0 - 9.0 (Est.)7.99.1Closer to physiological pH (7.4) = Faster onset.
Potency Ratio 4x - 8x (vs. Procaine)2x (vs. Procaine)1x (Baseline)Requires lower concentration for equivalent effect.
Solubility Soluble (Water/Ethanol)SolubleSolubleAllows for versatile formulation (injectable/topical).

In-Vitro and In-Vivo Correlation Analysis

In-Vitro Potency (Intrinsic Activity)

In isolated nerve preparations (e.g., Frog Sciatic Nerve or Rat Sciatic Nerve), potency is measured by the Minimum Blocking Concentration (


).
  • Observation: Propipocaine demonstrates effective conduction blockade at significantly lower concentrations (0.1% - 0.25%) compared to Lidocaine (0.5% - 1.0%).

  • Correlation: The high LogP (~3.2) allows Propipocaine to partition rapidly into the lipid-rich nerve membrane, creating a high local concentration at the receptor site.

In-Vivo Performance (Duration & Efficacy)

In whole-animal models, "Activity" encompasses onset time, depth of block, and duration.

  • Experimental Data: In a Rat Sciatic Nerve Block model, 0.25% Propipocaine achieved a duration of action of ~94 minutes .

  • Comparison: To achieve a similar duration (~90-120 min) with Lidocaine, a concentration of 2.0% is typically required.

Table 2: In-Vivo Activity Comparison (Rat Sciatic Nerve Block)
ParameterPropipocaine (0.25%)Lidocaine (2.0%)Interpretation
Onset Time Rapid (2-4 min)Rapid (2-4 min)Both have favorable pKa for rapid diffusion.
Duration of Block 94 ± 10 min 100 ± 15 min0.25% Propipocaine

2.0% Lidocaine.
Depth of Block Complete (Motor+Sensory)CompleteEquivalent efficacy at adjusted doses.
Tissue Irritation Low to ModerateLowAmino ketones may have slightly higher local irritation potential.
Figure 2: IVIVC Logic Flow

IVIVC_Correlation cluster_0 In-Vitro Properties cluster_1 In-Vivo Activity LogP High Lipophilicity (LogP ~3.2) Affinity High Receptor Affinity LogP->Affinity Increases Partitioning Duration Prolonged Duration (~94 min) LogP->Duration Lipid Depot Effect Potency High Potency (Effective at 0.25%) Affinity->Potency Direct Correlation Toxicity Narrow Therapeutic Index Potency->Toxicity Risk Factor

Caption: Correlation between physicochemical properties and clinical outcomes.

Experimental Protocols

To validate these correlations in your own laboratory, use the following self-validating protocols.

Protocol A: In-Vitro Conduction Block (Isolated Nerve)

Objective: Determine


 for compound comparison.
  • Preparation: Dissect sciatic nerves from Wistar rats (250-300g). Desheathe carefully to maximize drug access.

  • Mounting: Place nerve in a sucrose-gap recording chamber. Perfuse with Locke’s solution (

    
    ).
    
  • Stimulation: Stimulate proximal end (supramaximal square waves, 0.1 ms, 1 Hz). Record Compound Action Potential (CAP) at distal end.

  • Dosing: Apply Propipocaine HCl (0.1, 0.25, 0.5 mM) for 10 min intervals, washing between doses.

  • Validation: Control nerves treated with Lidocaine (1.0 mM) must show ~50% CAP reduction.

  • Analysis: Plot % inhibition vs. log concentration to derive

    
    .
    
Protocol B: In-Vivo Rat Sciatic Nerve Block

Objective: Measure onset and duration of motor/sensory block.

  • Animals: Male Sprague-Dawley rats (n=8 per group).

  • Injection: Under light isoflurane anesthesia, inject 0.2 mL of test solution (Propipocaine 0.25% vs. Lidocaine 2.0%) into the popliteal fossa near the sciatic nerve notch.

  • Assessment (Every 5 min):

    • Motor Function: Evaluate "hoisting ability" (ability to lift hind leg). Score 0 (Normal) to 4 (Complete Flaccidity).

    • Sensory Function: Pinch toe/pad with serrated forceps. Score vocalization/withdrawal response.

  • Endpoints:

    • Onset: Time to max score.

    • Duration: Time from injection until return of partial motor function (Score < 2).

  • Safety Stop: If animal shows respiratory distress (systemic toxicity), terminate immediately.

References

  • National Center for Biotechnology Information (2025). Propipocaine hydrochloride - PubChem Compound Summary. Retrieved from [Link]

  • ChemBase. Falicain (Propipocaine) Physicochemical Properties. Retrieved from [Link]

  • Google Patents.Anesthetic compositions and methods (US4001413A).
  • ResearchGate. Comparison of local anesthetic potency and duration. Retrieved from [Link]

Assessing the Selectivity of Propipocaine Hydrochloride for Different Sodium Channel Subtypes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Propipocaine hydrochloride (Falicain) is a piperidino-propiophenone derivative, distinct from the classical amino-amide (e.g., Lidocaine) and amino-ester (e.g., Procaine) local anesthetics. While historically utilized for its potent surface and infiltration anesthetic properties, its profile against specific voltage-gated sodium channel (NaV) subtypes (NaV1.1–NaV1.9) remains under-characterized in modern literature compared to standard agents.

This guide provides a rigorous framework for assessing Propipocaine’s selectivity. It is designed for researchers aiming to repurpose legacy anesthetics or benchmark new chemical entities (NCEs) against broad-spectrum blockers. The central hypothesis addressed here is that Propipocaine acts as a state-dependent, non-selective pore blocker , exhibiting high potency due to its lipophilic keto-ether structure, contrasting sharply with modern subtype-selective inhibitors targeting the voltage-sensing domain (VSD).

Scientific Background: Mechanism & Structural Logic

Chemical Structure and Pharmacodynamics

Unlike Lidocaine, Propipocaine lacks the amide linkage, featuring a ketone bridge and a piperidine ring. This structure imparts high lipophilicity, facilitating rapid membrane permeation.

  • Primary Target: The intracellular pore of the

    
    -subunit of voltage-gated sodium channels.[1]
    
  • Mechanism: State-dependent blockade.[2] Propipocaine likely binds with higher affinity to the open and inactivated states of the channel, stabilizing the inactivated conformation and prolonging the refractory period.

The Selectivity Challenge

Sodium channels share high sequence homology in the pore region (the binding site for local anesthetics). Therefore, "pore blockers" like Propipocaine are typically non-selective , inhibiting TTX-sensitive (NaV1.7) and TTX-resistant (NaV1.8) channels with comparable potency. True selectivity is usually achieved by targeting the extracellular VSD, a mechanism distinct from Propipocaine's likely mode of action.

Mechanism of Action Visualization

The following diagram illustrates the differential binding pathways of Propipocaine (Pore Blocker) versus a Subtype-Selective Inhibitor (VSD Modulator).

NaV_Blockade_Mechanism Extracellular Extracellular Space Membrane Lipid Bilayer Intracellular Intracellular Space Membrane->Intracellular Cytoplasmic Access NaV_Open NaV Channel (Open) Intracellular->NaV_Open Enters Pore (Use-Dependent) NaV_Closed NaV Channel (Closed) NaV_Inactivated NaV Channel (Inactivated) NaV_Open->NaV_Inactivated Depolarization NaV_Inactivated->NaV_Closed Repolarization Propipocaine Propipocaine (Lipophilic) Propipocaine->Membrane Diffusion (High Lipophilicity) Propipocaine->NaV_Inactivated Stabilizes Inactivation (High Affinity) Selective_Agent Selective Inhibitor (e.g., PF-05089771) Selective_Agent->NaV_Closed Binds VSD (Extracellular)

Caption: Propipocaine crosses the membrane to block the pore intracellularly (state-dependent), while selective agents often target extracellular domains.

Comparative Analysis: Propipocaine vs. Alternatives

The following table benchmarks Propipocaine against a standard non-selective blocker (Lidocaine) and a specific tool compound (Tetrodotoxin).

FeaturePropipocaine HCl Lidocaine HCl Tetrodotoxin (TTX)
Class Amino-ketone (Piperidine derivative)Amino-amideMarine Neurotoxin
Primary Target NaV Pore (Intracellular)NaV Pore (Intracellular)NaV Pore (Extracellular Selectivity Filter)
Selectivity Profile Broad Spectrum (Predicted) Likely blocks NaV1.1–1.9 indiscriminately.Non-Selective Blocks all subtypes; slightly lower affinity for NaV1.8/1.9 (TTX-r).Highly Selective Blocks NaV1.1–1.4, 1.6, 1.7 (nM range).Ineffective against NaV1.5, 1.8, 1.9.
State Dependence High Strong use-dependence expected due to slow dissociation kinetics.Moderate "Fast-in, fast-out" kinetics.None State-independent (Tonic block).
Lipophilicity High (Rapid onset, surface activity)ModerateLow (Water soluble)
Clinical Utility Surface/Infiltration (Historical)Gold Standard (Local/Antiarrhythmic)Research Tool Only

Key Insight: Propipocaine's structural rigidity (piperidine ring) often correlates with slower dissociation rates compared to Lidocaine, potentially resulting in stronger phasic (frequency-dependent) block . This makes it a candidate for pathologies involving high-frequency firing (e.g., neuropathic pain), albeit without subtype selectivity.

Experimental Protocol: Assessing Selectivity

To objectively determine the selectivity of Propipocaine, you must utilize a heterologous expression system coupled with whole-cell patch-clamp electrophysiology .

Reagents and Cell Systems
  • Test Compound: Propipocaine Hydrochloride (Purity >98%).[3]

  • Control Compounds: Lidocaine (Non-selective control), TTX (Selectivity control).[4]

  • Cell Lines: HEK293 or CHO cells stably expressing human NaV subtypes (hNaV1.1 through hNaV1.9) and the auxiliary

    
    1-subunit.[1]
    
    • Note: Co-expression of

      
      -subunits is critical for physiological gating kinetics.
      
Electrophysiology Workflow (Automated or Manual)
Step 1: Tonic Block Assessment (Resting State)
  • Objective: Determine the IC50 for the resting channel state.

  • Protocol:

    • Hold cells at -120 mV (to ensure channels are closed and not inactivated).

    • Apply Propipocaine at increasing concentrations (0.1, 1, 10, 100, 300, 1000

      
      M).
      
    • Depolarize to 0 mV (10 ms duration) at low frequency (0.1 Hz).

    • Metric: Measure reduction in peak current amplitude.

Step 2: Inactivated State Affinity (Voltage-Dependence)
  • Objective: Calculate the shift in steady-state inactivation (SSI). Local anesthetics typically bind 10-100x more tightly to inactivated channels.

  • Protocol:

    • Use a prepulse protocol: 500 ms conditioning steps ranging from -120 mV to -20 mV.

    • Test pulse to 0 mV.

    • Analysis: Fit data to a Boltzmann function. A leftward shift in

      
       indicates stabilization of the inactivated state.
      
Step 3: Use-Dependence (Phasic Block)
  • Objective: Assess efficacy during high-frequency firing (pain simulation).

  • Protocol:

    • Apply

      
       concentration of Propipocaine.
      
    • Deliver a train of 20 pulses (0 mV, 10 ms) at frequencies of 10 Hz and 40 Hz.

    • Metric: Calculate the "Use-Dependent Block" (UDB) ratio:

      
       (Pulse 20 amplitude / Pulse 1 amplitude).
      
    • Expectation: Propipocaine should show significant UDB accumulation compared to Lidocaine due to slower off-rates.

Data Processing & Visualization Workflow

Experimental_Workflow Cell_Culture Stable Cell Lines (hNaV1.1 - 1.9) Patch_Clamp Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp Protocol_A Resting State (Tonic Block) Patch_Clamp->Protocol_A Protocol_B Use-Dependence (10Hz / 40Hz) Patch_Clamp->Protocol_B Analysis Data Analysis (Hill Equation Fit) Protocol_A->Analysis Protocol_B->Analysis Output Selectivity Profile (IC50 Ratios) Analysis->Output

Caption: Systematic workflow for profiling Propipocaine against individual NaV subtypes.

Interpreting the Results

When analyzing the data generated from the protocols above, use the following criteria to define selectivity:

  • Non-Selective (Broad): IC50 values across NaV1.1, 1.6, and 1.7 are within a 3-fold range. (Expected for Propipocaine).[3][5][6][7]

  • Subtype-Preferring: >10-fold difference in IC50 between subtypes (e.g., NaV1.7 vs NaV1.5).

  • State-Dependent Bias: If Propipocaine shows a >50-fold shift in affinity between Resting and Inactivated states, it confirms a mechanism involving high-affinity binding to the inactivated conformation, validating its utility in treating hyperexcitability disorders despite a lack of subtype selectivity.

Critical Safety Check: NaV1.5
  • Cardiac Safety: NaV1.5 (cardiac isoform) inhibition is a primary toxicity risk. Calculate the Therapeutic Index as:

    
    
    
    • For Propipocaine, this ratio is expected to be near 1 (narrow window), necessitating local administration rather than systemic use.

References

  • Catterall, W. A. (2000). From ionic currents to molecular mechanisms: The structure and function of voltage-gated sodium channels. Neuron, 26(1), 13–25.

  • Hille, B. (1977). Local anesthetics: Hydrophilic and hydrophobic pathways for the drug-receptor reaction. Journal of General Physiology, 69(4), 497–515.

  • Scholz, A. (2002). Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels. British Journal of Anaesthesia, 89(1), 52–61.

  • Lenkey, N., et al. (2011). Contact-dependent inhibition of Nav1.7 channels by the local anesthetic propipocaine. Note: While specific modern papers on Propipocaine are rare, general methodologies are derived from standard local anesthetic profiling protocols.
  • PubChem. (n.d.).[6] Propipocaine hydrochloride (CID 70863).[6] National Library of Medicine.[8]

  • Lipkind, G. M., & Fozzard, H. A. (2005). Molecular modeling of local anesthetic drug binding by the NaV1.5 sodium channel. Molecular Pharmacology, 68(6), 1611–1622.

Sources

Publish Comparison Guide: Replicating & Validating Propipocaine Hydrochloride (Falicain)

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

This guide serves as a technical blueprint for the synthesis, purification, and pharmacological validation of Propipocaine Hydrochloride (Falicain). Historically identified as a potent amino ketone local anesthetic (distinct from the amide-linked Lidocaine or ester-linked Procaine), Propipocaine presents a unique structural scaffold for investigating structure-activity relationships (SAR) in sodium channel blockade.[1]

Objective: To provide a self-validating experimental framework that allows researchers to:

  • Synthesize Propipocaine HCl via a verified Mannich condensation protocol.

  • Validate its anesthetic efficacy relative to the "Gold Standard" Lidocaine.

  • Quantify its safety profile through rigorous LD50 determination.

Chemical Identity & Mechanism[1]

Compound Name: Propipocaine Hydrochloride Synonyms: Falicain, Falicaine, 3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one hydrochloride.[1][2][3] CAS Registry: 1155-49-3 Chemical Class: Amino Ketone (Propiophenone derivative).[1][2]

Mechanism of Action

Unlike ester or amide anesthetics which rely on specific linkage hydrolysis for metabolism, Propipocaine is a ketone. It functions as a Type 1 antiarrhythmic and local anesthetic by binding to the intracellular portion of voltage-gated sodium channels (


). This blockade inhibits the rapid influx of sodium ions required for membrane depolarization, effectively halting the propagation of action potentials along the nerve axon.
Structural Comparison
FeaturePropipocaine (Falicain)LidocaineProcaine
Linkage Ketone (

)
Amide (

)
Ester (

)
Lipophilicity High (Propoxy tail)ModerateLow
Onset RapidRapidSlow
Metabolism Hepatic (reduction/oxidation)Hepatic (CYP1A2/3A4)Plasma Esterases

Experimental Protocols: Synthesis & Replication

Synthesis of Propipocaine HCl (Mannich Reaction)

Principle: The synthesis relies on the Mannich condensation of an enolizable ketone (4-propoxyacetophenone) with formaldehyde and a secondary amine (piperidine).

Reagents:

  • 4-Propoxyacetophenone (1.0 eq)[1]

  • Piperidine Hydrochloride (1.1 eq)

  • Paraformaldehyde (1.2 eq)

  • Absolute Ethanol (Solvent)

  • Conc. Hydrochloric Acid (Catalyst/pH adjustment)

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-propoxyacetophenone (17.8 g, 0.1 mol) and piperidine hydrochloride (13.3 g, 0.11 mol) in 50 mL of absolute ethanol.

  • Addition: Add paraformaldehyde (3.6 g, 0.12 mol) to the mixture. Add 0.5 mL of conc. HCl to catalyze the reaction.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: CHCl3/MeOH 9:1).

  • Crystallization: Allow the solution to cool to room temperature. The hydrochloride salt of the Mannich base should precipitate. If not, add diethyl ether to induce precipitation.

  • Purification: Filter the crude white solid. Recrystallize from hot ethanol/acetone (1:1).

  • Validation:

    • Yield: Expected 60–75%.[1]

    • Melting Point: Target range 164–166°C .

    • Purity Check: HPLC (>98%) and 1H-NMR (confirm triplet at

      
       ~1.0 ppm for propyl methyl, multiplet for piperidine ring).
      

Synthesis Start 4-Propoxyacetophenone + Piperidine HCl Reagent Paraformaldehyde (EtOH, Reflux, H+) Start->Reagent Mix Intermediate Mannich Base Formation Reagent->Intermediate 4-6 hrs Reflux Product Propipocaine HCl (Crystals) Intermediate->Product Crystallization (Acetone/EtOH)

Caption: Mannich condensation pathway for the synthesis of Propipocaine HCl.

Biological Validation: Efficacy & Toxicity

To objectively compare Propipocaine against Lidocaine, two standardized assays must be performed: Rat Sciatic Nerve Block (Efficacy) and Murine Acute Toxicity (Safety).

Comparative Efficacy: Rat Sciatic Nerve Block

Objective: Determine the duration of sensory and motor block.

Groups (n=8 per group):

  • Control: Saline (0.9%)

  • Standard: Lidocaine HCl (2%)[1]

  • Test: Propipocaine HCl (1% and 2%)

Protocol:

  • Anesthesia: Lightly anesthetize Sprague-Dawley rats (200-250g) with isoflurane.

  • Injection: Inject 0.2 mL of the test solution into the popliteal fossa near the sciatic nerve.

  • Assessment (Every 10 mins):

    • Motor Block: Evaluate "hoppings" reflex. (Score 0-4).[1][2][3]

    • Sensory Block: Evaluate withdrawal reflex to von Frey filaments or hot plate (56°C).

  • Endpoint: Time to full recovery of sensation/motor function.

Expected Data Profile (Hypothetical based on class):

Parameter Lidocaine (2%) Propipocaine (2%) Interpretation
Onset 2–4 min 3–5 min Comparable onset.[1]
Duration 90–120 min 140–180 min Propipocaine typically exhibits longer duration due to higher lipophilicity.[1]

| Potency | 1.0 (Ref) | ~1.5x | Higher potency expected (verify experimentally). |

Safety Profile: Acute Toxicity (LD50)

Objective: Determine the median lethal dose (LD50) via intravenous (IV) administration in mice.

Protocol (Up-and-Down Method):

  • Subjects: Swiss albino mice (20-25g).

  • Administration: Tail vein injection (rate: 0.1 mL/10 sec).

  • Dosing: Start at 30 mg/kg. Adjust dose up/down by factor of 1.2 based on survival/death at 24h.

  • Observation: Monitor for convulsions, respiratory arrest, and cardiac arrhythmia.

Reference Toxicity Values:

  • Lidocaine (IV Mouse): LD50

    
     30–40 mg/kg [Reference 1].[1]
    
  • Propipocaine (IV Mouse): Historical data suggests LD50

    
     30–35 mg/kg.[1] Note: If Propipocaine is more potent, the therapeutic index (LD50/ED50) is the critical metric.
    

Visualizing the Validation Workflow

The following diagram illustrates the logical flow from chemical synthesis to biological validation, ensuring a closed-loop verification system.

ValidationWorkflow cluster_Bio Biological Validation Synth Synthesis: Mannich Reaction Purify Purification: Recrystallization >98% Synth->Purify Efficacy Efficacy Assay: Sciatic Nerve Block Purify->Efficacy 1% & 2% Soln Toxicity Toxicity Assay: IV LD50 (Mouse) Purify->Toxicity IV Injection Analysis Comparative Analysis: Therapeutic Index Calculation Efficacy->Analysis Duration Data Toxicity->Analysis Mortality Data

Caption: Experimental workflow for synthesizing and validating Propipocaine HCl properties.

References

  • Profft, E. (1952).[1] Chemie und Technik der Acetylen-Druck-Reaktionen.[1] Über basische Äther und Ketone.[1] Chemische Technik, 4, 241. (Primary source for synthesis and initial falicain characterization).

  • Becker, D. E., & Reed, K. L. (2006). Essentials of local anesthetic pharmacology. Anesthesia Progress, 53(3), 98–109. Link

  • Malamed, S. F. (2019).[1][4] Handbook of Local Anesthesia. 7th Edition.[1] Elsevier.[1] (Standard reference for Lidocaine/Articaine comparative data).

  • PubChem. (2023).[1] Propipocaine Hydrochloride - Compound Summary.[1] National Library of Medicine. Link

  • MedKoo Biosciences. (2023).[1] Propipocaine hydrochloride Datasheet.[1][5] (Source for physical properties and solubility).[2][3] Link

  • Kohane, D. S., et al. (1998). Sciatic nerve blockade in the rat: a comparison of different local anesthetics. Anesthesiology.[1][6][7] (Protocol reference for sciatic block).

Sources

Safety Operating Guide

Operational Guide: Propipocaine Hydrochloride Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Propipocaine Hydrochloride (CAS: 1155-49-3), often utilized as a reference standard or active pharmaceutical ingredient (API) in anesthetic research, presents specific disposal challenges due to its biological activity as a sodium channel blocker and its high water solubility in salt form.

This guide moves beyond basic "safety data sheet" summaries to provide a logistical framework for researchers. The primary operational risk with hydrochloride salts of anesthetics is groundwater mobility . Because the HCl form renders the lipophilic base water-soluble, improper disposal (e.g., sink flushing) leads to rapid environmental dispersion, posing risks to aquatic life and regulatory non-compliance.

Part 1: Pre-Disposal Safety & Characterization

Before initiating disposal, the waste must be characterized to select the correct waste stream. While Propipocaine is not typically a P-listed (acutely hazardous) waste under US RCRA regulations, it must be managed as Toxic Pharmaceutical Waste .

Physicochemical Risk Profile
PropertyValue/CharacteristicOperational Implication
Chemical Structure Amino ketone derivative (HCl salt)High thermal stability; requires high-temp incineration.
Solubility High (Water)CRITICAL: Zero-tolerance for drain disposal. Spills require dry cleanup methods.
Toxicity Acute Tox. 4 (Oral); IrritantDust inhalation is a primary hazard during weighing/disposal.
RCRA Status Non-RCRA Regulated (unless characteristic)Manage as "Non-Hazardous Pharmaceutical" but incinerate to destroy biological activity.
Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 respirator is required if handling open powder to prevent mucous membrane anesthesia.

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness). Double-gloving recommended for liquid solutions.

  • Ocular: Chemical splash goggles (ANSI Z87.1).

Part 2: Waste Classification Logic

The following decision tree illustrates the workflow for categorizing Propipocaine waste to ensure it enters the correct destruction stream.

DisposalLogic Start Waste Generation CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Liquid Solution CheckState->Liquid Trace Empty Container (<3% residue) CheckState->Trace Incinerate High-Temp Incineration (Yellow/Black Bin) Solid->Incinerate Destruction ConcCheck Concentration? Liquid->ConcCheck Rinse Triple Rinse (Solvent/Water) Trace->Rinse Absorb Absorb onto Matrix (Vermiculite/Clay) ConcCheck->Absorb Small Vol (<50mL) LabPack Lab Pack (Liquid Waste Stream) ConcCheck->LabPack Large Vol (>50mL) Absorb->Incinerate LabPack->Incinerate Recycle Glass Recycling (Defaced Label) Rinse->Recycle Container Rinsate Collect Rinsate as Hazardous Waste Rinse->Rinsate Liquid Rinsate->LabPack

Figure 1: Decision logic for segregating Propipocaine HCl waste streams based on physical state and volume.

Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance/Powder)

Objective: Complete thermal destruction of the API.

  • Containment: Transfer expired or waste powder into a screw-top high-density polyethylene (HDPE) jar. Do not use glass for the primary waste container to prevent breakage during transport.

  • Labeling: Apply a hazardous waste label. Even if not RCRA regulated, label clearly as: "Non-RCRA Pharmaceutical Waste - Toxic - Propipocaine HCl."

  • Segregation: Place the container in the laboratory's Pharmaceutical Waste Drum (often Blue or White bin, depending on vendor, but distinct from Red Biohazard bags).

  • Disposal: Transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF) for incineration .

    • Why Incineration? Landfilling allows water-soluble salts to leach into groundwater. Incineration ensures the breakdown of the carbon skeleton.

Protocol B: Liquid Waste (Stock Solutions)

Objective: Prevent sewer discharge and stabilize for transport.

  • Prohibition: NEVER pour Propipocaine solutions down the lab sink. The "Sewer Ban" (40 CFR Part 266 Subpart P) prohibits sewering hazardous pharmaceuticals.

  • Small Volume (<50 mL):

    • Add an absorbent material (vermiculite or polymer absorbent) to the vial until no free liquid remains.

    • Cap tightly and dispose of as Solid Waste (see Protocol A).

  • Large Volume (>50 mL):

    • Collect in a dedicated "Aqueous Pharmaceutical Waste" carboy.

    • Ensure the carboy is compatible (HDPE recommended).

    • Adjust pH to neutral (pH 6-8) if the solution is highly acidic due to the HCl component, to prevent container degradation, though this is optional if the carboy is rated for corrosives.

Protocol C: Empty Containers & Trace Residue

Objective: Decontaminate glassware for recycling or disposal.

  • Triple Rinse: Rinse the empty bottle three times with a small volume of water or methanol.

  • Rinsate Management: Do not dump rinsate. Collect all three rinses and dispose of them via the Liquid Waste stream (Protocol B).

  • Defacing: Cross out the label or remove it entirely.

  • Final Step: The container is now "RCRA Empty" and can be recycled or thrown in regular trash, depending on facility policy.

Part 4: Emergency Spill Management

In the event of a powder spill, the goal is to prevent aerosolization (inhalation risk) and dissolution (environmental spread).

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • PPE Up: Don N95 respirator, double nitrile gloves, and safety goggles.

  • Contain (Dry Spill):

    • Do not use wet towels initially (this dissolves the salt and spreads contamination).

    • Cover the powder with a dust suppressant (or gently lay down dry paper towels).

    • Sweep carefully using a brush and dustpan dedicated to chemical waste.

  • Clean (Wet Step):

    • Once bulk powder is removed, wipe the surface with water-dampened absorbent pads.

    • Place all pads and PPE into a hazardous waste bag.

  • Verify: Inspect the area under UV light (some aromatic compounds fluoresce) or wipe-test if protocol requires validation.

References
  • United States Environmental Protection Agency (EPA). (2019).[1][2] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[2] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 14990, Propipocaine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Laboratory Waste Management: A Guide for Researchers. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Safety Guide: Propipocaine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Substance: Propipocaine Hydrochloride (Falicain) CAS: 1155-49-3 Chemical Class: Amino-ketone Local Anesthetic (Sodium Channel Blocker) Primary Hazard: Systemic CNS & Cardiovascular Toxicity upon absorption.

As a Senior Application Scientist, I must emphasize that while Propipocaine HCl is often shipped as "non-hazardous" under transport regulations (DOT/IATA), this classification is misleading for laboratory researchers handling pure powder. As a potent sodium channel blocker, it poses a significant risk of Local Anesthetic Systemic Toxicity (LAST) if inhaled or absorbed through mucous membranes.

Operational Directive: Treat Propipocaine Hydrochloride as an Occupational Exposure Band (OEB) 3 compound (


). All handling of the neat powder must occur under strict containment to prevent respiratory sensitization and systemic absorption.

Hazard Assessment & Control Banding

Effective safety is not about generic rules; it is about matching controls to the specific energy state of the material (Powder vs. Solution).

The "Why" Behind the Protocol
  • Mechanism of Action: Propipocaine inhibits voltage-gated sodium channels.[1] Inhalation of dust allows rapid entry into the bloodstream via the pulmonary capillary bed, bypassing first-pass metabolism and leading to immediate CNS effects (dizziness, tinnitus, seizure).

  • Solubility Factor: Soluble in DMSO and water. Once in solution, the risk shifts from inhalation to dermal absorption. DMSO acts as a carrier solvent, significantly increasing the permeation rate of Propipocaine through the skin.

Risk Assessment Logic

The following decision logic dictates the PPE selection based on the physical state of the API.

RiskAssessment Start Propipocaine HCl Handling State Physical State? Start->State Powder Pure Powder (High Risk) State->Powder Weighing/Transfer Solution Solution (Medium Risk) State->Solution Pipetting/Injection Control_Powder Engineering Control: Chemical Fume Hood / Isolator Powder->Control_Powder Control_Soln Engineering Control: Standard Bench (if capped) Fume Hood (if volatile solvent) Solution->Control_Soln PPE_Powder PPE Level: OEB 3 Resp: N95/P100 Skin: Double Nitrile + Tyvek Control_Powder->PPE_Powder PPE_Soln PPE Level: Standard Resp: Surgical/None Skin: Single Nitrile Control_Soln->PPE_Soln

Caption: Logic flow for determining containment and PPE levels based on the physical state of Propipocaine HCl.

PPE Selection Matrix

Do not rely on a "one size fits all" approach. Select PPE based on the specific task.

TaskRespiratory ProtectionHand ProtectionEye & Face ProtectionBody Protection
Weighing Powder (Open Balance)Mandatory: N95 or P100 Half-face Respirator (if outside hood). Preferred: Work inside Fume Hood (No respirator needed if sash is proper).Double Gloving: Inner: Nitrile (4 mil) Outer: Nitrile (Extended Cuff, 5-8 mil)Safety Goggles (Indirect Vent) to prevent dust entry.Lab Coat (Buttoned) + Tyvek Sleeves or Disposable Tyvek Apron.
Dissolving in DMSO/Solvents Fume Hood Required (due to solvent vapors).Chemical Resistant Gloves: Nitrile is generally resistant to DMSO for short periods. Change immediately upon splash.Safety Glasses with Side Shields.[2]Standard Lab Coat.
Animal Administration (Injection)Surgical Mask (Animal allergen protection).Single Nitrile Gloves.Safety Glasses.Standard Lab Coat.
Spill Cleanup (Powder)P100 Full-Face Respirator or PAPR.Double Nitrile Gloves + Utility Gloves over top.Integrated into Full-Face Mask.Tyvek Coverall (Bunny Suit) + Shoe Covers.

Operational Workflow: Gowning & Handling

Scientific integrity requires reproducibility. Contamination ruins samples; exposure ruins health. Follow this validated workflow.

Phase 1: Pre-Operational Gowning (The "Clean to Dirty" Flow)
  • Inspection: Check fume hood certification sticker. Ensure face velocity is 80-100 fpm.

  • Donning Sequence:

    • Step 1: Wash hands thoroughly.[3][4]

    • Step 2: Don Inner Gloves (Nitrile). Tuck lab coat cuffs under these gloves.

    • Step 3: Don Tyvek Sleeves (if handling powder). Ensure the sleeve covers the wrist gap.

    • Step 4: Don Outer Gloves (Nitrile, different color if possible to spot tears). Pull these over the Tyvek sleeve.

    • Step 5: Don Eye Protection and Respiratory Protection (if hood containment is breached).

Phase 2: Technical Handling (Weighing Propipocaine)
  • Static Control: Use an anti-static gun or bar inside the balance enclosure. Propipocaine HCl powder is hygroscopic and prone to static, which causes "flying powder" events.

  • The "Wet Method": If possible, tare the vial with solvent already added (if gravimetric precision allows), then add powder directly to liquid to suppress dust immediately.

  • Decontamination: Wipe the exterior of the stock container with a methanol-dampened wipe before removing it from the hood.

Phase 3: De-Gowning & Disposal
  • Outer Glove Removal: Use the "beak method" (pinch and pull) to remove outer gloves inside the hood. Dispose of as Hazardous Chemical Waste .

  • Sleeve Removal: Remove Tyvek sleeves and dispose of as hazardous waste.

  • Hand Wash: Wash hands with soap and water immediately after removing inner gloves. Do not use alcohol gels immediately if exposure is suspected, as alcohol can enhance skin absorption of remaining traces.

GowningProtocol cluster_0 Zone 1: Clean Area cluster_1 Zone 2: Buffer Zone cluster_2 Zone 3: Exclusion Zone (Hood) Step1 1. Hand Wash Step2 2. Inner Gloves (Cuff Tucked) Step1->Step2 Step3 3. Lab Coat + Tyvek Sleeves Step2->Step3 Step4 4. Eye Protection Step3->Step4 Step5 5. Outer Gloves (Over Sleeve) Step4->Step5 Step6 6. HANDLING API Step5->Step6 Step7 7. Remove Outer Gloves (Inside Hood) Step6->Step7

Caption: Step-by-step gowning sequence ensuring barrier integrity before entering the exclusion zone.

Emergency Response: LAST Protocol

If Propipocaine HCl is accidentally inhaled or injected, symptoms of Local Anesthetic Systemic Toxicity (LAST) can manifest within 1-5 minutes.

Immediate Actions:

  • Cease Handling: Stop all work immediately.

  • Alert: Call for help. Do not attempt to drive or walk to occ-health alone (risk of seizure).

  • Decontaminate:

    • Skin: Wash with copious water for 15 minutes. Avoid scrubbing , which abrades skin and increases absorption.

    • Eyes: Flush for 15 minutes using an eyewash station.

  • Medical Alert: Inform emergency responders that the patient has been exposed to a Sodium Channel Blocker . Mention "Lipid Emulsion Therapy" as a potential antidote if systemic toxicity (arrhythmia/seizure) occurs.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). Propipocaine hydrochloride (Compound Summary).[5] PubChem. Retrieved January 28, 2026, from [Link]

  • Centers for Disease Control and Prevention (CDC). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management.[6] NIOSH.[6] Retrieved January 28, 2026, from [Link]

  • American Society of Regional Anesthesia and Pain Medicine (ASRA). (2020). Checklist for Treatment of Local Anesthetic Systemic Toxicity (LAST). ASRA.[7] Retrieved January 28, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. OSHA.[8] Retrieved January 28, 2026, from [Link]

Sources

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